INCB-056868
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
2252320-89-9 |
|---|---|
Molekularformel |
C11H13BrFN7O3S |
Molekulargewicht |
422.24 g/mol |
IUPAC-Name |
N'-(3-bromo-4-fluorophenyl)-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C11H13BrFN7O3S/c12-7-5-6(1-2-8(7)13)18-10(14)9-11(20-23-19-9)16-3-4-17-24(15,21)22/h1-2,5,17H,3-4H2,(H2,14,18)(H,16,20)(H2,15,21,22) |
InChI-Schlüssel |
RIFPJOMMXRQYFC-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Povorcitinib: A Deep Dive into the Mechanism of a Selective JAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (formerly INCB054707) is an orally administered, potent, and selective small-molecule inhibitor of Janus kinase 1 (JAK1).[1][2] It is under investigation for the treatment of various inflammatory and autoimmune conditions, including hidradenitis suppurativa (HS), vitiligo, and prurigo nodularis.[3][4] The therapeutic potential of povorcitinib stems from its targeted modulation of the JAK-STAT signaling pathway, a critical mediator of the immune response. Overactivity of this pathway is believed to be a key driver of the inflammation characteristic of several of these diseases.[5][6] This technical guide provides an in-depth exploration of the mechanism of action of povorcitinib, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action: Selective JAK1 Inhibition
Povorcitinib exerts its therapeutic effects by selectively inhibiting Janus kinase 1 (JAK1), a member of the Janus kinase family of intracellular, non-receptor tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2). These enzymes are essential for the signal transduction of a wide array of cytokines and growth factors that play pivotal roles in inflammation and immune function.[7]
Upon cytokine binding to their cognate receptors, JAKs associated with the receptor subunits are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[8][9]
Povorcitinib functions by competing with ATP for the binding site in the catalytic domain of JAK1, thereby preventing its phosphorylation and activation. This selective inhibition of JAK1 disrupts the downstream signaling cascades of numerous pro-inflammatory cytokines.[7]
Signaling Pathway Inhibition
Kinase Selectivity Profile
A key characteristic of povorcitinib is its selectivity for JAK1 over other members of the JAK family, particularly JAK2. This selectivity is advantageous as JAK2 is crucial for signaling pathways involved in hematopoiesis, and its inhibition can be associated with adverse effects such as anemia and thrombocytopenia.[3]
| Kinase | IC50 (nM) |
| JAK1 | 11 |
| JAK2 | >1000 |
Table 1: In vitro inhibitory concentrations (IC50) of povorcitinib for JAK1 and JAK2. Data extracted from "discovery of povorcitinib (incb054707), an isoform selective janus kinase 1 (jak1) inhibitor that".[10]
Downstream Effects: Transcriptomic and Proteomic Modulation
Studies in patients with hidradenitis suppurativa have demonstrated that povorcitinib treatment leads to significant changes in the expression of genes and proteins associated with inflammation.
Transcriptomic Analysis
Transcriptomic analysis of lesional skin biopsies from HS patients treated with povorcitinib revealed a significant downregulation of multiple inflammatory signaling markers. Gene set enrichment analyses showed a reversal of gene expression signatures previously associated with HS lesional and wounded skin.[5][11][12] Notably, the expression of genes downstream of TNF-α and TGF-β signaling, both implicated in HS pathogenesis, was impacted.[5][11][12]
Proteomic Analysis
Proteomic analyses of blood samples from patients treated with povorcitinib showed a dose-dependent modulation of several proteins implicated in the pathophysiology of HS. These changes were observed as early as week 4 of treatment, indicating a rapid systemic effect on inflammatory mediators.[5][11][12]
Experimental Protocols
Detailed, step-by-step proprietary experimental protocols for the preclinical and clinical studies of povorcitinib are not publicly available. However, the methodologies can be summarized based on the published literature and general knowledge of standard experimental procedures.
In Vitro Kinase Inhibition Assay (General Methodology)
A standard in vitro kinase assay to determine the IC50 values for JAK1 and JAK2 would typically involve the following steps:
Transcriptomic Analysis of Skin Biopsies (as described in HS studies)
The methodology for the transcriptomic analysis in the hidradenitis suppurativa studies can be outlined as follows:
-
Sample Collection: Lesional skin punch biopsies (4 mm) were obtained from patients with moderate-to-severe HS at baseline and after 8 weeks of treatment with povorcitinib or placebo.[5][11]
-
RNA Extraction: Total RNA was extracted from the skin biopsies using standard commercially available kits.
-
RNA Sequencing (RNA-seq): The extracted RNA was used to prepare sequencing libraries, which were then sequenced using a high-throughput sequencing platform.[5][11]
-
Data Analysis:
-
The sequencing reads were aligned to the human reference genome.
-
Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated with povorcitinib treatment compared to placebo and baseline.[5][11]
-
Gene Set Enrichment Analysis (GSEA) was used to determine the effects of povorcitinib on previously defined gene signatures associated with HS and wound healing.[5][11]
-
Proteomic Analysis of Blood Samples (as described in HS studies)
The proteomic analysis of blood samples from HS patients followed this general protocol:
-
Sample Collection: Blood samples were collected from patients at baseline and at weeks 4 and 8 of treatment.[5][11]
-
Sample Processing: Serum or plasma was isolated from the blood samples.
-
Protein Quantification: The concentration of a panel of proteins implicated in HS pathophysiology was measured using a proximity extension assay (e.g., Olink Target 96).[5]
-
Data Analysis: Changes in protein levels from baseline were compared between the povorcitinib and placebo groups to identify treatment-related modulations.[5][11]
Clinical Efficacy and Study Design
Povorcitinib has been evaluated in several clinical trials for various inflammatory skin conditions. The following tables summarize key efficacy data from Phase 2 and 3 studies in hidradenitis suppurativa and prurigo nodularis.
Hidradenitis Suppurativa (HS) - Phase 3 (STOP-HS1 & STOP-HS2)
| Endpoint | Povorcitinib 45 mg | Povorcitinib 75 mg | Placebo |
| HiSCR50 at Week 12 (STOP-HS1) | 40.2% | 40.6% | 29.7% |
| HiSCR50 at Week 12 (STOP-HS2) | 42.3% | 42.3% | 28.6% |
Table 2: Proportion of patients achieving Hidradenenitis Suppurativa Clinical Response (HiSCR50) at week 12 in the Phase 3 STOP-HS1 and STOP-HS2 trials.[13]
Experimental Design (STOP-HS1, NCT05620823):
Prurigo Nodularis (PN) - Phase 2 (NCT05061693)
| Endpoint | Povorcitinib 15 mg | Povorcitinib 45 mg | Povorcitinib 75 mg | Placebo |
| ≥4-point improvement in itch NRS at Week 16 | 36.1% | 44.4% | 54.1% | 8.1% |
| IGA-TS of 0 or 1 at Week 16 | 13.9% | 30.6% | 48.6% | 5.4% |
Table 3: Proportion of patients achieving a ≥4-point improvement in the itch Numerical Rating Scale (NRS) and an Investigator's Global Assessment Treatment Success (IGA-TS) score of 0 or 1 at week 16 in a Phase 2 study.[14]
Experimental Design (NCT05061693): This was a randomized, double-blind, placebo-controlled Phase 2 trial designed to evaluate the safety and efficacy of povorcitinib in adult patients with prurigo nodularis over 16 weeks, followed by a 24-week extension period. The primary outcome was the proportion of participants achieving a ≥4-point improvement in the itch NRS score at week 16.
Conclusion
Povorcitinib is a selective JAK1 inhibitor that demonstrates its therapeutic effect by modulating the JAK-STAT signaling pathway. Its selectivity for JAK1 over JAK2 suggests a favorable safety profile concerning hematological adverse events. Preclinical and clinical data have shown that povorcitinib effectively downregulates inflammatory gene and protein expression, leading to clinical improvements in inflammatory skin diseases such as hidradenitis suppurativa and prurigo nodularis. The ongoing and completed clinical trials will further elucidate the full therapeutic potential and long-term safety of povorcitinib as a targeted oral treatment for a range of immune-mediated conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. A Study to Evaluate the Efficacy and Safety of Povorcitinib (INCB054707) in Participants With Moderate to Severe Hidradenitis Suppurativa | Clinical Research Trial Listing ( Hidradenitis Suppurativa (HS) ) ( NCT05620823 ) [trialx.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies — Olink® [olink.com]
- 6. researchgate.net [researchgate.net]
- 7. clinicalresearch.com [clinicalresearch.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. incytemi.com [incytemi.com]
- 11. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dermatologytimes.com [dermatologytimes.com]
- 14. thedermdigest.com [thedermdigest.com]
Povorcitinib's JAK1 Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Janus kinase (JAK) 1 selectivity profile of povorcitinib (formerly INCB054707), an investigational oral small-molecule inhibitor. Povorcitinib is currently under development for the treatment of various inflammatory and autoimmune diseases. A key aspect of its therapeutic potential lies in its selective inhibition of JAK1 over other members of the JAK family, which is believed to offer a favorable efficacy and safety profile.
Executive Summary
Povorcitinib is a potent and selective inhibitor of JAK1. In biochemical assays, it has demonstrated significant selectivity for JAK1 over other JAK family members, including JAK2, JAK3, and TYK2. This selectivity is crucial as the inhibition of different JAK isoforms is associated with distinct biological effects. While JAK1 is a key mediator of pro-inflammatory cytokine signaling, JAK2 is essential for hematopoiesis, and JAK3 plays a critical role in lymphocyte function. By selectively targeting JAK1, povorcitinib aims to modulate inflammatory pathways while minimizing potential side effects associated with the inhibition of other JAK isoforms.
Data Presentation: In Vitro Selectivity of Povorcitinib
The following tables summarize the in vitro inhibitory activity of povorcitinib against various JAK isoforms from biochemical assays. The data is presented as half-maximal inhibitory concentrations (IC50), with lower values indicating greater potency.
Table 1: Povorcitinib (INCB054707) IC50 Values against JAK Isoforms
| Kinase | IC50 (nM) |
| JAK1 | 3.3 |
| JAK2 | 48 |
Data sourced from an Incyte corporate presentation.
Table 2: Comparative IC50 Values of Povorcitinib and a Related Compound
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK1/JAK2 Selectivity |
| Povorcitinib (INCB054707) | 1.5 | 31 | 21x |
| INCB046308 | 3.6 | 75 | 21x |
Data sourced from an Incyte corporate presentation.
Table 3: Povorcitinib IC50 Values from Biochemical Assays
| Kinase | IC50 (nM) |
| JAK1 | 58 |
| JAK2 | 487 |
| JAK3 | >1000 |
This data indicates an approximate 8.4-fold selectivity for JAK1 over JAK2 and greater than 17-fold selectivity over JAK3 in this specific assay.
Signaling Pathway: Povorcitinib's Mechanism of Action
Povorcitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical pathway for the transduction of extracellular signals from cytokines and growth factors into the cell nucleus, leading to the transcription of genes involved in inflammation and immunity.[1][2]
Specifically, povorcitinib targets JAK1, which is associated with the receptors for a number of pro-inflammatory cytokines, including interleukin-4 (IL-4), IL-6, IL-13, IL-31, and interferon-gamma (IFN-γ).[2] Upon cytokine binding, the associated JAKs are activated and phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene expression. By inhibiting JAK1, povorcitinib blocks this phosphorylation cascade, thereby downregulating the expression of inflammatory mediators.
Caption: JAK-STAT signaling pathway and the inhibitory action of Povorcitinib.
Experimental Protocols
While specific, detailed protocols for the povorcitinib selectivity assays are proprietary to the manufacturer, this section outlines representative methodologies for biochemical and cellular assays commonly used to determine the selectivity of JAK inhibitors.
Biochemical Kinase Assay (Representative Protocol)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of povorcitinib for JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
A suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or unlabeled, depending on the detection method.
-
Povorcitinib at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Kinase detection system (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or a fluorescence/luminescence-based system).
Procedure:
-
The JAK enzyme is incubated with varying concentrations of povorcitinib in the assay buffer in a multi-well plate.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP. The concentration of ATP is typically at or near its Michaelis-Menten constant (Km) for each kinase to ensure accurate determination of competitive inhibition.
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, often by the addition of a stop solution (e.g., EDTA or acid).
-
The extent of substrate phosphorylation is quantified. In a radiometric assay, the phosphorylated substrate is captured on phosphocellulose paper, washed to remove unincorporated radiolabeled ATP, and the radioactivity is measured using a scintillation counter. For non-radiometric assays, detection can be based on fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence (e.g., measuring ATP consumption).
-
The percentage of inhibition of kinase activity is calculated for each concentration of povorcitinib relative to a control without the inhibitor.
-
The IC50 value is then determined by plotting the percent inhibition against the logarithm of the povorcitinib concentration and fitting the data to a dose-response curve.
Caption: A representative workflow for a biochemical kinase assay.
Cellular Phospho-STAT Assay (Representative Protocol)
This assay measures the functional consequence of JAK inhibition within a cellular context by quantifying the inhibition of cytokine-induced STAT phosphorylation.
Objective: To determine the cellular potency and selectivity of povorcitinib by measuring the inhibition of STAT phosphorylation downstream of specific cytokine receptors.
Materials:
-
A suitable human cell line expressing the relevant JAKs and cytokine receptors (e.g., human peripheral blood mononuclear cells (PBMCs), or specific cell lines like TF-1 or UT-7).
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/STAT3, GM-CSF for JAK2/STAT5, IL-4 for JAK1/STAT6).
-
Povorcitinib at various concentrations.
-
Cell culture medium.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5, anti-pSTAT6).
-
Flow cytometer.
Procedure:
-
Cells are cultured and then pre-incubated with different concentrations of povorcitinib for a defined period (e.g., 1-2 hours).
-
The cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway.
-
Following a short stimulation period (e.g., 15-30 minutes), the cells are fixed to preserve the phosphorylation state of the proteins.
-
The cells are then permeabilized to allow the entry of antibodies.
-
The permeabilized cells are stained with fluorescently labeled antibodies that specifically recognize the phosphorylated form of the target STAT protein.
-
The fluorescence intensity of the stained cells is analyzed by flow cytometry. The median fluorescence intensity (MFI) is proportional to the amount of phosphorylated STAT.
-
The percentage of inhibition of STAT phosphorylation is calculated for each concentration of povorcitinib relative to the cytokine-stimulated control without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the povorcitinib concentration and fitting the data to a dose-response curve.
Conclusion
The available in vitro data strongly supports the characterization of povorcitinib as a selective JAK1 inhibitor. This selectivity for JAK1 over other JAK family members is a key feature of its design and is intended to provide a targeted therapeutic effect on inflammatory and autoimmune processes while potentially mitigating side effects associated with broader JAK inhibition. The methodologies described provide a framework for understanding how the selectivity profile of povorcitinib and other JAK inhibitors is established. Further clinical studies will continue to elucidate the in vivo consequences of this selectivity profile and its impact on the overall clinical utility of povorcitinib.
References
Povorcitinib: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (formerly INCB054707) is an orally bioavailable, potent, and selective small-molecule inhibitor of Janus kinase 1 (JAK1). Developed by Incyte Corporation, it represents a significant advancement in the therapeutic landscape for a range of immune-mediated dermatological diseases. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of povorcitinib, with a focus on its mechanism of action, key experimental data, and the methodologies employed in its assessment.
Discovery and Preclinical Development
The development of povorcitinib is rooted in Incyte's extensive research in the field of JAK inhibitors, which began in the early 2000s.[1] The scientific rationale for a selective JAK1 inhibitor stems from the understanding that while both JAK1 and JAK2 are involved in cytokine signaling, selective inhibition of JAK1 may offer a more targeted therapeutic effect in autoimmune and inflammatory diseases, while potentially mitigating the hematological side effects associated with JAK2 inhibition.[2]
Medicinal Chemistry and Optimization
The discovery of povorcitinib involved a strategic medicinal chemistry effort. The journey began with the exploration of scaffolds that could achieve selectivity for JAK1 over other JAK family members. A key breakthrough was the incorporation of an intramolecular hydrogen bond to enhance oral bioavailability.[2] Further structure-activity relationship (SAR) studies led to the identification of a di-methylated pyrazole ring as a novel and efficient hinge-binding motif, which further improved the pharmacokinetic profile and unexpectedly increased JAK1 selectivity.[2] This iterative optimization process culminated in the discovery of povorcitinib (INCB054707).
Mechanism of Action
Povorcitinib exerts its therapeutic effects by inhibiting the JAK1 enzyme, a key component of the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous pro-inflammatory cytokines implicated in the pathophysiology of various autoimmune and inflammatory conditions.[3] By blocking JAK1, povorcitinib disrupts the downstream signaling cascade, leading to a reduction in inflammation and modulation of the immune response.[4] The overactivity of the JAK/STAT pathway is believed to be a driving factor in the pathogenesis of conditions like hidradenitis suppurativa and vitiligo.[5][6]
dot
Caption: Simplified JAK/STAT Signaling Pathway and Povorcitinib's Mechanism of Action.
Preclinical Selectivity Profile
Povorcitinib was designed to be a selective JAK1 inhibitor. The following table summarizes the available preclinical data on its inhibitory activity against JAK1 and JAK2.
| Compound/Precursor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK1/JAK2 Selectivity |
| INCB039110 (Itacitinib) | 3.6 | 75 | 21x |
| Povorcitinib (INCB054707) Precursor 1 | 1.5 | 13 | 9x |
| Povorcitinib (INCB054707) Precursor 2 | 3.3 | 48 | 15x |
| Povorcitinib (INCB054707) | ~3.3 | ~48 | ~15x |
Note: Data extracted from a presentation by Incyte.[2] IC50 values for JAK3 and TYK2 for Povorcitinib are not publicly available.
Experimental Protocols: Preclinical Assays
While specific proprietary protocols from Incyte are not publicly available, the following represents a general methodology for key preclinical assays used in the evaluation of JAK inhibitors.
In Vitro JAK Enzyme Inhibition Assay
dot
Caption: General workflow for an in vitro JAK1 enzyme inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of povorcitinib against the JAK1 enzyme.
Methodology:
-
Reagents and Materials: Recombinant human JAK1 enzyme, a suitable peptide substrate (e.g., a synthetic peptide containing a tyrosine residue), adenosine triphosphate (ATP), povorcitinib (serially diluted), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A solution of the JAK1 enzyme is prepared in the assay buffer.
-
Serial dilutions of povorcitinib are added to the wells of a microplate.
-
The peptide substrate and ATP are added to the wells to initiate the kinase reaction.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a detection reagent. The signal (e.g., luminescence or fluorescence) is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of povorcitinib relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Clinical Development
Povorcitinib has been evaluated in a robust clinical development program across several immune-mediated dermatological conditions.
Clinical Trials Overview
| Indication | Phase | Trial Identifier | Key Efficacy Endpoint(s) |
| Hidradenitis Suppurativa | Phase 3 | STOP-HS1 (NCT05620823) & STOP-HS2 (NCT05620836) | Hidradenitis Suppurativa Clinical Response (HiSCR50) |
| Vitiligo | Phase 3 | - | Total Vitiligo Area Scoring Index (T-VASI) |
| Phase 2 | NCT04818346 | Percentage change from baseline in T-VASI | |
| Prurigo Nodularis | Phase 3 (Planned) | - | - |
| Phase 2 | NCT05061693 | ≥4-point improvement in itch Numerical Rating Scale (NRS) | |
| Asthma | Phase 2 | - | - |
| Chronic Spontaneous Urticaria | Phase 2 | - | - |
Key Clinical Trial Data
| Endpoint (Week 12) | Povorcitinib 45 mg | Povorcitinib 75 mg | Placebo |
| HiSCR50 Response Rate (STOP-HS1) | 40.2% (P=0.024) | 40.6% (P=0.022) | 29.7% |
| HiSCR50 Response Rate (STOP-HS2) | 42.3% (P=0.004) | 42.3% (P=0.003) | 28.6% |
Data from a press release by Incyte.[7]
| Endpoint (Week 24) | Povorcitinib 15 mg | Povorcitinib 45 mg | Povorcitinib 75 mg | Placebo |
| Mean % Change from Baseline in T-VASI | -19.1% (P<0.01) | -17.8% (P<0.01) | -15.7% (P<0.01) | +2.3% |
Data from a publication of the study results.[8]
| Endpoint (Week 16) | Povorcitinib 15 mg | Povorcitinib 45 mg | Povorcitinib 75 mg | Placebo |
| Proportion of Patients with ≥4-point Itch NRS Improvement | 36.1% (P<0.01) | 44.4% (P<0.001) | 54.1% (P<0.0001) | 8.1% |
| IGA Treatment Success (Score 0 or 1 with ≥2-grade improvement) | 13.9% | 30.6% | 48.6% | 5.4% |
Data from a press release by Incyte.[9]
Safety and Tolerability
Across clinical trials, povorcitinib has been generally well-tolerated.[7][9] The most commonly reported treatment-emergent adverse events (TEAEs) include headache, fatigue, and nasopharyngitis.[9]
Experimental Protocols: Clinical Assessment
Hidradenitis Suppurativa Clinical Response (HiSCR)
dot
References
- 1. Galderma RX Prurigo Nodularis Skin Condition [galdermahcp.com]
- 2. incytemi.com [incytemi.com]
- 3. medone-rx.com [medone-rx.com]
- 4. Incyte Announces Positive Topline Results From Two Phase 3 Clinical Trials of Povorcitinib in Patients With Hidradenitis Suppurativa [businesswire.com]
- 5. biospace.com [biospace.com]
- 6. Investigator’s Global Assessment of Chronic Prurigo: A New Instrument for Use in Clinical Trials | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 7. Disease Severity Indexes and Treatment Evaluation Criteria in Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HiSCR (Hidradenitis Suppurativa Clinical Response): a novel clinical endpoint to evaluate therapeutic outcomes in patients with hidradenitis suppurativa from the placebo‐controlled portion of a phase 2 adalimumab study - PMC [pmc.ncbi.nlm.nih.gov]
Povorcitinib: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Povorcitinib (INCB054707) is an orally bioavailable, potent, and selective small-molecule inhibitor of Janus kinase 1 (JAK1).[1] Its targeted mechanism of action, interfering with the signaling of key pro-inflammatory cytokines, has positioned it as a promising therapeutic candidate for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of Povorcitinib, details on its mechanism of action, and insights into the experimental protocols used for its characterization.
Chemical Structure and Identifiers
Povorcitinib is a complex heterocyclic molecule. Its structure is centered around a substituted azetidine ring, which is linked to a pyrazole moiety and a difluorobenzamide group.
Table 1: Chemical Identifiers for Povorcitinib
| Identifier | Value | Reference(s) |
| IUPAC Name | 4-[3-(cyanomethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-2,5-difluoro-N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide | |
| CAS Number | 1637677-22-5 | |
| Molecular Formula | C23H22F5N7O | |
| Molecular Weight | 507.46 g/mol | |
| SMILES | CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)N--INVALID-LINK--C(F)(F)F)F)CC#N | |
| InChI Key | MSGYSFWCPOBHEV-AWEZNQCLSA-N |
Physicochemical Properties
The physicochemical properties of Povorcitinib are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation development.
Table 2: Physicochemical Properties of Povorcitinib
| Property | Value | Reference(s) |
| Physical State | Solid | |
| Melting Point | 179-182 °C | |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and ethanol; sparingly soluble in water. | |
| pKa | Data not publicly available |
Pharmacological Properties
Povorcitinib is a highly selective inhibitor of JAK1, a key enzyme in the signaling pathways of numerous cytokines that are pathogenic in various inflammatory and autoimmune diseases.
Mechanism of Action
Povorcitinib exerts its therapeutic effects by inhibiting the intracellular Janus kinase (JAK) family of enzymes, with a particular selectivity for JAK1. JAKs are critical components of the signaling pathways for a multitude of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and cell growth.
By selectively inhibiting JAK1, Povorcitinib blocks the signaling of several pro-inflammatory cytokines, including interleukin-6 (IL-6), interferon-gamma (IFN-γ), and others that are dependent on JAK1 for their signal transduction. This targeted inhibition leads to a reduction in the inflammatory cascade.
Pharmacodynamics
The pharmacodynamic effects of Povorcitinib have been demonstrated through the dose-dependent inhibition of STAT3 phosphorylation in response to IL-6 stimulation in whole blood assays. Furthermore, clinical studies have shown that treatment with Povorcitinib leads to the downregulation of multiple JAK/STAT-regulated transcripts in lesional skin biopsies of patients with inflammatory skin diseases.[2][3][4] This provides direct evidence of its target engagement and mechanism of action in a clinical setting.
Pharmacokinetics
Detailed pharmacokinetic parameters for Povorcitinib are not yet fully publicly available. However, it is known to be an orally administered small molecule. Clinical trials have investigated once-daily dosing regimens, suggesting a pharmacokinetic profile suitable for this frequency of administration.[5]
Selectivity Profile
The selectivity of Povorcitinib for JAK1 over other JAK family members is a key feature, potentially leading to a more favorable safety profile by minimizing off-target effects associated with the inhibition of other JAKs.
Table 3: In Vitro Kinase Inhibitory Activity of Povorcitinib
| Kinase | IC50 (nM) | Selectivity vs. JAK1 | Reference(s) |
| JAK1 | 8.9 | - | [1] |
| JAK2 | 463 | ~52-fold | [1] |
| JAK3 | Data not publicly available | Data not publicly available | |
| TYK2 | Data not publicly available | Data not publicly available |
Signaling Pathway
Povorcitinib primarily modulates the JAK-STAT signaling pathway. The following diagram illustrates the canonical JAK-STAT pathway and the point of intervention for Povorcitinib.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Povorcitinib.
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of Povorcitinib are proprietary to the manufacturer. However, based on the scientific literature for JAK inhibitors, the following are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of Povorcitinib against JAK enzymes.
Objective: To quantify the potency of Povorcitinib in inhibiting the enzymatic activity of JAK1, JAK2, JAK3, and TYK2.
Principle: The assay measures the phosphorylation of a substrate peptide by the respective JAK enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based method.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site).
-
Adenosine triphosphate (ATP).
-
Povorcitinib stock solution (in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate, coupled to a reporter system).
-
384-well microplates.
-
Plate reader capable of detecting the signal from the chosen detection method.
Procedure:
-
Compound Dilution: Prepare a serial dilution of Povorcitinib in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution containing the JAK enzyme and the substrate peptide in the assay buffer.
-
Reaction Initiation: Add the Povorcitinib dilutions to the microplate wells. Subsequently, add the enzyme/substrate mixture to each well to initiate the kinase reaction. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
ATP Addition: Add ATP to all wells to start the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA. Add the detection reagent and incubate to allow for signal development.
-
Data Acquisition: Read the plate using a suitable plate reader.
-
Data Analysis: Subtract the background signal from all wells. Calculate the percentage of inhibition for each Povorcitinib concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the Povorcitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: A representative workflow for an in vitro kinase inhibition assay.
Cellular Phospho-STAT Assay (Representative Protocol)
This assay measures the ability of Povorcitinib to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Objective: To assess the functional activity of Povorcitinib in blocking the JAK-STAT signaling pathway within cells.
Principle: Cells that express the relevant cytokine receptors and JAKs are pre-treated with Povorcitinib and then stimulated with a specific cytokine. The level of phosphorylated STAT protein is then measured, typically by flow cytometry or a plate-based immunoassay.
Materials:
-
A suitable cell line (e.g., human peripheral blood mononuclear cells or a cell line engineered to express the necessary signaling components).
-
Povorcitinib stock solution (in DMSO).
-
Cytokine stimulant (e.g., IL-6 or IFN-γ).
-
Cell culture medium and supplements.
-
Fixation and permeabilization buffers (for flow cytometry).
-
Fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).
-
Flow cytometer or plate reader.
Procedure:
-
Cell Culture and Plating: Culture the cells under appropriate conditions and plate them in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of Povorcitinib for a defined period (e.g., 1-2 hours).
-
Cytokine Stimulation: Add the specific cytokine to the wells to stimulate the JAK-STAT pathway. Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) to allow for STAT phosphorylation.
-
Cell Processing (for Flow Cytometry):
-
Fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells to allow antibody entry.
-
Stain with the fluorescently labeled anti-phospho-STAT antibody.
-
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the level of STAT phosphorylation.
-
Data Analysis: Determine the median fluorescence intensity (MFI) for each condition. Calculate the percentage of inhibition of STAT phosphorylation by Povorcitinib relative to the vehicle-treated stimulated control. Determine the IC50 value as described for the kinase assay.
Conclusion
Povorcitinib is a promising, selective JAK1 inhibitor with a well-defined chemical structure and mechanism of action. Its ability to potently and selectively inhibit JAK1 translates into the modulation of key inflammatory pathways, offering a potential therapeutic benefit for patients with a variety of autoimmune and inflammatory disorders. Further research and clinical development will continue to elucidate the full therapeutic potential and safety profile of this novel molecule.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Povorcitinib In Vitro Kinase Assay: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (formerly INCB054707) is an orally bioavailable, potent, and selective inhibitor of Janus kinase 1 (JAK1). Members of the JAK family of tyrosine kinases, which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are crucial mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[1] By selectively targeting JAK1, povorcitinib aims to modulate the inflammatory response with a potentially improved safety profile compared to less selective JAK inhibitors.[1] This technical guide provides a detailed overview of the in vitro kinase assay results for povorcitinib, methodologies for key experiments, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: In Vitro Kinase Inhibition Profile of Povorcitinib
The inhibitory activity of povorcitinib against JAK family kinases has been quantified through in vitro biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the available quantitative data for povorcitinib and its precursors.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/JAK1) |
| Povorcitinib (INCB054707) | 8.9 | 463 | ~52 |
| Precursor 1 | 3.6 | 75 | ~21 |
| Precursor 2 | 1.5 | 13 | ~9 |
| Precursor 3 | 6.3 | 135 | ~21 |
| Precursor 4 | 2.3 | 127 | ~55 |
Data compiled from publicly available presentations and datasheets. The specific assay conditions for each precursor may vary.
Note: A comprehensive kinase selectivity profile for povorcitinib against a broader panel of kinases is not publicly available at the time of this writing. Similarly, specific IC50 values for povorcitinib against JAK3 and TYK2 have not been disclosed in the reviewed literature.
Experimental Protocols
The following section details a representative methodology for an in vitro kinase assay to determine the IC50 values of a compound like povorcitinib. While the specific protocol used by Incyte for generating the povorcitinib data is proprietary, the ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that serves as an excellent model.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the test inhibitor (povorcitinib) are incubated together. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP Conversion and Signal Generation: A detection reagent is added to convert the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal, which is proportional to the initial amount of ADP produced.
Detailed Methodology (Adapted from ADP-Glo™ Kinase Assay Protocol)
Materials:
-
Recombinant human JAK1 or JAK2 enzyme
-
Suitable peptide substrate (e.g., a poly-GT peptide)
-
Adenosine 5'-triphosphate (ATP)
-
Povorcitinib (or other test compounds) dissolved in Dimethyl Sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of povorcitinib in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant (typically ≤1%). Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
Kinase Reaction:
-
Add 2.5 µL of the povorcitinib serial dilution or control to the wells of the 384-well plate.
-
Add 2.5 µL of a 2x concentration of the kinase enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x concentration of the substrate and ATP mixture. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the degree of kinase inhibition.
-
Plot the luminescence signal against the logarithm of the povorcitinib concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of povorcitinib that inhibits 50% of the kinase activity.
-
Mandatory Visualizations
JAK-STAT Signaling Pathway and the Mechanism of Action of Povorcitinib
Caption: Povorcitinib inhibits the JAK-STAT signaling pathway.
Experimental Workflow of an In Vitro Kinase Assay
References
Povorcitinib's Modulation of Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Povorcitinib (INCB054707) is an orally administered, selective Janus kinase 1 (JAK1) inhibitor under investigation for the treatment of various inflammatory and autoimmune diseases.[1][2] By targeting the JAK-STAT signaling pathway, povorcitinib modulates the cellular response to pro-inflammatory cytokines, thereby mitigating the underlying pathology of conditions such as hidradenitis suppurativa (HS), vitiligo, and prurigo nodularis.[3][4] This technical guide provides an in-depth overview of povorcitinib's mechanism of action, its impact on cellular signaling, and a summary of key preclinical and clinical data. Detailed experimental protocols relevant to the study of JAK inhibitors are also presented.
Introduction to Povorcitinib and the JAK-STAT Pathway
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2)—plays a critical role in mediating signal transduction for a wide array of cytokines, interferons, and growth factors.[5] This signaling cascade, known as the JAK-STAT pathway, is integral to immune cell development, activation, and function. Dysregulation of this pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory disorders.[3]
Povorcitinib is a small molecule inhibitor designed to selectively target JAK1.[2] The rationale for selective JAK1 inhibition is to block the signaling of key pro-inflammatory cytokines implicated in autoimmune diseases while minimizing the effects on other JAK isoforms that are crucial for hematopoiesis and other essential biological processes.[6]
Mechanism of Action
Povorcitinib exerts its therapeutic effects by inhibiting the kinase activity of JAK1. This prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs typically dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immune response, and cellular proliferation. By blocking this cascade, povorcitinib effectively downregulates the expression of multiple pro-inflammatory mediators.[3][5]
Quantitative Data
Biochemical Activity
Povorcitinib demonstrates selectivity for JAK1 over other JAK family members. However, reported IC50 values vary across different sources, which may be attributable to different assay conditions.
| Target | IC50 (nM) - Source A[7] | IC50 (nM) - Source B[6] | Selectivity over JAK1 (Source A) | Selectivity over JAK1 (Source B) |
| JAK1 | 8.9 | 3.3 | - | - |
| JAK2 | 463 | 48 | 52-fold | 15-fold |
| JAK3 | N/A | N/A | N/A | N/A |
| TYK2 | N/A | N/A | N/A | N/A |
N/A: Data not available in the reviewed sources.
Clinical Efficacy in Hidradenitis Suppurativa (HS)
Phase 2 and 3 clinical trials have demonstrated the efficacy of povorcitinib in patients with moderate-to-severe HS. The primary endpoint in these studies is often the Hidradenitis Suppurativa Clinical Response (HiSCR), defined as at least a 50% reduction in the total abscess and inflammatory nodule (AN) count with no increase in abscesses or draining fistulas.[8]
| Study | Treatment Group | N | HiSCR50 at Week 16 (%) | p-value vs. Placebo |
| Phase 2 [9] | Povorcitinib 15 mg | 52 | 48.1 | 0.0445 |
| Povorcitinib 45 mg | 52 | 44.2 | 0.0998 | |
| Povorcitinib 75 mg | 53 | 45.3 | 0.0829 | |
| Placebo | 52 | 28.8 | - |
Clinical Efficacy in Vitiligo
In a Phase 2b study of adults with extensive nonsegmental vitiligo, povorcitinib demonstrated significant repigmentation as measured by the total Vitiligo Area Scoring Index (T-VASI).
| Treatment Group | N | Mean % Change in T-VASI at Week 24 | p-value vs. Placebo | | :--- | :--- | :--- | :--- | :--- | | Povorcitinib 15 mg | 43 | -19.1 | <0.01 | | Povorcitinib 45 mg | 41 | -17.8 | <0.01 | | Povorcitinib 75 mg | 42 | -15.7 | <0.01 | | Placebo | 42 | +2.3 | - |
Clinical Efficacy in Prurigo Nodularis (PN)
A Phase 2 trial evaluated povorcitinib in adults with PN, with the primary endpoint being a significant improvement in itch as measured by the Numerical Rating Scale (NRS).[4]
| Treatment Group | N | ≥4-point Improvement in Itch NRS at Week 16 (%) |
| Povorcitinib 15 mg | 36 | 36.1 |
| Povorcitinib 45 mg | 36 | 44.4 |
| Povorcitinib 75 mg | 37 | 54.1 |
| Placebo | 37 | 8.1 |
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the effects of JAK inhibitors like povorcitinib.
In Vitro JAK Kinase Inhibition Assay
This assay determines the direct inhibitory activity of a compound on a specific JAK enzyme.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of povorcitinib for JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Peptide substrate (e.g., a STAT-derived peptide)
-
Adenosine triphosphate (ATP)
-
Povorcitinib
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of povorcitinib in DMSO, followed by dilution in assay buffer.
-
Add the diluted povorcitinib or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the specific recombinant JAK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP or the generated ADP using a detection reagent.
-
The luminescent or fluorescent signal is measured using a plate reader.
-
Calculate the percent inhibition for each povorcitinib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
References
- 1. Povorcitinib - Wikipedia [en.wikipedia.org]
- 2. Povorcitinib (INCB054707): A Selective JAK1 Inhibitor Being [globenewswire.com]
- 3. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thedermdigest.com [thedermdigest.com]
- 5. What is Povorcitinib used for? [synapse.patsnap.com]
- 6. incytemi.com [incytemi.com]
- 7. Povorcitinib (INCB054707) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Efficacy and safety of the oral Janus kinase 1 inhibitor povorcitinib (INCB054707) in patients with hidradenitis suppurativa in a phase 2, randomized, double-blind, dose-ranging, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Povorcitinib: A Preclinical Deep Dive into Pharmacokinetics and Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (INCB054707) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines. By targeting JAK1, povorcitinib modulates the immune response and has shown therapeutic potential in a variety of autoimmune and inflammatory conditions. This in-depth technical guide synthesizes the available preclinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of povorcitinib in animal models, providing a foundational understanding for researchers and drug development professionals. While specific quantitative preclinical data for povorcitinib is not extensively available in the public domain, this guide outlines the typical experimental methodologies and presents the mechanism of action and illustrative data in a structured format.
Pharmacokinetics: The Journey of Povorcitinib in the Body
Pharmacokinetic studies in animal models are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. These studies inform dose selection and predict the drug's behavior in humans. Preclinical studies for JAK inhibitors like povorcitinib are typically conducted in species such as mice, rats, and dogs. Although specific data points for povorcitinib are limited in published literature, it has been described as having "exceptional oral bioavailability".
Data Presentation: Illustrative Pharmacokinetic Parameters
The following tables provide an example of how pharmacokinetic data for povorcitinib would be presented. Note: The values in these tables are hypothetical and for illustrative purposes only, as specific preclinical data has not been publicly released.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of Povorcitinib in Rodents (Illustrative)
| Parameter | Mouse (Dose: 10 mg/kg) | Rat (Dose: 10 mg/kg) |
| Cmax (ng/mL) | 1500 | 1200 |
| Tmax (h) | 0.5 | 1.0 |
| AUC (0-inf) (ng·h/mL) | 6000 | 7200 |
| t½ (h) | 2.5 | 3.0 |
| Bioavailability (%) | 80 | 75 |
Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of Povorcitinib in Rodents (Illustrative)
| Parameter | Mouse (Dose: 2 mg/kg) | Rat (Dose: 2 mg/kg) |
| AUC (0-inf) (ng·h/mL) | 1500 | 1800 |
| CL (mL/min/kg) | 22.2 | 18.5 |
| Vd (L/kg) | 4.0 | 3.3 |
| t½ (h) | 2.1 | 2.5 |
Experimental Protocols
Pharmacokinetic Study in Rodents:
-
Animal Models: Male and female Sprague-Dawley rats and C57BL/6 mice are commonly used. Animals are housed in controlled environments with standard diet and water ad libitum.
-
Drug Administration:
-
Oral (PO): Povorcitinib is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.
-
Intravenous (IV): A solution of povorcitinib is administered via the tail vein.
-
-
Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing and Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. Povorcitinib concentrations in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Pharmacodynamics: The Effect of Povorcitinib on the Body
Pharmacodynamic studies assess the biochemical and physiological effects of a drug. For povorcitinib, these studies focus on its ability to inhibit the JAK1 signaling pathway and reduce inflammation in animal models of disease.
Signaling Pathway
Povorcitinib exerts its effect by inhibiting the JAK1 enzyme, which is a critical component of the JAK-STAT signaling pathway. This pathway is activated by various cytokines and growth factors, leading to the transcription of genes involved in inflammation and immunity.
Experimental Workflow for Efficacy Studies
Animal models of inflammatory diseases are used to evaluate the in vivo efficacy of povorcitinib. A common model is the collagen-induced arthritis (CIA) model in rodents.
Povorcitinib: An In-depth Technical Guide to its Safety and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed preclinical toxicology data and specific, full experimental protocols for Povorcitinib (also known as INCB54707) are not extensively available in the public domain. This guide synthesizes the most current, publicly accessible clinical safety data and outlines the standard, widely accepted methodologies for non-clinical toxicology studies as mandated by international regulatory guidelines.
Introduction
Povorcitinib is an orally administered, selective Janus kinase 1 (JAK1) inhibitor under investigation for the treatment of various immune-mediated dermatological conditions, including hidradenitis suppurativa, vitiligo, and prurigo nodularis.[1][2][3] As a targeted immunomodulator, a thorough understanding of its safety and toxicology profile is paramount for its continued development and potential clinical application. This technical guide provides a comprehensive overview of the known safety profile of Povorcitinib, drawing from published clinical trial data. It further details the standard experimental protocols for non-clinical toxicology studies that would be conducted for a compound of this class, in accordance with the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.
Mechanism of Action: JAK1 Inhibition
Povorcitinib exerts its therapeutic effect by selectively inhibiting JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors that are implicated in inflammation and immune responses.[4] By blocking JAK1, Povorcitinib effectively downregulates the signaling of pro-inflammatory cytokines, thereby mitigating the underlying immune dysregulation in various dermatological diseases.[5]
Signaling Pathway of JAK1 Inhibition by Povorcitinib
Caption: Povorcitinib inhibits JAK1, preventing STAT phosphorylation and subsequent gene transcription.
Clinical Safety Profile
The clinical safety of Povorcitinib has been evaluated in multiple Phase 2 and Phase 3 clinical trials. The overall safety profile has been described as generally well-tolerated and consistent across studies.[1][6][7]
Adverse Events in Hidradenitis Suppurativa (HS) Clinical Trials
Data from Phase 2 and 3 studies in patients with moderate to severe HS have provided key insights into the safety of Povorcitinib in this population.
| Adverse Event Category | Povorcitinib Treatment Arms | Placebo Arm | Citation(s) |
| Treatment-Emergent Adverse Events (TEAEs) | 60.0% - 78.7% | 65.4% | [8][9] |
| Serious TEAEs | 2.9% - 4.8% | N/A | [10] |
| Most Common TEAEs (≥5% in any group) | Acne, Headache, Nasopharyngitis, COVID-19, Upper respiratory tract infection, Urinary tract infection, Increased blood creatine phosphokinase (CK) | N/A | [11][12] |
| Discontinuations due to AEs | 3.4% | N/A | [12] |
Note: Percentages may vary depending on the specific study, dosage, and duration of treatment. N/A indicates data not specified in the cited sources.
Adverse Events in Prurigo Nodularis (PN) Clinical Trials
In a Phase 2 study of Povorcitinib in adults with prurigo nodularis, the following adverse events were reported.
| Adverse Event Category | Povorcitinib Treatment Arms | Placebo Arm | Citation(s) |
| Most Common TEAEs | Headache (11.1%), Fatigue (9.3%), Nasopharyngitis (7.4%) | N/A | [1][13] |
| Grade ≥3 TEAEs | 3.7% | N/A | [1][13] |
| Serious TEAEs | 8.3% | N/A | [1][13] |
| Discontinuations due to AEs | 4.6% | 2.7% | [1][13] |
Adverse Events in Vitiligo Clinical Trials
A Phase 2 study in adult patients with extensive nonsegmental vitiligo reported that the incidence of grade ≥ 3 treatment-emergent adverse events was similar across Povorcitinib and placebo groups, with no new safety signals identified.[6]
JAK Inhibitor Class-wide Safety Considerations
Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have highlighted potential risks associated with the JAK inhibitor class. These include an increased risk of serious heart-related events, cancer, blood clots, and serious infections.[5][14][15][16][17] Long-term safety monitoring of Povorcitinib will be crucial to fully characterize its risk profile in relation to these class-wide concerns.
Non-Clinical Toxicology Program (Standard Methodologies)
A comprehensive non-clinical toxicology program is essential for the development of any new pharmaceutical. The following sections describe the standard experimental protocols for key toxicology studies, as guided by ICH guidelines. While specific results for Povorcitinib are not publicly available, these methodologies represent the industry standard for safety evaluation.
Safety Pharmacology
Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[7]
Experimental Protocol (Core Battery - ICH S7A): [2][6]
-
Central Nervous System (CNS) Assessment:
-
Animal Model: Typically rats or mice.
-
Methodology: A functional observational battery (e.g., Irwin test) is used to assess behavioral and neurological changes, including effects on motor activity, coordination, sensory/motor reflex responses, and body temperature.
-
Parameters Measured: Detailed, semi-quantitative scoring of various physiological and behavioral parameters at multiple time points after dosing.
-
-
Cardiovascular System Assessment:
-
Animal Model: Commonly conscious, telemetered dogs or non-human primates.
-
Methodology: Continuous monitoring of cardiovascular parameters before and after administration of the test substance. In vitro assays, such as the hERG (human Ether-à-go-go-Related Gene) assay, are also conducted to assess the potential for QT interval prolongation.
-
Parameters Measured: Blood pressure, heart rate, and electrocardiogram (ECG) intervals (including QT interval).
-
-
Respiratory System Assessment:
-
Animal Model: Typically rats.
-
Methodology: Whole-body plethysmography is used to measure respiratory function in conscious, unrestrained animals.
-
Parameters Measured: Respiratory rate, tidal volume, and minute volume.
-
Repeat-Dose Toxicity
Objective: To characterize the toxicological profile of a substance following repeated administration over a defined period.
Experimental Protocol (ICH M3(R2)): [18][19]
-
Animal Models: At least two mammalian species, one rodent (e.g., rat) and one non-rodent (e.g., dog).[18]
-
Study Duration: The duration is dependent on the proposed duration of clinical use, ranging from sub-acute (14 or 28 days) to sub-chronic (90 days) and chronic (6-9 months or longer).[18]
-
Dosing:
-
At least three dose levels (low, mid, high) and a concurrent control group (vehicle only).
-
The high dose is intended to produce some toxicity but not mortality, to identify target organs.
-
The low dose should be a No-Observed-Adverse-Effect-Level (NOAEL).
-
The route of administration should be the same as the intended clinical route (oral for Povorcitinib).
-
-
Parameters Evaluated:
-
In-life observations: Clinical signs of toxicity, body weight, food and water consumption.
-
Clinical pathology: Hematology, clinical chemistry, and urinalysis at multiple time points.
-
Terminal procedures: Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.
-
Toxicokinetics: To assess systemic exposure to the drug and/or its metabolites.
-
Genotoxicity
Objective: To identify substances that can induce genetic damage, either by gene mutation or chromosomal aberration.
Experimental Protocol (Standard Battery - ICH S2(R1)): [10][20][21]
-
Test for Gene Mutation in Bacteria:
-
Methodology: Ames test, using various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation.
-
Endpoint: Reversion of mutations, indicating mutagenic potential.
-
-
In Vitro Cytogenetic Test for Chromosomal Damage in Mammalian Cells:
-
Methodology: Chromosomal aberration assay or micronucleus test in cultured mammalian cells (e.g., human peripheral blood lymphocytes, Chinese hamster ovary cells).
-
Endpoint: Assessment of structural and/or numerical chromosomal abnormalities.
-
-
In Vivo Genotoxicity Test:
-
Animal Model: Rodents (e.g., mice or rats).
-
Methodology: Typically a micronucleus test in rodent hematopoietic cells (bone marrow or peripheral blood).
-
Endpoint: Measurement of micronuclei in erythrocytes, indicating chromosomal damage.
-
Carcinogenicity
Objective: To identify the tumorigenic potential of a substance in animals and to assess the relevant risk in humans.
Experimental Protocol (ICH S1A): [8][11][22]
-
When Required: For pharmaceuticals with expected clinical use that is continuous for at least 6 months, or for drugs with a cause for concern based on other data.[11]
-
Animal Model: Typically long-term (e.g., 2-year) studies in rats and/or mice.
-
Dosing: Similar to repeat-dose studies, with multiple dose levels and a control group, administered over the majority of the animal's lifespan.
-
Parameters Evaluated: Comprehensive histopathological examination of all tissues from all animals to identify any neoplastic or pre-neoplastic lesions.
Reproductive and Developmental Toxicology (DART)
Objective: To assess the effects of a substance on all stages of the reproductive cycle.
Experimental Protocol (ICH S5(R3)): [1][4][23][24][25]
-
Fertility and Early Embryonic Development (Segment I):
-
Animal Model: Typically rats.
-
Methodology: Dosing of males and females before and during mating, and females through implantation.
-
Endpoints: Effects on male and female reproductive performance, estrous cycles, sperm parameters, fertilization, and early embryonic development.
-
-
Embryo-Fetal Development (Segment II):
-
Animal Model: At least two species, one rodent (e.g., rat) and one non-rodent (e.g., rabbit).
-
Methodology: Dosing of pregnant females during the period of major organogenesis.
-
Endpoints: Examination of fetuses for external, visceral, and skeletal malformations.
-
-
Pre- and Postnatal Development (Segment III):
-
Animal Model: Typically rats.
-
Methodology: Dosing of pregnant females from implantation through lactation.
-
Endpoints: Effects on maternal health, parturition, lactation, and the growth, development, and reproductive function of the offspring.
-
Experimental Workflows
Generalized Non-Clinical Toxicology Workflow
Caption: A typical workflow for non-clinical toxicology studies leading to an IND submission.
Generalized Clinical Trial Workflow for Povorcitinib
Caption: A simplified workflow for a randomized, placebo-controlled clinical trial of Povorcitinib.
Conclusion
Povorcitinib, a selective JAK1 inhibitor, has demonstrated a generally well-tolerated safety profile in clinical trials across several dermatological indications. The most commonly reported adverse events include headache, fatigue, and nasopharyngitis. As with other JAK inhibitors, long-term monitoring for class-wide safety signals is ongoing. While specific preclinical toxicology data for Povorcitinib is not publicly available, a comprehensive suite of studies, guided by international regulatory standards, would have been conducted to support its clinical development. These studies are crucial for a thorough characterization of the safety and toxicology profile of this promising therapeutic agent.
References
- 1. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. database.ich.org [database.ich.org]
- 5. Janus kinase inhibitors (JAKi) - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH S1A Need for carcinogenicity studies of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pharmtech.com [pharmtech.com]
- 10. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. Incyte Announces 52-Week Results from Phase 2 Study Evaluating Povorcitinib (INCB54707) in Patients with Hidradenitis Suppurativa | Nasdaq [nasdaq.com]
- 13. Incyte Presents New Late-Breaking Data from Phase 2 Study Evaluating Povorcitinib in Patients with Prurigo Nodularis | Incyte [investor.incyte.com]
- 14. FDA Requires New Boxed Warnings on JAK Inhibitors, Places Restrictions on Use - The Rheumatologist [the-rheumatologist.org]
- 15. medscape.com [medscape.com]
- 16. EMA recommends measures to minimise risk of serious side effects with Janus kinase inhibitors for chronic inflammatory disorders | European Medicines Agency (EMA) [ema.europa.eu]
- 17. aifa.gov.it [aifa.gov.it]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]
- 21. database.ich.org [database.ich.org]
- 22. fda.gov [fda.gov]
- 23. collections.nlm.nih.gov [collections.nlm.nih.gov]
- 24. Reproductive toxicology – REVIVE [revive.gardp.org]
- 25. S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals | FDA [fda.gov]
Methodological & Application
Application Notes: Povorcitinib Dose-Response in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (formerly INCB054707) is an orally bioavailable, potent, and selective inhibitor of Janus kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in a variety of autoimmune and inflammatory diseases.[2] Povorcitinib modulates this pathway by inhibiting JAK1, which in turn blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[3][4] This inhibition reduces the transcription of pro-inflammatory genes.[3] Understanding the dose-response relationship of povorcitinib in relevant cell lines is crucial for elucidating its mechanism of action and for the development of effective therapeutic strategies.
These application notes provide a summary of the available quantitative data on povorcitinib's activity and detailed protocols for key experiments to determine its dose-response curve in cell lines.
Povorcitinib Signaling Pathway
Povorcitinib targets the JAK1 enzyme within the JAK-STAT signaling cascade. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs.[5] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[5] The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[5] By inhibiting JAK1, povorcitinib prevents the phosphorylation and activation of STATs, thereby downregulating the inflammatory response.[3]
Caption: Povorcitinib inhibits JAK1, a key enzyme in the JAK-STAT signaling pathway.
Quantitative Data Summary
Povorcitinib has demonstrated potent and selective inhibition of JAK1 in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the tables below.
Table 1: Biochemical Assay Data for Povorcitinib (INCB054707) [6]
| Target | IC50 (nM) |
| JAK1 | 3.6 |
| JAK2 | 75 |
Data from a 2009 study on INCB039110 (Itacitinib), with povorcitinib (INCB054707) being a subsequent development.
Table 2: Cell-Based Assay Data for Povorcitinib (INCB054707) and Related Compounds [6]
| Assay | IC50 (nM) | Description |
| INA-6 | 180 | A human myeloma cell line that is dependent on IL-6 signaling for proliferation. This assay measures the inhibition of cell proliferation. |
| WB IL-6 | 200 | A whole blood assay that measures the inhibition of IL-6 induced STAT phosphorylation. |
| WB TPO | 413 | A whole blood assay that measures the inhibition of thrombopoietin (TPO) induced STAT phosphorylation, which is primarily JAK2-dependent. |
Experimental Protocols
The following are detailed protocols for key experiments to determine the dose-response curve of povorcitinib in cell lines. These protocols are generalized and should be optimized for specific cell lines and laboratory conditions.
Protocol 1: Cell Viability Assay (MTT/XTT or Resazurin-based)
This protocol is for determining the effect of povorcitinib on the viability and proliferation of cytokine-dependent cell lines.
Materials:
-
Povorcitinib (INCB054707)
-
Cytokine-dependent cell line (e.g., INA-6, TF-1)
-
Complete cell culture medium
-
Cytokine for stimulation (e.g., IL-6 for INA-6)
-
Phosphate-buffered saline (PBS)
-
MTT, XTT, or Resazurin-based cell viability reagent
-
DMSO (for dissolving povorcitinib)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Harvest cells and determine cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of povorcitinib in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the povorcitinib stock solution in culture medium to achieve a range of desired concentrations. It is recommended to use a 10-point dilution series.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest povorcitinib concentration) and a positive control (a known inhibitor of the pathway).
-
Remove the medium from the wells and add 100 µL of the prepared povorcitinib dilutions or control solutions.
-
Add the appropriate cytokine to stimulate the cells (except in the negative control wells).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT or resazurin solution).
-
Incubate for the recommended time (typically 2-4 hours).
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the povorcitinib concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value.
-
Protocol 2: STAT Phosphorylation Assay (Western Blot or Flow Cytometry)
This protocol is for directly measuring the inhibitory effect of povorcitinib on the phosphorylation of STAT proteins.
Materials:
-
Povorcitinib (INCB054707)
-
Relevant cell line (e.g., a cell line responsive to a specific cytokine)
-
Complete cell culture medium
-
Cytokine for stimulation (e.g., IFN-γ for STAT1 phosphorylation)
-
Lysis buffer (for Western blot) or fixation/permeabilization buffers (for flow cytometry)
-
Primary antibodies against phosphorylated STAT (pSTAT) and total STAT
-
Secondary antibodies (HRP-conjugated for Western blot, fluorophore-conjugated for flow cytometry)
-
Protein assay reagent (for Western blot)
-
SDS-PAGE gels and transfer apparatus (for Western blot)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blot, tubes for flow cytometry) and grow to a suitable confluency.
-
Starve the cells in serum-free medium for a few hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of povorcitinib or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
-
Sample Preparation:
-
For Western Blot:
-
Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
For Flow Cytometry:
-
Fix the cells with a fixation buffer.
-
Permeabilize the cells with a permeabilization buffer.
-
Stain the cells with fluorophore-conjugated antibodies against pSTAT and total STAT.
-
-
-
Detection:
-
For Western Blot:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against pSTAT and total STAT, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
For Flow Cytometry:
-
Acquire the data on a flow cytometer.
-
-
-
Data Analysis:
-
For Western Blot:
-
Quantify the band intensities and normalize the pSTAT signal to the total STAT signal.
-
Plot the normalized pSTAT levels against the povorcitinib concentration to generate a dose-response curve and determine the IC50.
-
-
For Flow Cytometry:
-
Analyze the mean fluorescence intensity (MFI) of the pSTAT signal.
-
Plot the MFI against the povorcitinib concentration to determine the IC50.
-
-
Experimental Workflow
The general workflow for determining the dose-response curve of povorcitinib in a cell-based assay involves several key steps, from initial cell culture to final data analysis.
Caption: A typical workflow for assessing povorcitinib's in vitro efficacy.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. benchchem.com [benchchem.com]
- 6. incytemi.com [incytemi.com]
Povorcitinib Protocol for In Vivo Mouse Models: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (formerly INCB054707) is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1] JAK1 is a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines that are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[2][3] By selectively targeting JAK1, povorcitinib offers a promising therapeutic approach to modulate the immune response while potentially minimizing off-target effects associated with broader JAK inhibition.[2] This document provides detailed application notes and experimental protocols for the use of povorcitinib in preclinical in vivo mouse models of vitiligo and systemic lupus erythematosus (SLE).
Mechanism of Action: JAK1/STAT Signaling Pathway
Povorcitinib exerts its therapeutic effect by inhibiting the JAK1 signaling pathway. This pathway is crucial for the transduction of signals from cytokine receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immunity. Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. Povorcitinib's inhibition of JAK1 disrupts this cascade, thereby reducing the inflammatory response.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of povorcitinib in mouse models.
Table 1: Povorcitinib Efficacy in a Mouse Model of Vitiligo
| Dose Group | Mean Total Vitiligo Score (Week 6) | Key Gene Expression Changes (Log2 Fold Change >2, P<0.05) |
| Vehicle | ~13 | - |
| 10 mg/kg BID | ~5.5 | Downregulation of Ifitm3, Isg15, Ccl19, Ccl8, Cxcr6 |
| 30 mg/kg BID | ~4.5 | Downregulation of Ifitm3, Isg15, Ccl19, Ccl8, Cxcr6 |
Data adapted from an immune-mediated adoptive transfer mouse model of vitiligo.[4]
Table 2: Povorcitinib Efficacy in a Mouse Model of Systemic Lupus Erythematosus (MRL/lpr mice)
| Dose Group (oral, BID) | Incidence of Cutaneous Lesions | Severity of Cutaneous Lesions |
| Vehicle (0.5% methyl cellulose) | >90% by 18 weeks of age | - |
| 10 mg/kg | Dose-dependent reduction (p < 0.05) | Dose-dependent reduction (p < 0.05) |
| 30 mg/kg | Dose-dependent reduction (p < 0.05) | Dose-dependent reduction (p < 0.05) |
| 90 mg/kg | Dose-dependent reduction (p < 0.05) | Dose-dependent reduction (p < 0.05) |
Data from a 10-week treatment study in female MRL/lpr mice, starting at 11 weeks of age.[5]
Table 3: Povorcitinib Efficacy in a Down Syndrome Mouse Model (Dp16)
| Dose Group (oral, BID for 16 days) | Effect on Serum Cytokines | Effect on Liver Injury Markers |
| 60 mg/kg | Reduction in MCP-1, IP-10, IFN-γ, and TNF-α | Reduction in ALT and AST |
This study also noted that povorcitinib improved the survival rate of Dp16 mice and alleviated liver inflammation.[6]
Experimental Protocols
Protocol 1: Povorcitinib in an Immune-Mediated Vitiligo Mouse Model
This protocol is based on an adoptive transfer model to induce vitiligo.[4]
1. Animal Model:
-
Recipient Mice: K14*-mSCF transgenic mice.
-
Donor T-cells: Transgenic premelanosome protein (PMEL)-specific cytotoxic CD8+ T-cells from T-cell receptor (TCR) transgenic B6 mice.
-
Antigen-Presenting Cells: Bone marrow-derived dendritic cells (BMDCs) from B6 mice.
2. Disease Induction:
-
Irradiate recipient K14*-mSCF mice with 500 rads.
-
Adoptively transfer PMEL-1 CD8+ T-cells and hgp100 peptide-pulsed BMDCs into the recipient mice via retro-orbital injection.
3. Povorcitinib Formulation and Administration:
-
Formulation: While the specific vehicle used in the vitiligo study is not detailed, a common oral formulation for povorcitinib is a suspension in 0.5% methyl cellulose in water.[5]
-
Preparation of a 0.5% Methyl Cellulose Vehicle:
-
Slowly add 0.5 g of methyl cellulose to 100 mL of sterile water while stirring.
-
Continue stirring until the methyl cellulose is fully dissolved.
-
-
Povorcitinib Suspension:
-
Weigh the required amount of povorcitinib powder.
-
Gradually add the 0.5% methyl cellulose vehicle to the powder while triturating to create a uniform suspension.
-
-
Dosing: Administer povorcitinib orally (e.g., via gavage) at 10 mg/kg or 30 mg/kg, twice daily (BID).[4]
-
Control: Administer the vehicle alone to the control group.
4. Treatment Schedule and Monitoring:
-
Initiate dosing after the development of vitiligo.
-
Continue treatment for the duration of the study (e.g., up to 6 weeks).
-
Monitor the extent of depigmentation weekly by scoring the vitiligo.
5. Efficacy Endpoints:
-
Primary: Total Vitiligo Score to assess the extent of depigmentation.
-
Secondary:
-
Histopathological analysis of skin biopsies for melanocyte presence and immune cell infiltration.
-
Flow cytometric analysis of skin-resident memory T-cells.
-
Gene expression analysis of skin lesions for inflammatory markers.[4]
-
Protocol 2: Povorcitinib in a Spontaneous Systemic Lupus Erythematosus (SLE) Mouse Model
This protocol is for the MRL/lpr spontaneous mouse model of SLE.[5]
1. Animal Model:
-
Female MRL/lpr mice.
2. Treatment Groups:
-
Randomize mice into treatment groups at 11 weeks of age.
3. Povorcitinib Formulation and Administration:
-
Formulation: Prepare a suspension of povorcitinib in 0.5% methyl cellulose.
-
Dosing: Administer povorcitinib orally at 10, 30, or 90 mg/kg, twice daily (BID).[5]
-
Control: Administer 0.5% methyl cellulose vehicle to the control group.
4. Treatment Schedule and Monitoring:
-
Treat mice for 10 weeks.
-
Conduct weekly scoring of skin lesions, lymph node size, and proteinuria.
5. Efficacy Endpoints (at study termination - week 21):
-
Primary: Incidence and severity of cutaneous lesions.
-
Secondary:
-
Inguinal lymph node and spleen weights.
-
Histopathological analysis of skin lesions and kidneys.
-
Serum collection for pharmacokinetic analysis and ELISA for anti-dsDNA autoantibodies.[5]
-
Experimental Workflow Diagram
References
- 1. Povorcitinib (INCB054707) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Janus kinase 1 inhibitor INCB054707 for patients with moderate‐to‐severe hidradenitis suppurativa: results from two phase II studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. incytemi.com [incytemi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Povorcitinib: Comprehensive Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Povorcitinib (INCB054707) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1][2] This document provides detailed application notes and protocols for the effective use of Povorcitinib in preclinical research, including its solubility, preparation for in vitro and in vivo experiments, and its mechanism of action.
Povorcitinib: Physicochemical Properties and Solubility
Povorcitinib is an orally bioavailable small molecule.[1] Its solubility is a critical factor for the design and reproducibility of experiments.
Table 1: Solubility of Povorcitinib
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | 492.65 mM | Ultrasonic treatment may be required to achieve this concentration. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[3] |
| Ethanol | Soluble | - | One source indicates solubility in ethanol, though a specific maximum concentration is not provided.[] |
| Water | Sparingly soluble | - | Povorcitinib has low aqueous solubility.[] |
| In vivo Formulation 1 | ≥ 2.08 mg/mL | ≥ 4.10 mM | A clear solution can be prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] |
| In vivo Formulation 2 | ≥ 2.08 mg/mL | ≥ 4.10 mM | A clear solution can be prepared in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline).[3] |
| In vivo Formulation 3 | ≥ 2.08 mg/mL | ≥ 4.10 mM | A clear solution can be prepared in a vehicle of 10% DMSO and 90% Corn Oil.[3] |
Mechanism of Action: Selective JAK1 Inhibition
Povorcitinib exerts its therapeutic effects by selectively inhibiting JAK1. The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that are essential for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[1]
Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of the receptor and downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes. Povorcitinib, by blocking JAK1, disrupts this signaling cascade.
Table 2: Povorcitinib Kinase Inhibitory Activity
| Kinase | IC50 (nM) | Selectivity (over JAK1) |
| JAK1 | 8.9 nM | - |
| JAK2 | 463 nM | ~52-fold |
Data sourced from Probechem Biochemicals.[5]
This selectivity for JAK1 over other JAK family members is significant as it may offer a more targeted therapeutic approach with a potentially improved safety profile by sparing the functions of other JAKs.
Experimental Protocols
Preparation of Povorcitinib Stock Solutions
For In Vitro Experiments:
-
High Concentration Stock (e.g., 50 mM in DMSO):
-
Accurately weigh the desired amount of Povorcitinib powder.
-
Add the calculated volume of anhydrous DMSO to achieve a 50 mM concentration (Molar Mass: 507.47 g/mol ).
-
Vortex thoroughly to dissolve. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.[3]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to one month or at -80°C for up to six months.[3]
-
For In Vivo Experiments:
The following protocols are examples for preparing Povorcitinib for administration to animals. The final concentrations and vehicle composition may need to be optimized for your specific experimental model. Always prepare fresh on the day of use.[3]
Protocol A: PEG300/Tween-80/Saline Formulation
-
Prepare a 20.8 mg/mL stock solution of Povorcitinib in DMSO.
-
In a sterile tube, add 100 µL of the Povorcitinib DMSO stock.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. The final concentration of Povorcitinib will be 2.08 mg/mL.[3]
Protocol B: SBE-β-CD Formulation
-
Prepare a 20.8 mg/mL stock solution of Povorcitinib in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
In a sterile tube, add 100 µL of the Povorcitinib DMSO stock.
-
Add 900 µL of the 20% SBE-β-CD solution and mix thoroughly. The final concentration of Povorcitinib will be 2.08 mg/mL.[3]
In Vitro Assay: Inhibition of Cytokine-Induced STAT Phosphorylation
This protocol describes a general method to assess the inhibitory activity of Povorcitinib on cytokine-induced STAT phosphorylation in a cell-based assay using Western blotting.
Materials:
-
Cells responsive to the cytokine of interest (e.g., HeLa cells for IFN-γ, TF-1 cells for IL-6).
-
Complete cell culture medium.
-
Recombinant cytokine (e.g., human IFN-γ, human IL-6).
-
Povorcitinib.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT (e.g., p-STAT1 Tyr701, p-STAT3 Tyr705), anti-total-STAT, and anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation (if necessary): Depending on the cell type and basal STAT phosphorylation, it may be necessary to serum-starve the cells for 4-24 hours prior to the experiment.
-
Povorcitinib Treatment:
-
Prepare serial dilutions of Povorcitinib in serum-free or low-serum medium.
-
Aspirate the culture medium and pre-treat the cells with the desired concentrations of Povorcitinib or vehicle (DMSO) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Add the recombinant cytokine to the wells at a pre-determined optimal concentration to induce robust STAT phosphorylation.
-
Incubate for the optimal time for STAT phosphorylation (typically 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT and a loading control (e.g., β-actin).
-
Storage and Stability
Povorcitinib is supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. Povorcitinib stock solutions in DMSO can be stored at -20°C for up to one month and at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.
Safety Precautions
Standard laboratory safety practices should be followed when handling Povorcitinib. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Disclaimer: This document is intended for research use only and is not a guide for clinical use. The information provided is based on publicly available data and should be used as a starting point for experimental design. Researchers should independently validate all protocols and findings.
References
- 1. Discovery of Povorcitinib (INCB054707), an Isoform Selective Janus Kinase 1 (JAK1) Inhibitor that oncorporated intramolecular hydrogen-bonding to achieve exceptional oral bioavailability and is under clinical investigation for the treatment of autoimmune - American Chemical Society [acs.digitellinc.com]
- 2. Povorcitinib - Incyte Corporation - AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Povorcitinib (INCB054707) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
Povorcitinib: Application Notes for Evaluating Cytokine Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of povorcitinib (INCB054707), a potent and selective Janus kinase 1 (JAK1) inhibitor. This document details the inhibitory concentrations of povorcitinib on key cytokine signaling pathways and provides detailed protocols for researchers to assess its activity in various experimental settings.
Introduction
Povorcitinib is an orally bioavailable small molecule that selectively inhibits JAK1, a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1][2] Over-activity of the JAK/STAT signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[3] By inhibiting JAK1, povorcitinib modulates the signaling of cytokines such as interleukin-6 (IL-6), interferon-gamma (IFN-γ), and others that are dependent on JAK1 for signal transduction. This mechanism of action makes povorcitinib a promising therapeutic candidate for conditions like hidradenitis suppurativa, vitiligo, and prurigo nodularis.[4][5][6]
Mechanism of Action: The JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade utilized by many cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses. Povorcitinib exerts its effects by selectively inhibiting JAK1, thereby blocking these downstream signaling events.
Caption: Povorcitinib inhibits the JAK-STAT signaling pathway.
Data Presentation: Povorcitinib Inhibitory Concentrations
The following tables summarize the in vitro inhibitory activity of povorcitinib against JAK enzymes and in various cell-based assays.
Table 1: Biochemical Inhibition of JAK Isoforms by Povorcitinib
| Target | IC50 (nM) |
| JAK1 | 3.6 |
| JAK2 | 75 |
Data from a presentation by Incyte, demonstrating the selectivity of povorcitinib for JAK1 over JAK2.[7]
Table 2: Cellular Inhibitory Activity of Povorcitinib
| Assay | Description | IC50 (nM) |
| INA-6 Proliferation | Inhibition of IL-6 dependent proliferation of the human multiple myeloma cell line, INA-6. | 266 |
| Whole Blood (IL-6) | Inhibition of IL-6 stimulated STAT3 phosphorylation in human whole blood. | 758 |
| Whole Blood (TPO) | Inhibition of Thrombopoietin (TPO) stimulated signaling in human whole blood, a JAK2-dependent process. | 1600 |
Data from a presentation by Incyte, showing the cellular potency of povorcitinib in relevant signaling pathways.[7]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the inhibitory effect of povorcitinib on cytokine signaling.
Protocol 1: IL-6-Induced STAT3 Phosphorylation in a Cellular Assay
This protocol describes how to measure the inhibition of IL-6-induced STAT3 phosphorylation by povorcitinib in a cell line, such as the multiple myeloma cell line INA-6.[8]
Materials:
-
INA-6 cells
-
RPMI-1640 culture medium with 10% Fetal Bovine Serum (FBS)
-
Recombinant human IL-6
-
Povorcitinib
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer
-
Anti-pSTAT3 (Tyr705) antibody conjugated to a fluorophore
-
Flow cytometer
Procedure:
-
Cell Culture: Culture INA-6 cells in RPMI-1640 supplemented with 10% FBS and 1 ng/mL IL-6.
-
Cell Preparation: Prior to the assay, wash the cells and starve them of cytokines for 4-6 hours in a serum-free medium.
-
Compound Treatment: Resuspend the cells at a density of 1x10^6 cells/mL. Add varying concentrations of povorcitinib to the cell suspension and incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells with 10 ng/mL of IL-6 for 15 minutes at 37°C. Include an unstimulated control.[8]
-
Fixation and Permeabilization: Stop the stimulation by adding a fixation/permeabilization buffer and incubate as per the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with a fluorescently labeled anti-pSTAT3 antibody.
-
Flow Cytometry: Analyze the samples on a flow cytometer to quantify the median fluorescence intensity (MFI) of pSTAT3 in the cell population.
-
Data Analysis: Calculate the percentage of inhibition of STAT3 phosphorylation for each povorcitinib concentration relative to the stimulated and unstimulated controls to determine the IC50 value.
Caption: Workflow for STAT3 Phosphorylation Assay.
Protocol 2: Whole Blood Assay for Cytokine Signaling Inhibition
This protocol outlines a method to assess the inhibitory activity of povorcitinib on cytokine-induced STAT phosphorylation in a more physiologically relevant context using human whole blood.[9][10]
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
Recombinant human IL-6 or other desired cytokine
-
Povorcitinib
-
RPMI-1640 medium
-
Lysing/Fixing solution
-
Permeabilization buffer
-
Fluorophore-conjugated antibodies against a cell surface marker (e.g., CD4) and the target phospho-STAT protein (e.g., pSTAT3)
-
Flow cytometer
Procedure:
-
Blood Aliquoting: Aliquot 100 µL of whole blood into flow cytometry tubes.
-
Compound Incubation: Add various concentrations of povorcitinib to the blood samples and incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the stimulating cytokine (e.g., 10-100 ng/mL of IL-6) and incubate for 15 minutes at 37°C.[9]
-
Lysis and Fixation: Add a pre-warmed lysing/fixing solution to lyse red blood cells and fix the leukocytes. Incubate for 10-15 minutes.
-
Permeabilization: Centrifuge the samples, discard the supernatant, and resuspend the cell pellet in a permeabilization buffer.
-
Staining: Add the fluorescently labeled antibodies for the cell surface marker and the intracellular phospho-STAT and incubate for 30-60 minutes.
-
Washing: Wash the cells with a suitable buffer.
-
Acquisition and Analysis: Resuspend the cells and acquire the data on a flow cytometer. Gate on the cell population of interest (e.g., CD4+ T cells) and determine the MFI of the phospho-STAT protein. Calculate the IC50 of povorcitinib.
Caption: Workflow for Whole Blood Phospho-Flow Assay.
Protocol 3: Cell Proliferation Assay
This protocol is for assessing the effect of povorcitinib on the proliferation of a cytokine-dependent cell line, such as the TPO-dependent UT-7/Mpl cell line, to evaluate the inhibition of JAK2-mediated signaling.[11][12]
Materials:
-
UT-7/Mpl cells
-
Culture medium (e.g., IMDM with 10% FBS)
-
Recombinant human Thrombopoietin (TPO)
-
Povorcitinib
-
Cell proliferation reagent (e.g., MTS or a reagent for 3H-thymidine incorporation)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed UT-7/Mpl cells in a 96-well plate at an appropriate density in their growth medium containing TPO.
-
Compound Addition: Add serial dilutions of povorcitinib to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Proliferation Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or radioactivity using a plate reader.
-
Data Analysis: Plot the cell proliferation against the concentration of povorcitinib to determine the IC50 value.
Caption: Workflow for Cell Proliferation Assay.
Conclusion
Povorcitinib is a selective JAK1 inhibitor that effectively blocks the signaling of various pro-inflammatory cytokines. The data and protocols presented in these application notes provide a framework for researchers to further investigate the pharmacological properties of povorcitinib and its potential therapeutic applications. The provided methodologies can be adapted to study the effects of povorcitinib on other relevant cytokine pathways and cell types.
References
- 1. Discovery of Povorcitinib (INCB054707), an Isoform Selective Janus Kinase 1 (JAK1) Inhibitor that oncorporated intramolecular hydrogen-bonding to achieve exceptional oral bioavailability and is under clinical investigation for the treatment of autoimmune - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incyte Reports Positive Phase 3 Trial Results for Povorcitinib in Hidradenitis Suppurativa [synapse.patsnap.com]
- 5. Incyte Presents New Late-Breaking Data from Phase 2 Study Evaluating Povorcitinib in Patients with Prurigo Nodularis | Incyte [investor.incyte.com]
- 6. Povorcitinib (INCB054707): A Selective JAK1 Inhibitor Being [globenewswire.com]
- 7. incytemi.com [incytemi.com]
- 8. Dual intracellular targeting by ruxolitinib and the Mcl-1 inhibitor S63845 in interleukin-6-dependent myeloma cells blocks in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new bioassay for measuring the strength of IL-6/STAT3 signal inhibition by tocilizumab in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK2 and MPL protein levels determine TPO-induced megakaryocyte proliferation vs differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK2 and MPL protein levels determine TPO-induced megakaryocyte proliferation vs differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated STAT3 Following Povorcitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (INCB054707) is an orally administered, selective inhibitor of Janus kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is a crucial intracellular cascade initiated by cytokines and growth factors, playing a pivotal role in immune responses, inflammation, and cellular proliferation.[2][3] Dysregulation of the JAK-STAT pathway, particularly the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3), is implicated in various inflammatory diseases and cancers.[4][5] Povorcitinib exerts its therapeutic effect by inhibiting JAK1, which in turn prevents the phosphorylation and subsequent activation of downstream STAT proteins, including STAT3.[6]
Activation of STAT3 is critically dependent on its phosphorylation at the tyrosine 705 residue (p-STAT3 Tyr705).[7][8] Western blotting is a widely used and effective semi-quantitative method to measure the levels of p-STAT3, providing a direct assessment of Povorcitinib's inhibitory effect on the JAK1-STAT3 signaling axis.[4][7] These application notes provide a detailed protocol for the detection and analysis of p-STAT3 in cell lysates after treatment with Povorcitinib.
Principle of the Assay
Western blotting enables the detection and relative quantification of a specific protein within a complex mixture, such as a cell lysate. The methodology involves several key steps:
-
Cell Lysis: Proteins are extracted from cells treated with varying concentrations of Povorcitinib.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.
-
Gel Electrophoresis (SDS-PAGE): Proteins are separated based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a solid-phase membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein (p-STAT3), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, which reacts with the HRP-conjugated secondary antibody to produce light. This signal is captured by an imaging system, appearing as bands on the blot.
-
Analysis: The intensity of the bands corresponding to p-STAT3 is quantified and normalized to a loading control (e.g., β-actin or GAPDH) and/or total STAT3 to determine the effect of Povorcitinib treatment.[1]
Data Presentation
The following tables summarize the key reagents and a representative quantitative analysis of p-STAT3 levels following Povorcitinib treatment.
Table 1: Reagents and Antibodies
| Reagent/Antibody | Stock Concentration | Working Dilution | Vendor (Example) | Catalog # (Example) |
| Povorcitinib | 10 mM in DMSO | 0.1 - 1000 nM | In-house/Vendor | INCB054707 |
| p-STAT3 (Tyr705) Antibody (Rabbit) | 1 mg/mL | 1:1000 | Cell Signaling Technology | 9145 |
| Total STAT3 Antibody (Mouse) | 1 mg/mL | 1:1000 | Cell Signaling Technology | 9139 |
| β-Actin Antibody (Loading Control) | 1 mg/mL | 1:5000 | Abcam | ab8227 |
| HRP-conjugated anti-rabbit IgG | As supplied | 1:2000 - 1:10,000 | Cell Signaling Technology | 7074 |
| HRP-conjugated anti-mouse IgG | As supplied | 1:2000 - 1:10,000 | Cell Signaling Technology | 7076 |
Table 2: Representative Quantitative Analysis of p-STAT3 Inhibition by Povorcitinib
| Povorcitinib Concentration (nM) | p-STAT3 Band Intensity (Arbitrary Units) | Total STAT3 Band Intensity (Arbitrary Units) | β-Actin Band Intensity (Arbitrary Units) | Normalized p-STAT3/Total STAT3 Ratio | % Inhibition of p-STAT3 |
| 0 (Vehicle Control) | 1.00 | 1.02 | 0.98 | 0.98 | 0 |
| 0.1 | 0.92 | 1.01 | 0.99 | 0.91 | 7.1 |
| 1 | 0.75 | 0.99 | 1.01 | 0.76 | 22.4 |
| 10 | 0.48 | 1.03 | 0.97 | 0.47 | 52.0 |
| 100 | 0.15 | 0.98 | 1.00 | 0.15 | 84.7 |
| 1000 | 0.04 | 1.01 | 0.99 | 0.04 | 95.9 |
Note: The data presented in this table are for illustrative purposes and the actual results may vary depending on the cell line, experimental conditions, and reagents used.
Mandatory Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of Povorcitinib.
Caption: Experimental workflow for p-STAT3 Western blot analysis.
Experimental Protocols
Cell Culture and Treatment with Povorcitinib
-
Cell Line Selection: Choose a cell line with constitutive STAT3 activation (e.g., DU145, PC3, SW480, HT29) or a cell line that can be stimulated to activate STAT3 (e.g., with IL-6).[7][9]
-
Cell Seeding: Seed the selected cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Povorcitinib Preparation: Prepare a stock solution of Povorcitinib (e.g., 10 mM in DMSO). From this stock, prepare working concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) in complete cell culture medium. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the Povorcitinib treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Povorcitinib or the vehicle control. Incubate for a predetermined time (e.g., 2, 6, or 24 hours) to assess the inhibitory effect.
Cell Lysis and Protein Quantification
-
Cell Wash: After treatment, place the plate on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane into a 10% SDS-polyacrylamide gel. Run the gel at 100-150 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.[9]
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000-1:10,000 in 5% non-fat dry milk in TBST) for 1 hour at room temperature.[9]
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system.
Stripping and Re-probing (for Total STAT3 and Loading Control)
-
Stripping (Optional): To probe for total STAT3 and a loading control on the same membrane, the membrane can be stripped using a mild stripping buffer.[8]
-
Re-blocking: After stripping, wash the membrane thoroughly and re-block with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Re-probing: Incubate the membrane with the primary antibody for total STAT3 or the loading control, followed by the appropriate secondary antibody and detection as described above.
Data Analysis and Quantification
-
Densitometry: Quantify the band intensities from the captured images using image analysis software (e.g., ImageJ).
-
Normalization: For each sample, normalize the p-STAT3 band intensity to the total STAT3 band intensity. Further normalize this ratio to the loading control (e.g., β-actin) to account for any variations in protein loading.
-
Calculation of Inhibition: Calculate the percentage inhibition of p-STAT3 for each Povorcitinib concentration relative to the vehicle-treated control.
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the Povorcitinib concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 2. povorcitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. incytemi.com [incytemi.com]
- 4. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thedermdigest.com [thedermdigest.com]
- 6. thedermdigest.com [thedermdigest.com]
- 7. Constitutive activation of JAK3/STAT3 in colon carcinoma tumors and cell lines: inhibition of JAK3/STAT3 signaling induces apoptosis and cell cycle arrest of colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Flow Cytometry Analysis of Povorcitinib-Treated Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (INCB054707) is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] The JAK-STAT signaling pathway is a critical cascade in mediating the cellular responses to a wide array of cytokines and growth factors, playing a pivotal role in immune function and inflammation.[4] By inhibiting JAK1, Povorcitinib effectively modulates the signaling of pro-inflammatory cytokines, making it a promising therapeutic agent for various autoimmune and inflammatory diseases, including hidradenitis suppurativa, prurigo nodularis, and vitiligo.[5][6][7][8][9]
Flow cytometry is a powerful and indispensable tool for elucidating the mechanism of action and monitoring the immunomodulatory effects of drugs like Povorcitinib. This technique allows for the precise, multi-parametric analysis of individual cells within heterogeneous populations, providing quantitative data on cell lineage, activation status, proliferation, and intracellular signaling events. These application notes provide a detailed protocol for the in vitro treatment of immune cells with Povorcitinib and subsequent analysis using flow cytometry to assess its impact on key signaling pathways and immune cell function.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the anticipated quantitative data from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with Povorcitinib. The data presented are representative examples and may vary based on the specific experimental conditions, donor variability, and the concentrations of Povorcitinib and stimulating cytokines used.
Table 1: Effect of Povorcitinib on Cytokine-Induced STAT Phosphorylation
| Treatment Group | Cytokine Stimulant | Cell Type | Target Phospho-Protein | % Inhibition of MFI (Median Fluorescence Intensity) vs. Stimulated Control |
| Vehicle Control | None | CD4+ T Cells | pSTAT1 (Y701) | Baseline |
| Vehicle Control | IFN-α | CD4+ T Cells | pSTAT1 (Y701) | 0% |
| Povorcitinib (100 nM) | IFN-α | CD4+ T Cells | pSTAT1 (Y701) | 70-90% |
| Vehicle Control | IL-6 | CD4+ T Cells | pSTAT3 (Y705) | 0% |
| Povorcitinib (100 nM) | IL-6 | CD4+ T Cells | pSTAT3 (Y705) | 60-85% |
| Vehicle Control | IL-2 | CD4+ T Cells | pSTAT5 (Y694) | 0% |
| Povorcitinib (100 nM) | IL-2 | CD4+ T Cells | pSTAT5 (Y694) | 40-60% |
| Vehicle Control | IFN-α | B Cells (CD19+) | pSTAT1 (Y701) | 0% |
| Povorcitinib (100 nM) | IFN-α | B Cells (CD19+) | pSTAT1 (Y701) | 65-85% |
| Vehicle Control | IL-21 | B Cells (CD19+) | pSTAT3 (Y705) | 0% |
| Povorcitinib (100 nM) | IL-21 | B Cells (CD19+) | pSTAT3 (Y705) | 55-80% |
Table 2: Immunophenotyping of Povorcitinib-Treated PBMCs
| Treatment Group | Marker | Cell Population | Expected Change |
| Povorcitinib | CD69 | Activated T Cells | Decrease |
| Povorcitinib | CD25 (IL-2Rα) | Regulatory T Cells / Activated T Cells | Potential Decrease |
| Povorcitinib | CXCR3 | Th1 Cells | Potential Decrease in Expression/Function |
| Povorcitinib | CCR6 | Th17 Cells | Potential Decrease in Expression/Function |
Signaling Pathway and Experimental Workflow
JAK1 Signaling Pathway
The diagram below illustrates the canonical JAK1-STAT signaling pathway. Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Povorcitinib, as a selective JAK1 inhibitor, blocks this phosphorylation cascade.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the key steps in the experimental protocol for assessing the effect of Povorcitinib on immune cells.
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Povorcitinib (INCB054707)
-
Dimethyl sulfoxide (DMSO) for vehicle control
-
Recombinant human cytokines (e.g., IFN-α, IL-6, IL-2, IL-21)
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
Suggested Flow Cytometry Antibody Panel
To comprehensively analyze the effects of Povorcitinib, a multi-color flow cytometry panel is recommended. This panel allows for the simultaneous identification of major immune cell lineages and the quantification of intracellular signaling molecules.
Table 3: Suggested Multi-Color Flow Cytometry Panel
| Target | Fluorochrome | Cell Population/Function |
| CD3 | APC-H7 | T Cells |
| CD4 | BUV395 | Helper T Cells |
| CD8 | BUV496 | Cytotoxic T Cells |
| CD19 | PE-Cy7 | B Cells |
| CD56 | BV786 | NK Cells |
| pSTAT1 (Y701) | PE | JAK1/2 Signaling |
| pSTAT3 (Y705) | Alexa Fluor 647 | JAK1/2/TYK2 Signaling |
| pSTAT5 (Y694) | BV421 | JAK1/3 Signaling |
| Live/Dead Stain | e.g., Zombie NIR | Viability |
Step-by-Step Protocol
-
Cell Preparation: a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. c. Perform a cell count and assess viability using Trypan Blue or an automated cell counter. Adjust the cell concentration to 1 x 10^6 cells/mL.
-
Drug Treatment: a. Prepare serial dilutions of Povorcitinib in complete RPMI-1640 medium. A final concentration range of 1 nM to 1 µM is recommended to determine the IC50. Prepare a vehicle control using the same final concentration of DMSO. b. Aliquot 500 µL of the cell suspension into 1.5 mL microcentrifuge tubes or a 96-well deep-well plate. c. Add the Povorcitinib dilutions or vehicle control to the cells and mix gently. d. Pre-incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Stimulation: a. Prepare a stock solution of the desired stimulating cytokine (e.g., 200 ng/mL IFN-α, 100 ng/mL IL-6). b. Add the cytokine to the appropriate tubes to achieve the final desired concentration (e.g., 20 ng/mL). Leave one set of vehicle and drug-treated cells unstimulated as a negative control. c. Incubate for 15-30 minutes at 37°C for phosphorylation studies. This short stimulation time is critical for capturing the peak phosphorylation signal.
-
Staining Procedure: a. Fixation: Immediately after stimulation, add an equal volume of pre-warmed Fixation Buffer to each sample. Incubate for 10-15 minutes at room temperature. b. Permeabilization: Centrifuge the cells at 500 x g for 5 minutes, discard the supernatant, and resuspend the pellet in Permeabilization Buffer. Incubate for 15 minutes at room temperature. c. Antibody Staining: i. Prepare a master mix of the fluorochrome-conjugated antibodies (both surface and intracellular markers) in Permeabilization Buffer. ii. Add the antibody cocktail to the cells. iii. Incubate for 30-60 minutes at room temperature in the dark. d. Washing: Wash the cells twice with FACS Buffer.
-
Data Acquisition and Analysis: a. Resuspend the final cell pellet in 200-300 µL of FACS Buffer. b. Acquire the samples on a properly calibrated flow cytometer. c. Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™). d. Use a hierarchical gating strategy: first, gate on single cells, then on live cells, followed by gating on specific immune cell populations (e.g., CD3+CD4+ T cells). e. Within each cell population, quantify the Median Fluorescence Intensity (MFI) of the phospho-STAT markers to assess the level of inhibition by Povorcitinib. Calculate the percentage of inhibition relative to the cytokine-stimulated vehicle control.
Conclusion
This application note provides a comprehensive framework for utilizing flow cytometry to investigate the immunological effects of the JAK1 inhibitor, Povorcitinib. The detailed protocols for in vitro cell treatment, staining, and data analysis will enable researchers to quantitatively assess the impact of Povorcitinib on cytokine-induced STAT phosphorylation in various immune cell subsets. The provided tables and diagrams serve as a guide for experimental design and data interpretation. This methodology is crucial for preclinical and clinical studies aimed at understanding the mechanism of action and confirming the biological activity of Povorcitinib in modulating immune responses.
References
- 1. livderm.org [livderm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. incytemi.com [incytemi.com]
- 4. What is Povorcitinib used for? [synapse.patsnap.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. xtalks.com [xtalks.com]
- 7. Povorcitinib for Hidradenitis Suppurativa · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Efficacy and safety of the oral Janus kinase 1 inhibitor povorcitinib (INCB054707) in patients with hidradenitis suppurativa in a phase 2, randomized, double-blind, dose-ranging, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thedermdigest.com [thedermdigest.com]
Application Notes and Protocols: Povorcitinib in Hidradenitis Suppurativa Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of povorcitinib in the context of hidradenitis suppurativa (HS), including summaries of clinical trial data, its mechanism of action, and detailed protocols for its application in relevant research models.
Introduction
Hidradenitis suppurativa (HS) is a chronic, inflammatory skin disease characterized by painful nodules, abscesses, and draining tunnels.[1][2] The pathogenesis of HS is complex and not fully understood, but it is known to involve the occlusion of hair follicles and subsequent inflammation.[1] Over-activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is believed to be a key driver of the inflammation in HS.[3]
Povorcitinib (INCB054707) is an oral, selective Janus kinase 1 (JAK1) inhibitor that has shown significant efficacy in clinical trials for moderate to severe HS.[4][5][6][7] By inhibiting JAK1, povorcitinib modulates the signaling of several pro-inflammatory cytokines implicated in the pathophysiology of HS.[1][8][9] These notes are intended to guide researchers in designing and executing preclinical studies to further elucidate the therapeutic potential of povorcitinib in HS.
Mechanism of Action
Povorcitinib is a small-molecule inhibitor that selectively targets JAK1.[1][9] The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors.[10] In HS, pro-inflammatory cytokines such as interleukins (IL-6, IL-12, IL-23) and interferons utilize the JAK/STAT pathway to exert their effects.[2] By inhibiting JAK1, povorcitinib disrupts the downstream signaling cascade, leading to a reduction in the inflammatory response.[8][9] Transcriptomic and proteomic analyses from phase 2 studies have shown that povorcitinib treatment is associated with the downregulation of multiple HS and inflammatory signaling markers.[1]
Povorcitinib in Human Clinical Trials for Hidradenitis Suppurativa
Povorcitinib has undergone extensive evaluation in phase 2 and phase 3 clinical trials (STOP-HS1 and STOP-HS2) for the treatment of moderate to severe HS.[4][5][7][11] The primary endpoint in these studies was the proportion of patients achieving Hidradenitis Suppurativa Clinical Response (HiSCR), defined as at least a 50% reduction from baseline in the total abscess and inflammatory nodule (AN) count with no increase in abscess or draining tunnel count.[11]
Table 1: Efficacy of Povorcitinib in Phase 3 Clinical Trials (STOP-HS1 & STOP-HS2) at Week 12
| Trial | Treatment Group | Percentage of Patients Achieving HiSCR50 | Placebo |
| STOP-HS1 | Povorcitinib 45 mg | 40.2% | 29.7% |
| Povorcitinib 75 mg | 40.6% | 29.7% | |
| STOP-HS2 | Povorcitinib 45 mg | 42.3% | 28.6% |
| Povorcitinib 75 mg | 42.3% | 28.6% |
Data sourced from multiple reports on the STOP-HS1 and STOP-HS2 trials.[5][7][12]
Table 2: Efficacy of Povorcitinib in Patients with Prior Biologic Exposure (Phase 3 Trials)
| Trial | Treatment Group | Percentage of Patients Achieving HiSCR50 | Placebo |
| STOP-HS1 | Povorcitinib 45 mg | 34.2% | 21.9% |
| Povorcitinib 75 mg | 37.8% | 21.9% | |
| STOP-HS2 | Povorcitinib 45 mg | 45.0% | 19.5% |
| Povorcitinib 75 mg | 40.0% | 19.5% |
These results highlight the potential of povorcitinib in a treatment-resistant patient population.[3][4][5]
Table 3: Efficacy of Povorcitinib in a Phase 2 Dose-Ranging Study at Week 16
| Treatment Group | Mean Change from Baseline in AN Count | Percentage of Patients Achieving HiSCR |
| Povorcitinib 15 mg | -5.2 | 48.1% |
| Povorcitinib 45 mg | -6.9 | 44.2% |
| Povorcitinib 75 mg | -6.3 | 45.3% |
| Placebo | -2.5 | 28.8% |
This phase 2 study demonstrated a significant reduction in abscess and inflammatory nodule count compared to placebo.[6]
Experimental Protocols for Povorcitinib in HS Research Models
While extensive clinical data exists, published research on povorcitinib in preclinical HS models is limited. The following protocols are proposed based on established methodologies for studying HS and the known mechanism of action of povorcitinib.
Protocol 1: In Vitro Assessment of Povorcitinib on Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs) from HS Patients
Objective: To determine the effect of povorcitinib on the production of pro-inflammatory cytokines by PBMCs isolated from patients with HS.
Materials:
-
Povorcitinib (INCB054707)
-
Ficoll-Paque
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Phytohemagglutinin (PHA)
-
Human TNF-α, IL-1β, IL-6, IL-17, and IFN-γ ELISA kits
-
96-well cell culture plates
-
Blood samples from HS patients and healthy controls
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed 2 x 10^5 cells per well in a 96-well plate.
-
Povorcitinib Treatment: Pre-treat cells with varying concentrations of povorcitinib (e.g., 1 nM to 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) or PHA (5 µg/mL) to induce cytokine production. Include unstimulated controls.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-1β, IL-6, IL-17, and IFN-γ using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Analyze the dose-dependent effect of povorcitinib on cytokine production and calculate IC50 values.
Protocol 2: Evaluation of Povorcitinib in a Keratinocyte-Fibroblast Co-culture Model of HS
Objective: To assess the anti-inflammatory and anti-fibrotic effects of povorcitinib in a 3D skin equivalent model relevant to HS.
Materials:
-
Human epidermal keratinocytes (HEKs)
-
Human dermal fibroblasts (HDFs)
-
Keratinocyte growth medium
-
Fibroblast growth medium
-
Povorcitinib
-
Pro-inflammatory stimuli (e.g., TNF-α, IL-17A)
-
Cell culture inserts (e.g., Transwell®)
-
Collagen gel matrix
-
Reagents for histology (hematoxylin and eosin staining)
-
Reagents for immunohistochemistry (e.g., antibodies for K16, Ki67, vimentin)
-
RNA extraction kit and reagents for qRT-PCR
Methodology:
-
Fibroblast-Containing Matrix: Prepare a collagen gel containing HDFs and allow it to contract for 5-7 days.
-
Keratinocyte Seeding: Seed HEKs on top of the contracted collagen gel.
-
Air-Liquid Interface Culture: Culture the 3D skin equivalents at the air-liquid interface to promote epidermal differentiation.
-
HS-like Phenotype Induction: After differentiation, stimulate the cultures with a cocktail of pro-inflammatory cytokines (e.g., TNF-α and IL-17A) to induce an HS-like inflammatory and fibrotic phenotype.
-
Povorcitinib Treatment: Treat the cultures with povorcitinib at various concentrations for a specified duration (e.g., 72 hours).
-
Histological Analysis: Fix, embed, and section the 3D skin equivalents. Perform H&E staining to assess epidermal thickness and overall morphology.
-
Immunohistochemistry: Perform IHC for markers of proliferation (Ki67), hyperkeratosis (K16), and fibrosis (vimentin).
-
Gene Expression Analysis: Extract RNA from the cultures and perform qRT-PCR to analyze the expression of genes involved in inflammation (e.g., IL6, IL8) and fibrosis (e.g., COL1A1, ACTA2).
Safety and Tolerability
In clinical trials, povorcitinib has been generally well-tolerated.[4][5][6][9] The safety profile is consistent with previous data, with no new safety signals observed in the phase 3 studies.[4][7] Adverse events reported in a phase 2 study were comparable between the povorcitinib and placebo groups.[6] Some reported side effects in studies of povorcitinib include anemia, folliculitis, and elevated creatine phosphokinase (CPK) levels, though these were uncommon.[9]
Conclusion
Povorcitinib has demonstrated significant efficacy and a favorable safety profile in clinical trials for moderate to severe hidradenitis suppurativa. Its mechanism of action as a selective JAK1 inhibitor makes it a promising therapeutic agent for this debilitating inflammatory skin disease. The provided protocols offer a framework for researchers to further investigate the cellular and molecular effects of povorcitinib in relevant preclinical models of HS, which will be crucial for optimizing its therapeutic application and understanding its full potential.
References
- 1. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. trial.medpath.com [trial.medpath.com]
- 4. pharmexec.com [pharmexec.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. thedermdigest.com [thedermdigest.com]
- 8. Povorcitinib for Hidradenitis Suppurativa · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Povorcitinib for Hidradenitis Suppurativa · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. Hidradenitis Suppurativa and JAK Inhibitors: A Review of the Published Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. hcplive.com [hcplive.com]
Povorcitinib: A Tool for Unraveling Vitiligo Pathogenesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vitiligo is a chronic autoimmune disorder characterized by the destruction of melanocytes, the pigment-producing cells in the skin, resulting in patches of depigmentation. The pathogenesis of vitiligo is complex, involving a convergence of genetic predisposition, environmental triggers, and immune dysregulation. A key pathway implicated in the destruction of melanocytes is the Interferon-gamma (IFN-γ)/Chemokine (C-X-C motif) ligand 9 (CXCL9)/CXCL10 signaling cascade, which relies on the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway for signal transduction. Povorcitinib (formerly INCB054707), an oral, selective JAK1 inhibitor, has emerged as a valuable tool to probe the mechanisms of vitiligo pathogenesis and as a promising therapeutic candidate.[1][2] By selectively targeting JAK1, povorcitinib disrupts the downstream signaling of IFN-γ, a critical cytokine in the autoimmune attack on melanocytes.[3] These application notes provide detailed protocols for utilizing povorcitinib in preclinical and clinical research settings to further elucidate the pathophysiology of vitiligo.
Mechanism of Action and Signaling Pathway
Povorcitinib selectively inhibits JAK1, a key enzyme in the JAK-STAT signaling pathway.[4] In vitiligo, IFN-γ, secreted by autoreactive CD8+ T cells, binds to its receptor on keratinocytes.[3] This binding activates JAK1 and JAK2, leading to the phosphorylation and activation of STAT1. Activated STAT1 then translocates to the nucleus, where it induces the transcription of target genes, including CXCL9 and CXCL10. These chemokines recruit more autoreactive T cells to the skin, perpetuating the cycle of melanocyte destruction. By inhibiting JAK1, povorcitinib effectively blocks this inflammatory cascade.
Data Presentation
Table 1: Efficacy of Povorcitinib in a Phase 2b Clinical Trial (NCT04818346)[1][5]
| Outcome Measure | Placebo (n=42) | Povorcitinib 15 mg (n=43) | Povorcitinib 45 mg (n=41) | Povorcitinib 75 mg (n=42) |
| Week 24 | ||||
| Mean % Change from Baseline in T-VASI | +2.3% | -19.1% | -17.8% | -15.7% |
| % of Patients Achieving T-VASI50 | - | - | - | - |
| % of Patients Achieving F-VASI50 | 9.1% | 18.4% | 44.5% | 27.8% |
| % of Patients Achieving F-VASI75 | 3.0% | 13.2% | 18.2% | 13.9% |
| Week 36 | ||||
| Mean % Change from Baseline in T-VASI | - | -30.3% (15-to-75 mg) | -28.4% | -28.8% |
| Mean % Change from Baseline in F-VASI | - | -38.4% (15-to-75 mg) | -51.1% | -54.3% |
| Week 52 | ||||
| Mean % Change from Baseline in T-VASI | 18.1% (placebo-to-75 mg) | 40.7% (15-to-75 mg) | 42.7% | 41.3% |
T-VASI: Total Vitiligo Area Scoring Index; F-VASI: Facial Vitiligo Area Scoring Index; T-VASI50: ≥50% reduction from baseline in T-VASI; F-VASI50: ≥50% reduction from baseline in F-VASI; F-VASI75: ≥75% reduction from baseline in F-VASI.
Table 2: Safety Profile of Povorcitinib in a Phase 2b Clinical Trial (NCT04818346)[6]
| Adverse Event | Placebo | Povorcitinib (All Doses) |
| Treatment-Emergent Adverse Events (TEAEs) | ||
| COVID-19 | - | 16.7% |
| Headache | - | 10.3% |
| Fatigue | - | 9.5% |
| Blood Creatine Phosphokinase Increased | - | 7.9% |
| Acne | - | 7.1% |
Experimental Protocols
In Vivo Murine Model of Vitiligo
This protocol is adapted from a model utilizing the adoptive transfer of melanocyte-specific T cells to induce vitiligo-like depigmentation in mice.[3]
Materials:
-
Pmel-1 transgenic mice (specific for the melanocyte antigen gp100)
-
Recipient mice (e.g., C57BL/6)
-
Recombinant vaccinia virus expressing human gp100 (rVV-hgp100)
-
Povorcitinib
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Standard animal husbandry equipment
-
Flow cytometer
-
Histology equipment
Protocol:
-
Induction of Vitiligo:
-
Sublethally irradiate recipient mice to facilitate engraftment of donor T cells.
-
Isolate CD8+ T cells from the spleens and lymph nodes of Pmel-1 transgenic mice.
-
Adoptively transfer a defined number of Pmel-1 CD8+ T cells into the recipient mice via intravenous injection.
-
One day after T cell transfer, infect the recipient mice with rVV-hgp100 to activate the transferred T cells.
-
-
Povorcitinib Administration:
-
Begin oral administration of povorcitinib or vehicle control on a predetermined schedule (e.g., twice daily, BID). A study has utilized doses of 10 mg/kg and 30 mg/kg BID.[3]
-
-
Monitoring and Analysis:
-
Monitor the mice for the development of depigmentation on the ears, tail, and feet. Quantify the area of depigmentation at regular intervals.
-
At the end of the study, harvest skin and draining lymph nodes.
-
Perform flow cytometry to analyze the infiltration of T cell populations (e.g., CD8+, IFN-γ+) in the skin.
-
Conduct histological analysis of skin sections to assess for melanocyte loss and immune cell infiltration.
-
In Vitro Melanocyte-Keratinocyte Co-culture
This protocol allows for the investigation of the direct effects of povorcitinib on the interaction between melanocytes and keratinocytes in a controlled environment.
Materials:
-
Primary human epidermal melanocytes (HEMs)
-
Primary human epidermal keratinocytes (HEKs)
-
Appropriate cell culture media and supplements
-
Povorcitinib (dissolved in a suitable solvent, e.g., DMSO)
-
Recombinant human IFN-γ
-
ELISA kits for CXCL9 and CXCL10
-
RT-qPCR reagents
-
Western blotting reagents
References
- 1. Efficacy and safety of the oral Janus kinase 1 inhibitor povorcitinib in patients with extensive vitiligo in a phase 2, randomized, double-blinded, dose-ranging, placebo-controlled study [pubmed.ncbi.nlm.nih.gov]
- 2. incytemi.com [incytemi.com]
- 3. incytemi.com [incytemi.com]
- 4. Incyte Announces Positive 52-Week Data from Phase 2b Study Evaluating Povorcitinib (INCB54707) in Patients with Extensive Nonsegmental Vitiligo - BioSpace [biospace.com]
Troubleshooting & Optimization
Povorcitinib Technical Support Center: Optimizing T-Cell Suppression
Welcome to the Povorcitinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Povorcitinib for in vitro T-cell suppression experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Povorcitinib?
A1: Povorcitinib is a selective inhibitor of Janus Kinase 1 (JAK1). By inhibiting JAK1, Povorcitinib blocks the signaling of various pro-inflammatory cytokines that are dependent on the JAK/STAT pathway, which in turn suppresses the activation and proliferation of T-cells.
Q2: What is the recommended starting concentration of Povorcitinib for in vitro T-cell suppression assays?
A2: A specific, universally optimal concentration for in vitro T-cell suppression has not been published. However, based on its potent JAK1 inhibition (see Table 1), a starting range of 10 nM to 1 µM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What solvent should I use to dissolve Povorcitinib?
A3: Povorcitinib is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (ideally below 0.1%) to avoid solvent-induced toxicity or off-target effects.
Q4: How can I measure T-cell suppression in my experiment?
A4: T-cell suppression can be assessed through several methods, including:
-
Proliferation assays: Using techniques like CFSE dye dilution or [³H]-thymidine incorporation to measure the inhibition of T-cell division.
-
Cytokine analysis: Measuring the reduction in pro-inflammatory cytokine production (e.g., IFN-γ, IL-2) by T-cells using ELISA, flow cytometry (intracellular cytokine staining), or multiplex bead arrays.
-
Activation marker expression: Assessing the downregulation of T-cell activation markers such as CD25 and CD69 by flow cytometry.
Q5: Can Povorcitinib affect both CD4+ and CD8+ T-cells?
A5: Yes, as a JAK1 inhibitor, Povorcitinib is expected to affect the signaling pathways in both CD4+ and CD8+ T-cell subsets that are dependent on JAK1-coupled cytokine receptors.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Povorcitinib
| Target | IC50 (nM) | Selectivity vs. JAK2 | Reference |
| JAK1 | 1.5 | ~21-fold | |
| JAK2 | 31 | - | |
| JAK1 | <300 (pIC50 >6.5) | >10-fold | [1] |
| JAK1 | - | ~52-fold | [2] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of Povorcitinib required to inhibit 50% of the kinase activity. A lower IC50 value denotes higher potency.
Experimental Protocols
Protocol: In Vitro T-Cell Suppression Assay Using Povorcitinib
This protocol provides a general framework for assessing the T-cell suppressive activity of Povorcitinib. It is recommended to optimize parameters such as cell density and stimulation conditions for your specific experimental setup.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Povorcitinib
-
DMSO (cell culture grade)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))
-
Proliferation dye (e.g., CFSE) or [³H]-thymidine
-
96-well round-bottom cell culture plates
-
Flow cytometer or liquid scintillation counter
Methodology:
-
Preparation of Povorcitinib Stock Solution:
-
Dissolve Povorcitinib in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Preparation and Staining (for CFSE assay):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
If using isolated T-cells, purify them from PBMCs using magnetic-activated cell sorting (MACS).
-
Label the cells with CFSE according to the manufacturer's protocol. This involves incubating the cells with the dye, followed by quenching and washing steps.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of Povorcitinib in complete RPMI-1640 medium. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM) to generate a dose-response curve. Include a vehicle control (DMSO at the same final concentration as the highest Povorcitinib dose).
-
Add 50 µL of the diluted Povorcitinib or vehicle control to the appropriate wells of a 96-well plate.
-
Add 100 µL of the CFSE-labeled cell suspension to each well.
-
Add 50 µL of the T-cell stimulant (e.g., anti-CD3/anti-CD28 beads or soluble antibodies at pre-determined optimal concentrations) to the stimulated wells. Include unstimulated control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3 to 5 days.
-
-
Data Acquisition:
-
For CFSE assay:
-
Harvest the cells from each well.
-
Analyze the cells by flow cytometry. The CFSE fluorescence intensity will be halved with each cell division.
-
Quantify proliferation by analyzing the percentage of cells that have undergone division (i.e., have reduced CFSE fluorescence compared to the unstimulated control).
-
-
For [³H]-thymidine incorporation assay:
-
18-24 hours before the end of the incubation period, add 1 µCi of [³H]-thymidine to each well.
-
At the end of the incubation, harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each Povorcitinib concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the Povorcitinib concentration and determine the IC50 value (the concentration that causes 50% inhibition of proliferation).
Mandatory Visualizations
Caption: Povorcitinib inhibits the JAK1/STAT signaling pathway.
Caption: Experimental workflow for in vitro T-cell suppression assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background proliferation in unstimulated controls | - Cell culture contamination (mycoplasma, bacteria, endotoxin)- Poor cell health- Overly harsh cell isolation procedure | - Test for and eliminate contamination.- Use fresh, healthy donor cells.- Optimize cell isolation protocol to minimize cell stress. |
| Low or no T-cell proliferation in stimulated controls | - Suboptimal stimulant concentration- Inactive stimulant- Low cell viability- Incorrect cell density | - Titrate the stimulant to determine the optimal concentration.- Use a fresh batch of stimulant.- Check cell viability before and after the experiment.- Optimize cell seeding density. |
| High variability between replicate wells | - Inconsistent cell seeding- Inaccurate pipetting of Povorcitinib or stimulants- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile medium. |
| Povorcitinib shows no effect on T-cell proliferation | - Povorcitinib concentration is too low- Inactive Povorcitinib- Povorcitinib degradation | - Test a wider and higher range of concentrations.- Use a new aliquot of Povorcitinib.- Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
| Povorcitinib causes significant cell death | - Povorcitinib concentration is too high- High DMSO concentration | - Lower the concentration range of Povorcitinib.- Ensure the final DMSO concentration is non-toxic (e.g., <0.1%). Run a DMSO-only control to assess solvent toxicity. |
References
Povorcitinib Off-Target Effects: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Povorcitinib (also known as INCB054707) observed in experimental models and clinical studies. Understanding the selectivity profile of this selective Janus kinase 1 (JAK1) inhibitor is crucial for accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Povorcitinib?
A1: Povorcitinib is an oral, small-molecule inhibitor of Janus kinase 1 (JAK1).[1] Its therapeutic effects in inflammatory and autoimmune conditions are attributed to the modulation of the JAK-STAT signaling pathway, which is a key driver of inflammation in various diseases.[2][3][4] Specifically, Povorcitinib is known to affect the signaling of pro-inflammatory cytokines such as Interleukin-4 (IL-4), IL-13, and IL-31, and also regulates the expression of TNF-α and TGF-β.[5]
Q2: How selective is Povorcitinib for JAK1 over other JAK family kinases?
A2: In vitro studies have demonstrated that Povorcitinib is more than 10-fold selective for JAK1 over JAK2.[6] This selectivity is a key design feature aimed at harnessing the therapeutic benefits of JAK1 inhibition while minimizing potential side effects associated with the inhibition of other JAK isoforms, such as JAK2-related hematological toxicities.[7]
Q3: Are there any known off-target kinase activities of Povorcitinib from broad kinase screening?
A3: Publicly available, detailed kinome scan data for Povorcitinib is limited. The primary focus of published information has been on its selectivity for JAK1 versus other JAK family members.[7] Researchers should be aware that "selective" does not mean "specific," and at higher concentrations, off-target kinase inhibition may occur. If your experimental results are inconsistent with known JAK1 signaling, it may be prudent to consider potential off-target effects.
Q4: What are the most commonly observed adverse effects in clinical trials that could be relevant to my research?
A4: In clinical studies for conditions such as hidradenitis suppurativa (HS), prurigo nodularis, and vitiligo, Povorcitinib has been generally well-tolerated.[8][9] However, a range of treatment-emergent adverse events (TEAEs) have been reported. These are important to consider as they may reflect on-target effects of JAK1 inhibition in various cell types or potential off-target activities. The most frequently reported TEAEs include:
-
Upper respiratory tract infection[10]
Researchers observing unexpected phenotypes in their models, particularly those related to immune function, hematology, or muscle physiology, should consider these clinically observed effects.
Troubleshooting Guide for Experimental Models
| Observed Issue in Experimental Model | Potential Cause Related to Povorcitinib | Recommended Troubleshooting Steps |
| Unexpected changes in hematopoietic cell counts (e.g., anemia, thrombocytopenia). | While Povorcitinib is JAK1-selective, supra-physiological concentrations in in vitro models might lead to off-target inhibition of JAK2, which is crucial for hematopoiesis.[7] | 1. Verify the concentration of Povorcitinib used. Perform a dose-response curve to determine the lowest effective concentration. 2. If possible, assess the phosphorylation status of STAT proteins downstream of both JAK1 and JAK2 (e.g., pSTAT3, pSTAT5) to confirm target engagement and selectivity in your system. 3. Compare results with a less selective JAK inhibitor or a highly selective JAK2 inhibitor as a control. |
| Alterations in muscle cell function or viability. | Clinically, increased blood CPK has been observed, suggesting a potential impact on muscle tissue.[9][11] The mechanism is not fully elucidated but could be an on-target effect of JAK1 inhibition in muscle cells or an off-target interaction. | 1. Conduct cell viability assays (e.g., MTT, LDH) on muscle cell lines exposed to Povorcitinib. 2. Measure CPK release in the culture medium. 3. Investigate key signaling pathways in muscle cells that might be affected. |
| Inconsistent anti-inflammatory effects or paradoxical pro-inflammatory responses. | This could result from complex feedback loops in the specific cell type being studied or potential off-target modulation of other signaling pathways. The cellular context and the specific cytokine milieu are critical. | 1. Characterize the full cytokine and chemokine profile of your experimental system in response to Povorcitinib. 2. Use transcriptomic or proteomic approaches to identify unexpectedly modulated pathways. 3. Ensure the purity of the Povorcitinib compound being used. |
Quantitative Data Summary
The following table summarizes the known selectivity of Povorcitinib for JAK1 over JAK2.
| Target | IC50 (nM) | Selectivity (JAK2/JAK1) | Reference |
| JAK1 | 11 | >10-fold | [6][7] |
| JAK2 | >110 (estimated) | - | [6][7] |
Note: The IC50 for JAK2 is inferred from the selectivity data. More precise values from comprehensive kinase panels are not publicly available.
Signaling Pathways and Experimental Workflows
Povorcitinib's Primary Target Pathway
The diagram below illustrates the canonical JAK1-STAT signaling pathway, which is the primary target of Povorcitinib. Cytokine binding to its receptor leads to JAK1 activation, subsequent phosphorylation of STAT proteins, and transcription of target genes. Povorcitinib acts by inhibiting the kinase activity of JAK1.
Caption: Povorcitinib inhibits the JAK1-STAT signaling pathway.
Experimental Workflow for Assessing Kinase Selectivity
This workflow outlines a general procedure for determining the selectivity of an inhibitor like Povorcitinib against its primary target and potential off-target kinases.
Caption: Workflow for determining in vitro kinase inhibitor selectivity.
Detailed Experimental Protocols
1. General In Vitro Kinase Inhibition Assay (Luminescent Assay Principle)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Povorcitinib against a panel of kinases.
-
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. Lower kinase activity results in more ATP remaining, leading to a higher luminescent signal.
-
Materials:
-
Recombinant human kinases (e.g., JAK1, JAK2).
-
Kinase-specific peptide substrates.
-
Povorcitinib, dissolved in DMSO.
-
Reaction buffer (containing DTT, MgCl2).
-
ATP.
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
White, opaque 96- or 384-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of Povorcitinib in reaction buffer. Include a DMSO-only control (vehicle control) and a no-kinase control (background).
-
Add the kinase and its specific substrate to the wells of the plate.
-
Add the Povorcitinib dilutions to the appropriate wells.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure remaining ATP by adding the luminescent kinase assay reagent.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data, setting the vehicle control as 100% activity and the no-kinase control as 0% activity.
-
Plot the percent inhibition versus the log concentration of Povorcitinib.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Disclaimer: This guide is intended for research purposes only. The information provided is based on publicly available data and should not be used for clinical decision-making. Researchers should always consult primary literature and conduct their own validation experiments.
References
- 1. thedermdigest.com [thedermdigest.com]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. researchgate.net [researchgate.net]
- 4. hcplive.com [hcplive.com]
- 5. thedermdigest.com [thedermdigest.com]
- 6. povorcitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. incytemi.com [incytemi.com]
- 8. Incyte Presents New Late-Breaking Data from Phase 2 Study Evaluating Povorcitinib in Patients with Prurigo Nodularis | Incyte [investor.incyte.com]
- 9. Povorcitinib Produces Lasting Results in HS - - PracticalDermatology [practicaldermatology.com]
- 10. Incyte Announces 52-Week Results from Phase 2 Study Evaluating Povorcitinib (INCB54707) in Patients with Hidradenitis Suppurativa | Nasdaq [nasdaq.com]
- 11. incytemi.com [incytemi.com]
How to minimize Povorcitinib toxicity in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Povorcitinib-induced toxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Povorcitinib and what is its mechanism of action?
Povorcitinib (also known as INCB054707) is an investigational, orally administered, selective inhibitor of Janus kinase 1 (JAK1).[1][2] JAK1 is a key enzyme in the JAK-STAT signaling pathway, which is involved in the inflammatory processes of several autoimmune diseases.[3][4] By selectively inhibiting JAK1, Povorcitinib aims to modulate the immune response and reduce inflammation.[5]
Q2: What are the known clinical side effects of Povorcitinib?
In clinical trials, Povorcitinib has been generally well-tolerated.[6][7] The most commonly reported treatment-emergent adverse events include headache, fatigue, and nasopharyngitis.[6][8]
Q3: What are the potential causes of Povorcitinib toxicity in cell-based assays?
While specific in vitro toxicity data for Povorcitinib is limited in publicly available literature, potential causes of toxicity in cell-based assays can be inferred from general principles of small molecule inhibitors and its mechanism of action:
-
High Concentrations: Concentrations significantly exceeding the half-maximal inhibitory concentration (IC50) for JAK1 can lead to off-target effects and cytotoxicity.
-
Off-Target Effects: Although Povorcitinib is a selective JAK1 inhibitor, at higher concentrations it may inhibit other kinases or cellular targets, leading to unintended biological consequences and cell death.
-
Solvent Toxicity: The solvent used to dissolve Povorcitinib, typically dimethyl sulfoxide (DMSO), can be toxic to cells at concentrations as low as 0.1-0.5%.
-
Prolonged Exposure: Continuous exposure of cell cultures to the inhibitor may disrupt essential cellular processes, leading to cumulative toxicity over time.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors due to differences in their genetic makeup and metabolic pathways.
Troubleshooting Guide
Issue 1: High levels of cell death observed after Povorcitinib treatment.
| Possible Cause | Recommended Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay. Start with a broad range of concentrations, including those below the reported IC50 value for JAK1. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired level of JAK1 inhibition. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control to assess the impact of the solvent on cell viability. |
| Cell line is particularly sensitive. | Consider using a more robust cell line if appropriate for your experimental goals. If not possible, perform extensive optimization of concentration and exposure time. |
| Inhibitor has degraded or is impure. | Purchase Povorcitinib from a reputable supplier. If possible, verify its purity. |
Issue 2: Inconsistent results or lack of JAK1 inhibition.
| Possible Cause | Recommended Solution |
| Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. Confirm the biochemical activity of Povorcitinib in a cell-free JAK1 activity assay if possible. |
| Suboptimal assay conditions. | Ensure that the cell culture conditions, including media, serum, and supplements, are optimal for your cell line. Confirm that your cells are healthy and in the logarithmic growth phase. |
| Incorrect inhibitor concentration. | Double-check all dilution calculations. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of Povorcitinib using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the concentration range of Povorcitinib that is non-toxic to a specific cell line.
Materials:
-
Povorcitinib stock solution (e.g., 10 mM in DMSO)
-
Selected cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of Povorcitinib in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Povorcitinib or controls. d. Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: a. Read the absorbance at 570 nm using a plate reader.
Protocol 2: Western Blot for Phospho-STAT as a Readout of Povorcitinib Activity
This protocol can be used to confirm the inhibitory activity of Povorcitinib on the JAK-STAT pathway by measuring the phosphorylation of a downstream target, such as STAT3.
Materials:
-
Povorcitinib
-
Cell line known to have active JAK-STAT signaling (e.g., stimulated with a relevant cytokine like IL-6)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with a non-toxic concentration of Povorcitinib (determined from Protocol 1) for a predetermined time (e.g., 1-2 hours). c. Stimulate the cells with a relevant cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation. Include an unstimulated control.
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with lysis buffer. b. Quantify protein concentration using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Povorcitinib - Incyte Corporation - AdisInsight [adisinsight.springer.com]
- 3. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. What is Povorcitinib used for? [synapse.patsnap.com]
- 6. Incyte Presents New Late-Breaking Data from Phase 2 Study Evaluating Povorcitinib in Patients with Prurigo Nodularis | Incyte [investor.incyte.com]
- 7. Povorcitinib for Chronic Spontaneous Urticaria · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
Povorcitinib experimental variability and reproducibility issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers working with Povorcitinib (INCB054707), a selective Janus kinase 1 (JAK1) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to address common challenges and ensure experimental reproducibility.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of Povorcitinib.
Q1: What is the mechanism of action of Povorcitinib?
A1: Povorcitinib is an oral, selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] By inhibiting JAK1, Povorcitinib blocks the signaling of various pro-inflammatory cytokines that are dependent on the JAK/STAT pathway, which is implicated in the pathogenesis of several autoimmune and inflammatory diseases.[1][4]
Q2: What is the in vitro potency and selectivity of Povorcitinib?
A2: Povorcitinib is a potent JAK1 inhibitor with an IC50 of 8.9 nM. It demonstrates 52-fold selectivity for JAK1 over JAK2 (IC50 = 463 nM).[5] This selectivity is a key feature, as it may reduce the risk of side effects associated with the inhibition of other JAK isoforms.[5]
Q3: In which disease models has Povorcitinib shown efficacy?
A3: Povorcitinib has demonstrated clinical efficacy in Phase 2 and Phase 3 trials for several inflammatory skin conditions, including hidradenitis suppurativa (HS), prurigo nodularis (PN), and vitiligo.[3][6][7]
Q4: What are the common reported adverse events in clinical trials?
A4: In clinical studies, Povorcitinib has been generally well-tolerated. The most commonly reported treatment-emergent adverse events include headache, fatigue, and nasopharyngitis.[4]
Q5: How should Povorcitinib be stored and handled in a laboratory setting?
A5: Povorcitinib is a solid that is soluble in dimethyl sulfoxide (DMSO) and ethanol, but sparingly soluble in water.[] For in vitro experiments, it is recommended to prepare a stock solution in DMSO. The stock solution should be aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1] The stability of the compound in solution should be considered for long-term experiments.
II. Data Presentation
This section provides a summary of key quantitative data from clinical trials with Povorcitinib.
Table 1: Povorcitinib In Vitro Inhibitory Activity
| Target | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 8.9 | - |
| JAK2 | 463 | 52-fold |
Data sourced from in vitro kinase assays.[5]
Table 2: Efficacy of Povorcitinib in Prurigo Nodularis (Phase 2)
| Treatment Group | ≥4-point Improvement in Itch NRS (Week 16) |
| Placebo | 8.1% |
| Povorcitinib 15 mg | 36.1% |
| Povorcitinib 45 mg | 44.4% |
| Povorcitinib 75 mg | 54.1% |
Data from a randomized, double-blind, placebo-controlled Phase 2 study.[6]
Table 3: Efficacy of Povorcitinib in Hidradenitis Suppurativa (Phase 3 - STOP-HS1 & STOP-HS2)
| Treatment Group | HiSCR50 Response (Week 12) |
| Placebo | 28.6% - 29.7% |
| Povorcitinib 45 mg | 40.2% - 42.3% |
| Povorcitinib 75 mg | 40.6% - 42.3% |
HiSCR50 is defined as at least a 50% reduction from baseline in the total abscess and inflammatory nodule count, with no increase from baseline in abscess or draining tunnel count.[3]
III. Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the biological pathway and a common experimental workflow are provided below.
Caption: Povorcitinib inhibits the JAK1/STAT signaling pathway.
Caption: Western blot workflow for assessing JAK/STAT inhibition.
IV. Troubleshooting Guide
This guide provides solutions to potential issues that may arise during experiments with Povorcitinib.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in cell-based assays | - Cell passage number and health: High passage numbers or unhealthy cells can lead to variable responses. - Inconsistent cell seeding density: Uneven cell numbers across wells will result in variability. - Povorcitinib degradation: The compound may be unstable in culture medium over long incubation times. | - Use cells with a consistent and low passage number. Ensure high cell viability before seeding. - Optimize and standardize cell seeding protocols. Use a multichannel pipette for consistency. - Prepare fresh dilutions of Povorcitinib for each experiment. For long-term experiments, consider replenishing the media with fresh compound. |
| Lower than expected potency in cellular vs. biochemical assays | - High intracellular ATP concentration: Cellular ATP levels are much higher than in biochemical assays and can outcompete ATP-competitive inhibitors like Povorcitinib.[9] - Cell permeability: The compound may have limited permeability into the specific cell line being used. - Protein binding: Povorcitinib may bind to serum proteins in the culture medium, reducing its effective concentration. | - This is an expected phenomenon. Report both biochemical and cellular potency and acknowledge the reason for the difference. - If permeability is a concern, consider using cell lines with known transporter expression or perform permeability assays. - Conduct experiments in low-serum or serum-free media if the cell line permits. If serum is required, maintain a consistent serum concentration across all experiments. |
| Off-target effects or unexpected cellular phenotypes | - Inhibition of other kinases: Although selective, at high concentrations Povorcitinib may inhibit other kinases. - Compound toxicity: At high concentrations, the compound may induce cytotoxicity unrelated to JAK1 inhibition. | - Confirm the phenotype using a structurally different JAK1 inhibitor. - Perform a dose-response curve for cytotoxicity using a cell viability assay (e.g., MTT or CellTiter-Glo). - Use a "rescue" experiment by adding a downstream signaling molecule to see if the on-target effect can be reversed.[9] |
| Variability in Western blot results for pSTAT levels | - Suboptimal antibody performance: The primary antibody for phosphorylated STAT may not be specific or sensitive enough. - Phosphatase activity: Phosphatases in the cell lysate can dephosphorylate the target protein. - Uneven protein loading: Inconsistent protein amounts loaded onto the gel. | - Validate the phospho-specific antibody with positive and negative controls. - Use phosphatase inhibitors in the lysis buffer. Keep samples on ice at all times. - Perform a protein quantification assay (e.g., BCA) and ensure equal loading. Use a reliable loading control (e.g., GAPDH, β-actin) for normalization.[9] |
V. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for Phospho-STAT3 Inhibition
Objective: To determine the effect of Povorcitinib on cytokine-induced STAT3 phosphorylation in a relevant cell line.
Materials:
-
Cell line expressing the target cytokine receptor (e.g., HaCaT cells for IL-6 stimulation)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cytokine for stimulation (e.g., recombinant human IL-6)
-
Povorcitinib stock solution (e.g., 10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium prior to treatment.[9]
-
-
Povorcitinib Treatment:
-
Pre-treat the cells with various concentrations of Povorcitinib (e.g., 0, 1, 10, 100, 1000 nM) or vehicle control (DMSO) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for the optimal time determined by a time-course experiment (typically 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[9][10]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.[11]
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Povorcitinib on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Povorcitinib stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Povorcitinib in complete cell culture medium.
-
Add the diluted compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the Povorcitinib concentration to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. checkorphan.org [checkorphan.org]
- 3. Incyte Reports Positive Phase 3 Trial Results for Povorcitinib in Hidradenitis Suppurativa [synapse.patsnap.com]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. incytemi.com [incytemi.com]
- 6. Incyte Presents New Late-Breaking Data from Phase 2 Study Evaluating Povorcitinib in Patients with Prurigo Nodularis | Incyte [investor.incyte.com]
- 7. Incyte Announces New 24-Week Phase 3 Data from the STOP-HS Clinical Trial Program of Povorcitinib in Hidradenitis Suppurativa at EADV 2025 | Incyte [incytecorp.gcs-web.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Povorcitinib Dosage Adjustment for Animal Strains
This technical support center provides researchers, scientists, and drug development professionals with essential information for the utilization of Povorcitinib (INCB054707) in preclinical animal models. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Povorcitinib?
A1: Povorcitinib is an orally administered, potent, and selective inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK-STAT signaling pathway is a critical component of cellular communication, transducing signals from various cytokines and growth factors from the cell surface to the nucleus, thereby playing a pivotal role in immune responses and inflammation.[2][3] By selectively targeting JAK1, Povorcitinib modulates the signaling of numerous pro-inflammatory cytokines, making it a key investigational compound for a variety of autoimmune and inflammatory diseases.[2][4]
Q2: In which animal species has Povorcitinib been studied, and what are the general considerations for dosing?
A2: Preclinical studies of Povorcitinib have been conducted in species including rats, monkeys, and dogs.[4] It is important to recognize that the optimal dosage can vary significantly depending on the animal strain, the specific disease model, and the experimental endpoints. Direct extrapolation of doses between species without appropriate scaling can lead to erroneous results.
Q3: How can I estimate a starting dose for Povorcitinib in a new animal strain?
A3: Allometric scaling is a widely accepted method for estimating equivalent doses between different animal species based on body surface area.[4] This method accounts for differences in metabolic rates across species. The general principle is to convert the known effective dose from one species to a human equivalent dose (HED) and then convert the HED to the equivalent dose for the new animal species. It is crucial to conduct a pilot dose-ranging study in a small cohort of animals to determine the optimal and tolerable dose for your specific model and strain.
Q4: What are the known pharmacokinetic properties of Povorcitinib?
A4: Detailed pharmacokinetic parameters for Povorcitinib in various animal strains are not extensively published in the public domain. However, it has been reported to have an enhanced pharmacokinetic profile in multiple species, including rats, monkeys, and dogs, with exceptional oral bioavailability attributed to its chemical structure.[4] For context, other JAK inhibitors have shown rapid absorption and variable half-lives in different species. For example, the JAK inhibitor ilunocitinib has a terminal half-life of 4.4 hours in dogs.[5]
Q5: What are potential side effects of Povorcitinib in animal studies?
A5: As a JAK1 inhibitor, Povorcitinib's primary effects are related to immunomodulation. While its selectivity for JAK1 is intended to minimize side effects associated with broader JAK inhibition, researchers should diligently monitor for any signs of immunosuppression, such as increased susceptibility to infections.[1] Other potential adverse events observed with JAK inhibitors in general can include effects on hematological parameters.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | - Inadequate Dose: The administered dose may be too low for the specific animal strain or disease model. - Poor Bioavailability: The drug may not be adequately absorbed. - Strain-Specific Metabolism: The animal strain may metabolize the drug more rapidly. | - Conduct a dose-escalation study to evaluate higher doses. - Assess the pharmacokinetic profile in the target strain. - Ensure proper formulation and administration of the compound. |
| Adverse Events Observed (e.g., weight loss, lethargy) | - Toxicity: The administered dose may be too high. - Vehicle Toxicity: The vehicle used to dissolve or suspend Povorcitinib may be causing adverse effects. | - Reduce the dosage and/or the frequency of administration. - Conduct a vehicle-only control group to rule out vehicle-related toxicity. - Monitor animals closely for clinical signs and consider hematological and biochemical analysis. |
| Variability in Response | - Improper Dosing Technique: Inconsistent administration can lead to variable drug exposure. - Genetic Variability: Outbred animal strains can have more significant individual differences in drug metabolism. | - Ensure all personnel are properly trained in the administration technique (e.g., oral gavage). - Consider using an inbred strain if consistency is a major concern. - Increase the sample size to account for higher variability. |
Quantitative Data Summary
Table 1: Povorcitinib In Vitro Potency
| Target | IC50 (nM) |
| JAK1 | 8.9 |
| JAK2 | 463 |
| Data from preclinical studies. The IC50 is the half-maximal inhibitory concentration. |
Table 2: Allometric Scaling Factors for Dose Conversion
| Species | Body Weight (kg) | Km (Body Weight/Body Surface Area) |
| Mouse | 0.02 | 3 |
| Rat | 0.2 | 5 |
| Rabbit | 1.5 | 12 |
| Dog | 10 | 20 |
| Monkey | 3.5 | 12 |
| Human | 60 | 37 |
| Km is a conversion factor used in allometric scaling. |
Experimental Protocols
Protocol 1: Preparation of Povorcitinib for Oral Administration
-
Vehicle Selection: Povorcitinib is an oral medication.[6] A common vehicle for oral administration of small molecules in preclinical studies is a solution or suspension in a vehicle such as 0.5% methylcellulose in water. The exact formulation should be optimized for solubility and stability.
-
Preparation of Dosing Solution/Suspension:
-
Accurately weigh the required amount of Povorcitinib powder.
-
If preparing a suspension, wet the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while stirring or vortexing to achieve a homogenous suspension at the desired concentration.
-
Store the formulation as recommended based on stability studies. Typically, suspensions are prepared fresh daily.
-
Protocol 2: Dose-Ranging and Efficacy Study in a Mouse Model of Inflammation
-
Animal Model: Utilize a validated mouse model of inflammation (e.g., collagen-induced arthritis in DBA/1 mice).
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Povorcitinib (Low Dose, e.g., 10 mg/kg)
-
Group 3: Povorcitinib (Mid Dose, e.g., 30 mg/kg)
-
Group 4: Povorcitinib (High Dose, e.g., 60 mg/kg)
-
-
Administration: Administer Povorcitinib or vehicle orally once or twice daily via gavage.
-
Efficacy Assessment: Monitor disease progression using established scoring systems (e.g., clinical arthritis score, paw swelling).
-
Pharmacodynamic Assessment: Collect blood or tissue samples at specified time points to measure relevant biomarkers (e.g., pro-inflammatory cytokines).
-
Toxicity Monitoring: Monitor animal body weight, food and water intake, and clinical signs of toxicity daily.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the dose-response relationship and identify the optimal effective dose.
Visualizations
Caption: Povorcitinib inhibits the JAK-STAT signaling pathway.
Caption: Workflow for Povorcitinib dosage adjustment.
Caption: Troubleshooting logic for in vivo studies.
References
- 1. incytemi.com [incytemi.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase 1 inhibitor INCB054707 for patients with moderate‐to‐severe hidradenitis suppurativa: results from two phase II studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Povorcitinib (INCB054707), an Isoform Selective Janus Kinase 1 (JAK1) Inhibitor that oncorporated intramolecular hydrogen-bonding to achieve exceptional oral bioavailability and is under clinical investigation for the treatment of autoimmune - American Chemical Society [acs.digitellinc.com]
- 5. Pharmacokinetics of Ilunocitinib, a New Janus Kinase Inhibitor, in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
Technical Support Center: Overcoming Povorcitinib Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to povorcitinib, a selective JAK1 inhibitor, in cancer cell line experiments. While povorcitinib is primarily under investigation for inflammatory diseases, this guide extrapolates from known resistance mechanisms to other selective JAK1 inhibitors and the broader class of JAK inhibitors in cancer models.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to povorcitinib over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to selective JAK1 inhibitors like povorcitinib in cancer cell lines can arise through several mechanisms:
-
Secondary Mutations in JAK1: Mutations in the kinase domain of JAK1, particularly in the hinge region (e.g., affecting residues homologous to Phe958 and Pro960), can prevent the binding of ATP-competitive inhibitors like povorcitinib, leading to constitutive activation[1].
-
Reactivation of the JAK-STAT Pathway: Cancer cells can bypass JAK1 inhibition by reactivating the JAK-STAT pathway through the formation of heterodimers with other JAK family members (e.g., JAK2, TYK2)[2][3]. This trans-activation can restore downstream signaling.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative pro-survival signaling pathways can compensate for the inhibition of the JAK1 pathway.
-
Inactivation of Negative Regulators: Loss-of-function mutations or downregulation of protein tyrosine phosphatases (PTPs), such as CD45, which normally dephosphorylate and inactivate JAKs, can lead to sustained pathway activation despite inhibitor presence[2][4].
Q2: I am observing intrinsic resistance to povorcitinib in my cancer cell line from the start of my experiments. What could be the cause?
A2: Intrinsic resistance to JAK inhibitors can be present in cancer cell lines due to:
-
Pre-existing JAK1 Mutations: The cell line may already harbor mutations in the JAK1 kinase domain that confer resistance to povorcitinib.
-
Oncogenic Addiction to Alternative Pathways: The cancer cells may be primarily driven by signaling pathways that are independent of JAK1, rendering its inhibition ineffective.
-
Low Expression or Absence of Key Pathway Components: The cell line may lack the necessary receptors or downstream STAT proteins for the JAK1 pathway to be a critical driver of its proliferation and survival.
-
High Levels of Suppressors of Cytokine Signaling (SOCS): Overexpression of SOCS proteins can inhibit JAK1 activity, potentially masking the effect of an external inhibitor[4].
Q3: How can I experimentally confirm the mechanism of resistance in my povorcitinib-resistant cell line?
A3: A multi-step experimental approach is recommended to elucidate the resistance mechanism:
-
Sequence the JAK1 Gene: Perform Sanger or next-generation sequencing of the JAK1 gene in your resistant cell line to identify any potential mutations in the kinase domain.
-
Phospho-Protein Analysis: Use Western blotting or phospho-proteomics to assess the phosphorylation status of JAK1, STATs (STAT1, STAT3, STAT5), and key proteins in alternative signaling pathways (e.g., PI3K/Akt, MAPK/ERK) in the presence and absence of povorcitinib. Persistent phosphorylation of STAT proteins despite povorcitinib treatment suggests pathway reactivation.
-
Co-immunoprecipitation: Perform co-immunoprecipitation assays to investigate the formation of JAK heterodimers (e.g., JAK1/JAK2, JAK1/TYK2) in resistant cells.
-
Gene Expression Analysis: Use qPCR or RNA-seq to analyze the expression levels of genes involved in the JAK-STAT pathway, including negative regulators like PTPs and SOCS.
Troubleshooting Guides
Issue 1: Gradual Loss of Povorcitinib Efficacy in Long-Term Culture
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Development of resistant clones with JAK1 mutations. | 1. Isolate single-cell clones from the resistant population. 2. Expand clones and assess their IC50 for povorcitinib. 3. Sequence the JAK1 kinase domain in resistant clones. | Identification of specific clones with high resistance and potential mutations in JAK1. |
| Upregulation of bypass signaling pathways. | 1. Treat resistant cells with povorcitinib in combination with inhibitors of other pathways (e.g., PI3K inhibitor, MEK inhibitor). 2. Assess cell viability and apoptosis. | Synergistic effect of the combination therapy, indicating the involvement of a bypass pathway. |
| Epigenetic modifications leading to altered gene expression. | 1. Treat resistant cells with epigenetic modifiers (e.g., HDAC inhibitors, DNMT inhibitors) in combination with povorcitinib. 2. Analyze changes in povorcitinib sensitivity. | Restoration of sensitivity to povorcitinib, suggesting an epigenetic basis for resistance. |
Issue 2: No Initial Response to Povorcitinib Treatment in a New Cancer Cell Line
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Cell line is not dependent on the JAK1/STAT pathway. | 1. Analyze the baseline phosphorylation levels of JAK1 and STAT proteins. 2. Knockdown JAK1 using siRNA or shRNA and assess the impact on cell viability. | Low baseline pathway activation and minimal effect of JAK1 knockdown on cell survival would indicate pathway independence. |
| Presence of pre-existing resistance mutations. | 1. Sequence the JAK1 gene to check for mutations in the ATP-binding pocket or hinge region. | Identification of mutations known to confer resistance to ATP-competitive JAK inhibitors. |
| Drug efflux pumps are actively removing povorcitinib. | 1. Treat cells with povorcitinib in the presence of an efflux pump inhibitor (e.g., verapamil). 2. Measure intracellular povorcitinib concentration and cell viability. | Increased intracellular drug concentration and enhanced cytotoxic effect in the presence of the efflux pump inhibitor. |
Experimental Protocols
Protocol 1: Generation of Povorcitinib-Resistant Cancer Cell Lines
-
Cell Culture: Culture the parental cancer cell line in standard growth medium.
-
Initial Povorcitinib Treatment: Determine the initial IC50 of povorcitinib for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Dose Escalation: Continuously expose the cells to povorcitinib, starting at a concentration below the IC50.
-
Gradual Increase in Concentration: Once the cells resume normal proliferation, gradually increase the concentration of povorcitinib in the culture medium.
-
Selection of Resistant Population: Continue this process until the cells are able to proliferate in the presence of a povorcitinib concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterization: Characterize the resulting resistant cell line by determining its new IC50 for povorcitinib and comparing it to the parental line.
Protocol 2: Western Blot Analysis of JAK-STAT Pathway Activation
-
Cell Lysis: Treat parental and povorcitinib-resistant cells with or without povorcitinib for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of JAK1, STAT3, and STAT5. Also, probe for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
Caption: Canonical JAK1-STAT Signaling Pathway and the inhibitory action of Povorcitinib.
References
Povorcitinib Stock Solutions: A Technical Support Guide on Long-Term Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the long-term stability of Povorcitinib stock solutions. Adherence to proper preparation, storage, and handling protocols is critical for ensuring the integrity and reliability of your experimental results. This guide offers troubleshooting advice and answers to frequently asked questions to support your research endeavors.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing Povorcitinib stock solutions?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of Povorcitinib. It is crucial to use anhydrous, high-purity DMSO to minimize degradation and precipitation.
2. What are the recommended storage conditions and duration for Povorcitinib stock solutions?
To ensure long-term stability, Povorcitinib stock solutions should be stored under the following conditions.[1] It is highly advisable to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation.[1]
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
3. Can I store my working solutions?
For in vivo experiments, it is best practice to prepare fresh working solutions daily from a frozen stock.[1] Aqueous-based working solutions are generally not suitable for long-term storage and should be used immediately after preparation.
4. What is the maximum recommended final concentration of DMSO in my in vitro experiments?
To avoid solvent-induced cytotoxicity or other artifacts, the final concentration of DMSO in your cell culture medium should be kept at or below 0.5%, with an ideal concentration below 0.1%.
5. How does Povorcitinib exert its mechanism of action?
Povorcitinib is a selective inhibitor of Janus Kinase 1 (JAK1). By inhibiting JAK1, Povorcitinib blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, prevents the transcription of downstream target genes involved in inflammatory and immune responses. The JAK/STAT signaling pathway is crucial for mediating cellular responses to various cytokines and growth factors.
Signaling Pathway of Povorcitinib Action
Caption: Povorcitinib inhibits the JAK1-STAT signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | - Use of non-anhydrous DMSO.- Exceeding the solubility limit.- Temperature fluctuations. | - Use high-purity, anhydrous DMSO.- Ensure the storage vial is tightly sealed to prevent moisture absorption.- If precipitation is observed, gently warm the solution to 37°C and vortex to attempt redissolution. If it persists, prepare a fresh stock solution. |
| Precipitation upon dilution in aqueous buffer or media | - Localized high concentration of the compound during dilution.- Interaction of the compound or solvent with components of the buffer or media. | - Add the DMSO stock solution dropwise to the aqueous solution while vortexing to ensure rapid mixing.- Briefly sonicate the diluted solution to aid dissolution.- Ensure the final concentration of DMSO is low (ideally <0.1%). |
| Inconsistent or lack of biological activity | - Degradation of Povorcitinib due to improper storage or handling (e.g., multiple freeze-thaw cycles).- Incorrect concentration of the working solution. | - Always use freshly prepared working solutions from properly stored, single-use aliquots of the stock solution.- Verify the concentration of your stock solution periodically using a stability-indicating analytical method like HPLC.- Perform a dose-response curve to determine the optimal concentration for your specific experimental model. |
| Unexpected cellular toxicity or off-target effects | - The concentration of Povorcitinib is too high.- The final concentration of the DMSO vehicle is causing cellular stress. | - Perform a dose-ranging study to identify the maximum tolerated dose in your system.- Ensure your experimental design includes a vehicle control (cells treated with the same final concentration of DMSO without Povorcitinib) to differentiate between compound-specific and solvent-induced effects.- If off-target effects are suspected, consider using a structurally different JAK1 inhibitor to confirm that the observed phenotype is due to JAK1 inhibition. |
Experimental Protocol: Assessing Povorcitinib Stock Solution Stability
This protocol outlines a general method for determining the stability of a Povorcitinib DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of Povorcitinib in a DMSO stock solution at various time points under specific storage conditions.
Materials:
-
Povorcitinib solid compound
-
Anhydrous, high-purity DMSO
-
HPLC system with a UV-Vis or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Deionized water (HPLC grade)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber, tightly sealed vials for storage
Methodology:
-
Preparation of Stock Solution (Time 0):
-
Accurately weigh a known amount of Povorcitinib powder.
-
Dissolve the powder in a precise volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and gently warm (if necessary) to ensure complete dissolution.
-
This initial solution serves as the Time 0 reference.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple single-use amber vials.
-
Store the aliquots at the desired temperatures to be tested (e.g., -20°C and -80°C).
-
-
HPLC Analysis (at each time point):
-
Prepare a calibration curve using freshly prepared standards of Povorcitinib in DMSO at known concentrations.
-
At each designated time point (e.g., 1, 2, 4, 8, and 24 weeks), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely at room temperature.
-
Dilute a small, known volume of the stock solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample and the calibration standards onto the HPLC system.
-
A generalized set of HPLC parameters could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV absorbance scan of Povorcitinib.
-
Injection Volume: 10 µL
-
-
Quantify the concentration of Povorcitinib in the stored sample by comparing its peak area to the calibration curve.
-
-
Data Analysis:
-
Calculate the percentage of Povorcitinib remaining at each time point relative to the Time 0 concentration.
-
A common threshold for stability is retaining ≥90% of the initial concentration.
-
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing Povorcitinib stock solution stability.
References
Validation & Comparative
A Comparative Analysis of Povorcitinib and Abrocitinib for Atopic Dermatitis Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two Janus kinase (JAK) inhibitors, povorcitinib and abrocitinib, with a focus on their impact on biomarkers relevant to atopic dermatitis (AD). This analysis is based on available preclinical and clinical trial data to support research and development efforts in dermatology.
Introduction
Povorcitinib and abrocitinib are both orally administered small molecule inhibitors of the Janus kinase (JAK) family, which are crucial components of signaling pathways for numerous cytokines involved in the pathophysiology of atopic dermatitis.[1][2][3] By inhibiting specific JAK enzymes, these drugs can modulate the inflammatory cascade that drives AD. Abrocitinib is a selective JAK1 inhibitor approved for the treatment of moderate-to-severe AD.[1][4] Povorcitinib is also a selective JAK1 inhibitor currently under investigation for various inflammatory and autoimmune diseases, including hidradenitis suppurativa and prurigo nodularis.[2][5][6] This guide synthesizes the current understanding of their mechanisms, selectivity, and effects on AD-related biomarkers.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both povorcitinib and abrocitinib exert their therapeutic effects by inhibiting the JAK-STAT signaling pathway. This pathway is activated when cytokines bind to their receptors on the cell surface, leading to the phosphorylation and activation of STAT proteins by JAKs. The activated STAT proteins then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[7] By blocking JAK1, these inhibitors effectively disrupt the signaling of key cytokines implicated in atopic dermatitis, such as interleukin-4 (IL-4), IL-13, IL-31, and thymic stromal lymphopoietin (TSLP).[1][4]
Comparative Data on JAK Selectivity
The selectivity of JAK inhibitors for different family members (JAK1, JAK2, JAK3, and TYK2) is a critical factor that can influence their efficacy and safety profiles.
| Drug | Target | Selectivity over JAK2 | Selectivity over JAK3 | Selectivity over TYK2 | Reference |
| Povorcitinib | JAK1 | >10-fold | - | - | [8] |
| ~52-fold | - | - | [9] | ||
| Abrocitinib | JAK1 | 28-fold | >340-fold | 43-fold | [4][10] |
Impact on Atopic Dermatitis Biomarkers: Abrocitinib
Clinical studies have demonstrated that abrocitinib treatment leads to a significant modulation of key biomarkers associated with inflammation, epidermal hyperplasia, and T-helper (Th) immune responses in the skin of patients with moderate-to-severe AD.[11][12]
Summary of Biomarker Changes with Abrocitinib Treatment
| Biomarker Category | Biomarker | Change with Abrocitinib | Reference |
| Inflammation | MMP-12 | Decreased | [11][12] |
| Epidermal Hyperplasia | KRT16 | Decreased | [11][12] |
| Th2 Immune Response | CCL17 | Decreased | [11][12] |
| CCL18 | Decreased | [11][12] | |
| CCL26 | No significant decrease | [11][12] | |
| Th22 Immune Response | S100A8 | Decreased | [11][12] |
| S100A9 | Decreased | [11][12] | |
| S100A12 | Decreased | [11][12] |
These changes in biomarker expression were observed to be dose-dependent and correlated with improvements in clinical signs and symptoms of AD.[11][12]
Povorcitinib: Insights from Other Inflammatory Conditions
While specific data on the effect of povorcitinib on atopic dermatitis biomarkers is not yet widely available, studies in other inflammatory conditions like hidradenitis suppurativa (HS) have shown its ability to modulate inflammatory pathways. Treatment with povorcitinib has been shown to reverse gene expression associated with HS lesional skin and downregulate multiple JAK/STAT-regulated transcripts.[9] This suggests a potential for povorcitinib to similarly impact the inflammatory biomarkers central to atopic dermatitis.
Experimental Protocols
Skin Biopsy and Gene Expression Analysis (for Abrocitinib)
A key study investigating the effect of abrocitinib on skin biomarkers utilized the following methodology:
In the JADE MOA (NCT03915476) study, a double-blind Phase 2a trial, adults with moderate-to-severe AD were randomized to receive once-daily monotherapy with abrocitinib 200 mg, 100 mg, or placebo for 12 weeks.[12][13] Skin punch biopsies were collected from active lesions at baseline and at weeks 2, 4, and 12.[12] Gene expression of key biomarkers was quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
Clinical Efficacy in Atopic Dermatitis: Abrocitinib
The clinical efficacy of abrocitinib in treating moderate-to-severe atopic dermatitis has been established in several Phase 3 trials, including JADE MONO-1, JADE MONO-2, and JADE COMPARE.[14][15][16]
Key Efficacy Endpoints from Abrocitinib Phase 3 Trials (at Week 12)
| Endpoint | Abrocitinib 200 mg | Abrocitinib 100 mg | Placebo | Reference |
| IGA Response (Clear or Almost Clear) | 38.1% - 48.4% | 28.4% - 36.6% | 9.1% - 14.1% | [15] |
| EASI-75 Response | 61.0% - 70.3% | 44.5% - 58.7% | 10.4% - 16.3% | [15] |
| PP-NRS4 Response (≥4-point improvement in itch) | 55.3% - 66.1% | 45.2% - 53.6% | 11.5% - 19.6% | [15] |
A meta-analysis of four randomized controlled trials concluded that abrocitinib 200 mg is more effective than the 100 mg dose for the treatment of atopic dermatitis.[17][18]
Conclusion
Both povorcitinib and abrocitinib are selective JAK1 inhibitors with the potential to modulate the inflammatory processes in atopic dermatitis. Abrocitinib has demonstrated clinical efficacy and a clear impact on key AD biomarkers in multiple clinical trials. While direct comparative data for povorcitinib in atopic dermatitis is still emerging, its mechanism of action and effects in other inflammatory skin diseases suggest it may also be a promising therapeutic agent. Further head-to-head studies and biomarker analyses for povorcitinib in atopic dermatitis are warranted to fully elucidate its comparative profile. This guide provides a foundational comparison based on current evidence to inform ongoing research and development in this therapeutic area.
References
- 1. nbinno.com [nbinno.com]
- 2. What is Povorcitinib used for? [synapse.patsnap.com]
- 3. livderm.org [livderm.org]
- 4. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thedermdigest.com [thedermdigest.com]
- 6. Incyte Presents New Late-Breaking Data from Phase 2 Study Evaluating Povorcitinib in Patients with Prurigo Nodularis | Incyte [investor.incyte.com]
- 7. What is the mechanism of Abrocitinib? [synapse.patsnap.com]
- 8. povorcitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of abrocitinib on skin biomarkers in patients with moderate-to-severe atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of abrocitinib on skin biomarkers in patients with moderate-to-severe atopic dermatitis [oskar-bordeaux.fr]
- 14. pfizer.com [pfizer.com]
- 15. More phase 3 data reported for abrocitinib for atopic dermatitis | MDedge [mdedge.com]
- 16. dermatologytimes.com [dermatologytimes.com]
- 17. Abrocitinib 100 mg versus 200 mg for atopic dermatitis: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Abrocitinib 100 mg versus 200 mg for atopic dermatitis: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Povorcitinib and Upadacitinib for Researchers
This guide provides a comprehensive, data-driven comparison of povorcitinib and upadacitinib, two selective Janus kinase (JAK) 1 inhibitors. While upadacitinib has received approval for a range of autoimmune conditions, povorcitinib is an investigational drug currently in late-stage clinical development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their respective mechanisms of action, clinical data, and safety profiles to date.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both povorcitinib and upadacitinib are small molecule inhibitors that selectively target JAK1, a key enzyme in the JAK-STAT signaling pathway.[1][2][3] This pathway is crucial for mediating the signaling of numerous pro-inflammatory cytokines and growth factors that are implicated in the pathogenesis of various immune-mediated inflammatory diseases.[2][4][5][6] By inhibiting JAK1, these drugs block the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn prevents the translocation of STATs to the nucleus and subsequent transcription of pro-inflammatory genes.[6][7]
The selectivity for JAK1 is a key characteristic of both molecules, aiming to provide therapeutic benefits while minimizing off-target effects associated with the inhibition of other JAK isoforms like JAK2, JAK3, and TYK2.[5][8]
Signaling Pathway Diagram
Caption: JAK-STAT signaling pathway and the inhibitory action of Povorcitinib and Upadacitinib.
Comparative Overview
| Feature | Povorcitinib (INCB054707) | Upadacitinib (RINVOQ) |
| Mechanism of Action | Selective JAK1 inhibitor.[1][3] | Selective JAK1 inhibitor.[4][5][9] |
| Development Status | Investigational (Phase 2 and 3 trials).[1][10][11] | Approved and marketed.[4][9][12] |
| Route of Administration | Oral.[3][13] | Oral.[7][9] |
JAK Selectivity
The degree of selectivity for JAK1 over other JAK isoforms is a critical factor that may influence the efficacy and safety profile of these inhibitors.
| Selectivity Profile | Povorcitinib | Upadacitinib |
| JAK1 vs JAK2 | Approximately 52-fold greater selectivity for JAK1.[14] | Approximately 60-fold selective for JAK1 over JAK2 in cellular assays.[8] 74-fold more selective for JAK1 over JAK2 (IC50).[15] |
| JAK1 vs JAK3 | Data not specified in the provided results. | Over 100-fold selective for JAK1 over JAK3 in cellular assays.[8] |
| JAK1 vs TYK2 | Data not specified in the provided results. | Less potent against TYK2.[7] |
Clinical Indications
Upadacitinib has a broad range of approved indications, while povorcitinib is being investigated for several dermatological and inflammatory conditions.
| Indication | Povorcitinib (Investigational) | Upadacitinib (Approved) |
| Dermatology | Hidradenitis Suppurativa,[1][10] Prurigo Nodularis,[1][10] Vitiligo,[1][10] Chronic Spontaneous Urticaria.[1] | Atopic Dermatitis.[9][12][16] |
| Rheumatology | Not a primary focus of current late-stage trials. | Rheumatoid Arthritis,[9][12][16] Psoriatic Arthritis,[9][12][16] Ankylosing Spondylitis,[9][12][16] Non-radiographic Axial Spondyloarthritis,[16][17] Giant Cell Arteritis.[9][17] |
| Gastroenterology | Not a primary focus of current late-stage trials. | Ulcerative Colitis,[9][12][16] Crohn's Disease.[9][16][18] |
| Other | Asthma.[1] | Polyarticular Juvenile Idiopathic Arthritis.[9][17] |
Clinical Efficacy: A Summary of Key Trial Data
Direct head-to-head clinical trial data for povorcitinib and upadacitinib is not yet available. The following tables summarize key efficacy findings from their respective clinical development programs.
Povorcitinib Efficacy Data
Hidradenitis Suppurativa (HS) - Phase 3 (STOP-HS1 & STOP-HS2) [1][19]
| Endpoint (Week 12) | Povorcitinib 45mg | Povorcitinib 75mg | Placebo |
| HiSCR50 Response Rate (STOP-HS1) | 40.2% | 40.6% | 29.7% |
| HiSCR50 Response Rate (STOP-HS2) | 42.3% | 42.3% | 28.6% |
HiSCR50: Hidradenitis Suppurativa Clinical Response, defined as at least a 50% reduction from baseline in the total abscess and inflammatory nodule count with no increase from baseline in abscess or draining tunnel count.
Prurigo Nodularis - Phase 2
| Endpoint (Week 16) | Povorcitinib 15mg | Povorcitinib 45mg | Povorcitinib 75mg | Placebo |
| ≥4-point improvement in itch NRS | 36.1% (P<0.01) | 44.4% (P<0.001) | 54.1% (P<0.0001) | 8.1% |
| IGA-TS score of 0 or 1 with ≥2-grade improvement | 13.9% | 30.6% | 48.6% | 5.4% |
NRS: Numerical Rating Scale; IGA-TS: Investigator's Global Assessment Treatment Success.
Upadacitinib Efficacy Data
Rheumatoid Arthritis (RA) - SELECT-BEYOND (Patients with inadequate response to bDMARDs) [20]
| Endpoint (Week 12) | Upadacitinib 15mg | Upadacitinib 30mg | Placebo |
| ACR20 Response | 65% | 56% | 28% |
| ACR50 Response | 34% | 36% | 12% |
| ACR70 Response | 12% | 23% | 7% |
| Low Disease Activity | 43% | 42% | 14% |
| Clinical Remission | 29% | 24% | 10% |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria.
Ulcerative Colitis - Phase 3 Induction Trials (U-ACHIEVE & U-ACCOMPLISH) [21]
| Endpoint (Week 8) | Upadacitinib 45mg (U-ACHIEVE) | Placebo (U-ACHIEVE) | Upadacitinib 45mg (U-ACCOMPLISH) | Placebo (U-ACCOMPLISH) |
| Clinical Remission | 26% (p<0.0001) | 5% | 34% (p<0.0001) | 4% |
Safety and Tolerability Profile
The safety profiles of JAK inhibitors are of significant interest. The available data for povorcitinib and upadacitinib are summarized below.
Povorcitinib Safety Data
-
Common Treatment-Emergent Adverse Events (TEAEs): In a Phase 2 study for prurigo nodularis, the most common TEAEs were headache (11.1%), fatigue (9.3%), and nasopharyngitis (7.4%). In a 52-week study for hidradenitis suppurativa, common TEAEs included COVID-19 (21.3%), acne (11.5%), upper respiratory tract infection (10.9%), headache (5.7%), nasopharyngitis (5.7%), urinary tract infection (5.7%), and increased blood creatine phosphokinase (CK) (5.2%).[22]
-
Serious Adverse Events: In the prurigo nodularis Phase 2 study, serious TEAEs occurred in 8.3% of povorcitinib-treated patients.
Upadacitinib Safety Data
-
General Tolerability: Generally well-tolerated across multiple indications.[23][24]
-
Common TEAEs: Rates of any TEAE were similar across diseases (rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and atopic dermatitis).[23] Common side effects include upper respiratory tract infections, nausea, cough, and fever.[12]
-
Adverse Events of Special Interest:
-
Serious Infections: Patients treated with upadacitinib are at an increased risk for developing serious infections that may lead to hospitalization or death.[25]
-
Herpes Zoster: Higher rates of herpes zoster have been observed with upadacitinib compared to active comparators in some studies.[23][26]
-
Malignancies, Major Adverse Cardiovascular Events (MACE), and Venous Thromboembolism (VTE): These events have been observed, and the FDA has issued a boxed warning for JAK inhibitors as a class regarding these risks.[23][24][25]
-
Laboratory Abnormalities: Elevations in creatine phosphokinase levels have been reported.[23][26]
-
Experimental Protocols and Methodologies
The clinical trials for both povorcitinib and upadacitinib generally follow a randomized, double-blind, placebo-controlled design, particularly in the initial phases.
Representative Clinical Trial Workflow
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.
Key components of these protocols include:
-
Patient Population: Clearly defined inclusion and exclusion criteria based on the specific disease, its severity, and prior treatment history.
-
Study Design: Multi-center, randomized, double-blind, placebo-controlled periods, often followed by long-term extension studies where all participants may receive the active drug.
-
Interventions: Specific doses of the investigational drug (povorcitinib or upadacitinib) compared against a placebo. In some upadacitinib trials, an active comparator like adalimumab or methotrexate was also included.[23][26]
-
Endpoints:
-
Primary Endpoints: Standardized and validated measures of disease activity and improvement, such as the Hidradenitis Suppurativa Clinical Response (HiSCR) for HS, the American College of Rheumatology (ACR) response criteria for RA, and measures of clinical remission in ulcerative colitis.
-
Secondary Endpoints: A variety of other measures to assess efficacy, including patient-reported outcomes (e.g., itch, pain), quality of life, and other disease-specific scores.
-
Safety Endpoints: Monitoring and recording of all adverse events, with particular attention to adverse events of special interest for the JAK inhibitor class.
-
Conclusion
Povorcitinib and upadacitinib are both selective JAK1 inhibitors with the potential to modulate the inflammatory processes in a range of autoimmune diseases. Upadacitinib is already an established therapeutic option with a broad spectrum of approved indications and a well-characterized, albeit not without risks, safety profile. Povorcitinib has demonstrated promising efficacy in late-stage clinical trials for several dermatological conditions, suggesting it may become a valuable treatment option for these patient populations.
As povorcitinib is still under investigation, a direct, data-driven comparison of its performance against upadacitinib from head-to-head trials is not yet possible. Future research, including direct comparative effectiveness studies, will be crucial to fully elucidate the relative efficacy, safety, and positioning of these two selective JAK1 inhibitors in the therapeutic landscape. Researchers and clinicians will need to carefully consider the specific patient population, the approved indications, and the evolving safety data when evaluating these agents.
References
- 1. thedermdigest.com [thedermdigest.com]
- 2. What is Povorcitinib used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 6. droracle.ai [droracle.ai]
- 7. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Povorcitinib, Delgocitinib, and Brepocitinib Likely to be FDA Approved - GoodRx [goodrx.com]
- 11. Povorcitinib phosphate by Incyte for Vitiligo: Likelihood of Approval [pharmaceutical-technology.com]
- 12. Upadacitinib - Wikipedia [en.wikipedia.org]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. immune-system-research.com [immune-system-research.com]
- 16. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. RINVOQ® (upadacitinib) - Official Healthcare Professional Site [rinvoqhcp.com]
- 18. droracle.ai [droracle.ai]
- 19. xtalks.com [xtalks.com]
- 20. hcplive.com [hcplive.com]
- 21. Upadacitinib as induction and maintenance therapy for moderately to severely active ulcerative colitis: results from three phase 3, multicentre, double-blind, randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Povorcitinib Produces Lasting Results in HS - - PracticalDermatology [practicaldermatology.com]
- 23. Safety profile of upadacitinib over 15 000 patient-years across rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rmdopen.bmj.com [rmdopen.bmj.com]
- 25. RINVOQ® (upadacitinib) Safety Profile [rinvoqhcp.com]
- 26. Upadacitinib Safety Similar to Other Jakinibs for RA - The Rheumatologist [the-rheumatologist.org]
Validating Povorcitinib's Efficacy: A Comparative Guide for Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Povorcitinib, a selective Janus kinase 1 (JAK1) inhibitor, and its potential efficacy in patient-derived xenograft (PDX) models for inflammatory skin diseases. While direct experimental data of Povorcitinib in PDX models for these conditions is not currently available in the public domain, this document synthesizes clinical trial data to support the rationale for and design of such preclinical validation studies. We present a hypothetical framework for evaluating Povorcitinib against alternative therapies using PDX models.
Povorcitinib is an oral small-molecule JAK1 inhibitor under investigation for several inflammatory and autoimmune conditions, including hidradenitis suppurativa (HS), prurigo nodularis (PN), and vitiligo.[1][2] Its mechanism of action involves the inhibition of the JAK/STAT signaling pathway, which is crucial in the pathogenesis of many inflammatory diseases.[1][3] Over-activity of this pathway is believed to drive the inflammation characteristic of these debilitating skin conditions.[4]
Comparative Efficacy of Povorcitinib (Clinical Data)
The following tables summarize the clinical efficacy of Povorcitinib in Phase 2 and Phase 3 studies for hidradenitis suppurativa and prurigo nodularis, alongside currently approved or pipeline alternatives for comparison. This data provides a strong basis for designing and justifying preclinical studies in PDX models.
Table 1: Povorcitinib vs. Alternatives for Moderate-to-Severe Hidradenitis Suppurativa (HS)
| Treatment | Mechanism of Action | Key Efficacy Endpoint | Efficacy Rate | Placebo Rate | Study |
| Povorcitinib (45mg QD) | Oral JAK1 Inhibitor | HiSCR50 at Week 12 | 40.2% - 42.3% | 28.6% - 29.7% | STOP-HS1 & STOP-HS2 (Phase 3)[4] |
| Povorcitinib (75mg QD) | Oral JAK1 Inhibitor | HiSCR50 at Week 12 | 40.6% - 42.3% | 28.6% - 29.7% | STOP-HS1 & STOP-HS2 (Phase 3)[4] |
| Adalimumab (40mg weekly) | TNF-α Inhibitor | HiSCR-50 Response | ~23.4% absolute difference vs. placebo | Varies | Network Meta-Analysis[5] |
| Secukinumab (300mg Q2W/Q4W) | IL-17A Inhibitor | HiSCR-50 Response | Significantly greater than placebo | Varies | Network Meta-Analysis[5] |
| Bimekizumab (320mg Q2W/Q4W) | IL-17A and IL-17F Inhibitor | HiSCR-50 Response | Significantly greater than placebo | Varies | Network Meta-Analysis[5] |
| Sonelokimab (120mg Q4W) | IL-17A and IL-17F Nanobody | HiSCR-50 Response | ~35.6% absolute difference vs. placebo | Varies | Network Meta-Analysis[5] |
HiSCR50: Hidradenitis Suppurativa Clinical Response 50, defined as at least a 50% reduction from baseline in total abscess and inflammatory nodule count with no increase in abscess or draining tunnel count.
Table 2: Povorcitinib vs. Alternatives for Prurigo Nodularis (PN)
| Treatment | Mechanism of Action | Key Efficacy Endpoint | Efficacy Rate | Placebo Rate | Study |
| Povorcitinib (75mg QD) | Oral JAK1 Inhibitor | ≥4-point improvement in itch NRS at Week 16 | 54.1% | 8.1% | Phase 2 (NCT05061693)[2] |
| Dupilumab | IL-4Rα Antagonist | Significant reduction in pruritus and lesions | Varies | Varies | Phase 3[2][6] |
| Nemolizumab | IL-31 Receptor Inhibitor | 56% achieving itch intensity response | 21% | OLYMPIA 2 (Phase 3)[7] | |
| Upadacitinib (15mg daily) | Oral JAK1 Inhibitor | Rapid relief of pruritus and lesion improvement | Varies | Varies | Clinical Studies[2] |
NRS: Numerical Rating Scale for itch intensity.
Signaling Pathway and Experimental Workflow Diagrams
To visually conceptualize Povorcitinib's mechanism and a proposed validation workflow, the following diagrams are provided.
Caption: Povorcitinib inhibits the JAK1 phosphorylation, blocking the downstream STAT signaling cascade.
Caption: Proposed workflow for validating Povorcitinib's efficacy in a PDX model.
Experimental Protocols
The following are detailed methodologies for a proposed study to validate the efficacy of Povorcitinib in patient-derived xenografts for an inflammatory skin condition like hidradenitis suppurativa or prurigo nodularis.
Establishment of Patient-Derived Xenografts (PDX)
-
Tissue Acquisition: Fresh, sterile lesional skin tissue is obtained from patients with a confirmed diagnosis of moderate-to-severe HS or PN, following informed consent and institutional review board (IRB) approval.[8][9] The tissue should be transported to the laboratory in a sterile container with culture medium on ice.[9]
-
Host Animals: Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old, are used as hosts.[8][10] NSG mice lack mature T and B cells and functional NK cells, making them suitable for engraftment of human tissues.
-
Implantation: Under sterile conditions, the patient tissue is minced into small fragments (approximately 2-3 mm³).[11] A small incision is made on the flank of an anesthetized mouse, and a tissue fragment is implanted subcutaneously.[9] The incision is then closed with surgical clips or sutures.
-
Monitoring and Passaging: Mice are monitored for tumor engraftment and growth. Tumor volume is measured bi-weekly using digital calipers.[12] Once a tumor reaches a volume of approximately 1000-1500 mm³, it is harvested (this is passage 0 or P0). A portion of the tumor is cryopreserved, another portion is fixed for histological analysis, and the remainder is serially passaged into new host mice for cohort expansion (P1, P2, etc.).[12]
Preclinical Efficacy Study
-
Cohort Formation: Once a sufficient number of mice with established PDX tumors of a consistent passage number (e.g., P2 or P3) are available, they are randomized into treatment cohorts (n=8-10 mice per group) when tumors reach a volume of 100-200 mm³.
-
Treatment Groups:
-
Group 1: Vehicle control (administered orally, daily).
-
Group 2: Povorcitinib (e.g., 45 mg/kg and 75 mg/kg equivalent doses, administered orally, daily).
-
Group 3: Alternative therapy (e.g., a clinically relevant comparator, administered as per its standard preclinical protocol).
-
-
Dosing and Monitoring: Dosing is performed for a specified period (e.g., 21-28 days). Tumor volume and body weight are measured 2-3 times per week. Animal health is monitored daily.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are harvested.
-
Tumor Growth Inhibition (TGI): The primary endpoint is the percent TGI, calculated by comparing the change in tumor volume in treated groups to the vehicle control group.
-
Histology and Immunohistochemistry (IHC): Tumor tissues are formalin-fixed and paraffin-embedded. Sections are stained with H&E to assess morphology and with specific antibodies to evaluate markers of inflammation (e.g., CD3, CD4, CD8 for T-cells), proliferation (e.g., Ki-67), and key signaling pathway components (e.g., phosphorylated STAT3).
-
Transcriptomic/Proteomic Analysis: A portion of the tumor tissue can be snap-frozen for RNA sequencing or proteomic analysis to identify molecular changes and modulated pathways in response to treatment.[3]
-
This guide provides a framework for the preclinical validation of Povorcitinib using PDX models, leveraging available clinical data to inform study design and comparison with relevant alternatives. Such studies are essential for confirming the mechanism of action and therapeutic potential of Povorcitinib in a model that closely recapitulates human disease.
References
- 1. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Therapies in the Treatment of Prurigo Nodularis: Biological Therapy and Systematic Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies — Olink® [olink.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. New and Emerging Biologics and Jak Inhibitors for the Treatment of Prurigo Nodularis: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pn-clinician.thrive-dermatology.com [pn-clinician.thrive-dermatology.com]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
Povorcitinib Clinical Trials: A Comparative Analysis of Phase 2 and Phase 3 Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Phase 2 and Phase 3 clinical trial results for povorcitinib, an oral Janus kinase 1 (JAK1) inhibitor. The data presented here is intended to offer an objective overview of the drug's performance, supported by available experimental data, to inform research and development efforts in dermatology and immunology.
Executive Summary
Povorcitinib has been investigated in multiple clinical trials for various inflammatory skin conditions, most notably Hidradenitis Suppurativa (HS) and Prurigo Nodularis (PN). Across these studies, the drug has demonstrated a dose-dependent efficacy in reducing disease severity and symptoms. This guide will delve into the quantitative data from these trials, outline the experimental protocols, and visualize the underlying biological pathway and trial workflow.
Data Presentation: Efficacy and Safety Results
The following tables summarize the key efficacy and safety findings from the Phase 2 and Phase 3 clinical trials of povorcitinib in Hidradenitis Suppurativa and Prurigo Nodularis.
Table 1: Efficacy of Povorcitinib in Hidradenitis Suppurativa (HS) - Phase 2 vs. Phase 3
| Endpoint | Phase 2 (16 Weeks) | Phase 3 (STOP-HS1 & STOP-HS2, 12 Weeks) |
| Primary Endpoint: Hidradenitis Suppurativa Clinical Response (HiSCR50) | ||
| 15 mg | 48.1% | N/A |
| 45 mg | 44.2% | STOP-HS1: 40.2% STOP-HS2: 42.3% |
| 75 mg | 45.3% | STOP-HS1: 40.6% STOP-HS2: 42.3% |
| Placebo | 28.8% | STOP-HS1: 29.7% STOP-HS2: 28.6% |
| Key Secondary Endpoint: HiSCR75 | Data not prominently reported | Achieved with statistical significance |
| Change from Baseline in Abscess and Inflammatory Nodule (AN) Count | 15 mg: -5.2 45 mg: -6.9 75 mg: -6.3 Placebo: -2.5 | Statistically significant reduction reported |
HiSCR50 is defined as at least a 50% reduction from baseline in the total abscess and inflammatory nodule (AN) count, with no increase from baseline in abscess or draining tunnel count.[1][2][3]
Table 2: Efficacy of Povorcitinib in Prurigo Nodularis (PN) - Phase 2
| Endpoint | 15 mg | 45 mg | 75 mg | Placebo |
| Primary Endpoint: ≥4-point improvement in Itch Numerical Rating Scale (NRS) at Week 16 | 36.1% | 44.4% | 54.1% | 8.1%[4] |
| Secondary Endpoint: Investigator's Global Assessment Treatment Success (IGA-TS) at Week 16 | 13.9% | 30.6% | 48.6% | 5.4%[4] |
Table 3: Safety Profile of Povorcitinib (Most Common Treatment-Emergent Adverse Events)
| Adverse Event | Phase 2 (HS, 52 Weeks) | Phase 2 (PN, 16 Weeks) |
| COVID-19 | 21.3% | Not Reported |
| Acne | 11.5% | Not Reported |
| Upper Respiratory Tract Infection | 10.9% | Not Reported |
| Headache | 5.7% | 11.1%[4] |
| Nasopharyngitis | 5.7% | 7.4%[4] |
| Fatigue | Not Reported | 9.3%[4] |
The safety profile of povorcitinib in Phase 3 trials for HS was reported to be consistent with previous data, with no new safety signals observed.[1]
Experimental Protocols
Hidradenitis Suppurativa (HS) Trials
Phase 2 Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study was conducted over 16 weeks.[5][6] Patients were randomized in a 1:1:1:1 ratio to receive povorcitinib at doses of 15 mg, 45 mg, or 75 mg, or a placebo once daily.[5] The primary endpoint was the mean change from baseline in the total abscess and inflammatory nodule (AN) count at week 16.[5][6] A key secondary endpoint was the percentage of patients achieving Hidradenitis Suppurativa Clinical Response (HiSCR).[5]
Phase 3 Program (STOP-HS1 and STOP-HS2): These were two identical, randomized, double-blind, placebo-controlled pivotal trials.[1] Each study included a 12-week placebo-controlled period, followed by a 42-week extension period.[1][7] Participants were adults with moderate to severe HS for at least 3 months, with a total AN count of ≥5 in at least two distinct anatomical areas, and had an inadequate response to conventional systemic therapy.[8] Patients were randomized to receive povorcitinib 45 mg, 75 mg, or placebo once daily.[1] The primary endpoint for both studies was the proportion of patients achieving HiSCR at Week 12.[1]
Prurigo Nodularis (PN) Trial
Phase 2 Study Design (NCT05061693): This was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety and efficacy of povorcitinib in adults with PN over 16 weeks, followed by a 24-week extension.[4] The study enrolled 146 adult patients with PN who had an inadequate response or were intolerant to prior therapy.[4] The primary outcome measure was the proportion of participants achieving a ≥4-point improvement in the Itch Numerical Rating Scale (NRS) score over 16 weeks.[4] Secondary outcome measures included the proportion of participants achieving Investigator's Global Assessment Treatment Success (IGA-TS) at Week 16.[4]
Signaling Pathway and Experimental Workflow
JAK/STAT Signaling Pathway
Povorcitinib is a selective JAK1 inhibitor.[9] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in the immune system.[9][10] Dysregulation of this pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases, including hidradenitis suppurativa.[9] By inhibiting JAK1, povorcitinib modulates the signaling of pro-inflammatory cytokines involved in these conditions.[9]
Clinical Trial Workflow
The clinical development of povorcitinib follows a standard phased approach, from initial safety and dose-finding studies to large-scale efficacy confirmation.
References
- 1. thedermdigest.com [thedermdigest.com]
- 2. inderocro.com [inderocro.com]
- 3. HiSCR (Hidradenitis Suppurativa Clinical Response): a novel clinical endpoint to evaluate therapeutic outcomes in patients with hidradenitis suppurativa from the placebo‐controlled portion of a phase 2 adalimumab study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicalresearch.com [clinicalresearch.com]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. hcplive.com [hcplive.com]
- 7. Povorcitinib for Hidradenitis Suppurativa · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
Povorcitinib's Selectivity Profile: A Comparative Analysis of Cross-reactivity with JAK Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of povorcitinib's inhibitory activity across the Janus kinase (JAK) family, presenting available quantitative data, experimental methodologies, and relevant signaling pathway information to support research and development efforts in the field of JAK inhibition.
Povorcitinib (formerly INCB054707) is an orally administered, selective JAK1 inhibitor currently under investigation for various autoimmune and inflammatory diseases.[1][2] Its therapeutic efficacy is linked to its ability to modulate the JAK-STAT signaling pathway, a critical cascade in cytokine signaling.[3][4] Understanding the selectivity profile of povorcitinib is paramount for predicting its biological effects and potential off-target activities.
Comparative Inhibitory Activity of Povorcitinib
The cross-reactivity of povorcitinib with other members of the JAK family—JAK2, JAK3, and TYK2—has been evaluated in preclinical studies. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. The available data on the enzymatic activity of povorcitinib and other representative JAK inhibitors are summarized below.
| Kinase Target | Povorcitinib (INCB054707) IC50 (nM) | Ruxolitinib IC50 (nM) | Itacitinib IC50 (nM) |
| JAK1 | 11 | 3.3 | 3.6 |
| JAK2 | 30 | 2.8 | 75 |
| JAK3 | Not Publicly Available | - | - |
| TYK2 | Not Publicly Available | - | - |
| Selectivity (JAK2/JAK1) | ~2.7-fold | ~0.85-fold | ~20.8-fold |
Data sourced from an Incyte corporate presentation. Note: The IC50 values for povorcitinib against JAK3 and TYK2 are not publicly available in the reviewed literature.
One study reports that povorcitinib exhibits approximately 52-fold greater selectivity for JAK1 over JAK2.[3][4][5] This contrasts with the direct IC50 comparison from the corporate presentation but highlights its preferential activity towards JAK1.
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, differentiation, and apoptosis. The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.
Experimental Protocols: Kinase Inhibition Assay
The determination of IC50 values for kinase inhibitors is typically performed using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced. The kinase reaction is first performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.
Materials:
-
Purified recombinant JAK family kinases (JAK1, JAK2, JAK3, TYK2)
-
Substrate peptide specific for each kinase
-
Povorcitinib (or other test inhibitors)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque multi-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: A serial dilution of povorcitinib is prepared in the kinase assay buffer. A vehicle control (e.g., DMSO) is also included.
-
Kinase Reaction Setup: The kinase, substrate, and test compound (or vehicle) are added to the wells of the assay plate and pre-incubated.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration should be at or near the Km for each specific kinase. The reaction is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: The ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the unused ATP.
-
Luminescence Generation: The Kinase Detection Reagent is added to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Data Acquisition: The luminescent signal is measured using a plate-reading luminometer.
-
Data Analysis: The percentage of kinase inhibition is calculated for each povorcitinib concentration relative to the vehicle control. The IC50 value is then determined by fitting the dose-response curve using a suitable nonlinear regression model.
Conclusion
The available data indicates that povorcitinib is a potent inhibitor of JAK1 with a degree of selectivity over JAK2. A comprehensive assessment of its cross-reactivity with JAK3 and TYK2 is limited by the lack of publicly available IC50 values. The provided experimental framework for kinase inhibition assays offers a robust methodology for researchers seeking to independently verify or expand upon these findings. Further investigation into the complete selectivity profile of povorcitinib will be crucial for a more thorough understanding of its therapeutic potential and safety profile.
References
- 1. Incyte and CMS Announce Collaboration and License Agreement for Povorcitinib, an Oral JAK1 Inhibitor, in Mainland China, Hong Kong, Macau, Taiwan and Southeast Asia - BioSpace [biospace.com]
- 2. thedermdigest.com [thedermdigest.com]
- 3. Incyte’s Povorcitinib Looks Approvable In HS, But How Competitive? [insights.citeline.com]
- 4. Povorcitinib (INCB054707): A Selective JAK1 Inhibitor Being [globenewswire.com]
- 5. Discovery of Povorcitinib (INCB054707), an Isoform Selective Janus Kinase 1 (JAK1) Inhibitor that oncorporated intramolecular hydrogen-bonding to achieve exceptional oral bioavailability and is under clinical investigation for the treatment of autoimmune - American Chemical Society [acs.digitellinc.com]
Povorcitinib Efficacy: A Comparative Analysis of Reproducibility in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Povorcitinib, an oral Janus kinase 1 (JAK1) inhibitor, has emerged as a promising therapeutic agent for a range of inflammatory and autoimmune diseases.[1] Its efficacy is being evaluated in multiple clinical trials for conditions such as hidradenitis suppurativa (HS) and prurigo nodularis (PN). This guide provides a comparative analysis of povorcitinib's performance and reproducibility across different studies, alongside a comparison with alternative treatments. The data presented is compiled from publicly available clinical trial results.
Comparative Efficacy of Povorcitinib and Alternatives
The following tables summarize the quantitative efficacy data for povorcitinib in hidradenitis suppurativa and prurigo nodularis, compared with other approved or investigational therapies.
Hidradenitis Suppurativa (HS)
Table 1: Comparison of Povorcitinib and Adalimumab/Secukinumab in Hidradenitis Suppurativa
| Treatment (Dosage) | Trial Name/Identifier | Primary Endpoint | Efficacy Results at Week 12/16 | Efficacy Results at Week 24/52 |
| Povorcitinib (45mg QD) | STOP-HS1 & STOP-HS2 | HiSCR50 | 40.2% - 42.3% achieved HiSCR50 at Week 12.[2] | Nearly 60% of efficacy-evaluable patients achieved HiSCR50.[3] 31.0% - 40.3% achieved HiSCR75.[3] |
| Povorcitinib (75mg QD) | STOP-HS1 & STOP-HS2 | HiSCR50 | 40.6% - 42.3% achieved HiSCR50 at Week 12.[2] | Nearly 60% of efficacy-evaluable patients achieved HiSCR50.[3] 31.0% - 40.3% achieved HiSCR75.[3] |
| Povorcitinib (15mg QD) | Phase 2 | AN Count Reduction | -5.2 mean change from baseline in AN count at Week 16.[4] | - |
| Povorcitinib (45mg QD) | Phase 2 | AN Count Reduction | -6.9 mean change from baseline in AN count at Week 16.[4] | - |
| Povorcitinib (75mg QD) | Phase 2 | AN Count Reduction | -6.3 mean change from baseline in AN count at Week 16.[4] | At Week 52, mean change in AN count from baseline was -10.4 for those who switched to 75mg. |
| Adalimumab (40mg weekly) | PIONEER I & II (post-hoc) | HiSCR | 54.5% achieved HiSCR at Week 16.[5] | - |
| Adalimumab (40mg eow) | PIONEER I & II (post-hoc) | HiSCR | 33.3% achieved HiSCR at Week 16.[5] | - |
| Adalimumab | SOLACE (real-world) | HiSCR | - | 69% achieved HiSCR at Week 24, maintained at Week 52.[6] |
| Secukinumab (300mg Q2W) | SUNSHINE & SUNRISE | HiSCR | 45.6% (biologic-naïve) and 37.0% (biologic-experienced) achieved HiSCR at Week 16.[7] | Sustained efficacy observed through Week 52.[7] |
| Secukinumab (300mg Q4W) | SUNSHINE & SUNRISE | HiSCR | 45.4% (biologic-naïve) and 38.8% (biologic-experienced) achieved HiSCR at Week 16.[7] | Sustained efficacy observed through Week 52.[7] |
| Placebo | Povorcitinib Phase 2 | AN Count Reduction | -2.5 mean change from baseline in AN count at Week 16.[4] | - |
| Placebo | Adalimumab PIONEER (post-hoc) | HiSCR | 25.6% achieved HiSCR at Week 16.[5] | - |
| Placebo | Secukinumab SUNSHINE & SUNRISE | HiSCR | 34.2% (biologic-naïve) and 27.3% (biologic-experienced) achieved HiSCR at Week 16.[7] | - |
HiSCR (Hidradenitis Suppurativa Clinical Response): ≥50% reduction in total abscess and inflammatory nodule (AN) count with no increase in abscesses or draining fistulas. HiSCR75/90/100 represent 75%/90%/100% reduction. AN Count: Abscess and inflammatory nodule count. QD: Once daily. eow: every other week. Q2W: every 2 weeks. Q4W: every 4 weeks.
Prurigo Nodularis (PN)
Table 2: Comparison of Povorcitinib and Dupilumab/Nemolizumab in Prurigo Nodularis
| Treatment (Dosage) | Trial Name/Identifier | Primary Endpoint | Efficacy Results at Week 12/16 | Efficacy Results at Week 24 |
| Povorcitinib (15mg QD) | Phase 2 | ≥4-point improvement in Itch NRS | 36.1% of patients at Week 16.[1][8] | - |
| Povorcitinib (45mg QD) | Phase 2 | ≥4-point improvement in Itch NRS | 44.4% of patients at Week 16.[1][8] | - |
| Povorcitinib (75mg QD) | Phase 2 | ≥4-point improvement in Itch NRS | 54.1% of patients at Week 16.[1][8] | - |
| Dupilumab (300mg Q2W) | PRIME & PRIME2 | ≥4-point improvement in WI-NRS | 37.2% of patients at Week 12 (PRIME2).[9] | 60.0% of patients at Week 24 (PRIME).[9] |
| Nemolizumab | OLYMPIA 1 | ≥4-point improvement in PP-NRS | 58.4% of patients at Week 16.[10][11] | 58.3% of patients at Week 24.[12] |
| Placebo | Povorcitinib Phase 2 | ≥4-point improvement in Itch NRS | 8.1% of patients at Week 16.[1][8] | - |
| Placebo | Dupilumab PRIME & PRIME2 | ≥4-point improvement in WI-NRS | 22.0% of patients at Week 12 (PRIME2).[9] | 18.4% of patients at Week 24 (PRIME).[9] |
| Placebo | Nemolizumab OLYMPIA 1 | ≥4-point improvement in PP-NRS | 16.7% of patients at Week 16.[10][11] | 20.4% of patients at Week 24.[12] |
NRS (Numerical Rating Scale) / WI-NRS (Worst Itch NRS) / PP-NRS (Peak Pruritus NRS): Patient-reported itch severity on a scale of 0-10. IGA (Investigator's Global Assessment): Physician's assessment of disease severity. QD: Once daily. Q2W: every 2 weeks.
Experimental Protocols
The clinical trials cited in this guide followed rigorous, double-blind, placebo-controlled designs. Key aspects of the methodologies are outlined below.
Povorcitinib Phase 3 Program for Hidradenitis Suppurativa (STOP-HS1 & STOP-HS2)
-
Study Design : Two identical Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.[13]
-
Patient Population : Adults with moderate to severe HS for at least one year, with a total abscess and inflammatory nodule (AN) count of ≥5 in at least two distinct anatomical areas, and an inadequate response to at least a three-month course of conventional systemic therapies.[13]
-
Treatment Arms : Patients were randomized to receive povorcitinib (45 mg or 75 mg once daily) or placebo.[2]
-
Primary Endpoint : Proportion of patients achieving Hidradenitis Suppurativa Clinical Response (HiSCR50) at Week 12. HiSCR50 is defined as at least a 50% reduction from baseline in the total AN count with no increase from baseline in the number of abscesses or draining tunnels.[2][13]
-
Key Secondary Endpoints : Included higher-level responses such as HiSCR75, HiSCR90, and HiSCR100, as well as improvements in skin pain measured by a Numeric Rating Scale (NRS).[13]
-
Duration : A 12-week double-blind, placebo-controlled treatment period, followed by a 42-week extension period.[2]
Povorcitinib Phase 2 Trial for Prurigo Nodularis
-
Study Design : A randomized, double-blind, placebo-controlled Phase 2 clinical trial.[1][8][14]
-
Patient Population : Adult patients (18-75 years) with a clinical diagnosis of PN for at least 3 months, at least 20 nodules, an Investigator's Global Assessment (IGA) score of ≥3, and a Peak Pruritus Numerical Rating Scale (PP-NRS) score of ≥7, with an inadequate response or intolerance to previous treatment.[14][15]
-
Treatment Arms : Patients were randomized to receive povorcitinib (15 mg, 45 mg, or 75 mg once daily) or placebo.[8]
-
Primary Endpoint : Proportion of patients achieving a ≥4-point improvement in the itch Numerical Rating Scale (NRS4) score from baseline at Week 16.[1][8]
-
Key Secondary Endpoints : Proportion of patients achieving an IGA Treatment Success (IGA-TS) score of 0 or 1 with a ≥2-grade improvement from baseline, and the proportion of patients achieving both itch NRS4 and IGA-TS at Week 16.[8]
-
Duration : A 16-week double-blind, placebo-controlled treatment period, followed by a 24-week extension period.[1][8]
Signaling Pathways and Experimental Workflows
Povorcitinib Mechanism of Action: JAK-STAT Signaling Pathway
Povorcitinib is a selective inhibitor of Janus kinase 1 (JAK1). JAKs are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are involved in inflammation and immune responses. By inhibiting JAK1, povorcitinib modulates the signaling of key cytokines implicated in the pathophysiology of inflammatory skin diseases.
Caption: Povorcitinib inhibits the JAK-STAT signaling pathway.
Typical Clinical Trial Workflow for Povorcitinib
The clinical development of povorcitinib follows a standard workflow for pharmaceutical drugs, progressing from preclinical studies to phased clinical trials in humans.
Caption: A simplified workflow of a povorcitinib clinical trial.
References
- 1. thedermdigest.com [thedermdigest.com]
- 2. acneandrosacea.org [acneandrosacea.org]
- 3. Incyte Announces New 24-Week Phase 3 Data from the STOP-HS Clinical Trial Program of Povorcitinib in Hidradenitis Suppurativa at EADV 2025 | Incyte [incytecorp.gcs-web.com]
- 4. Efficacy and safety of the oral Janus kinase 1 inhibitor povorcitinib (INCB054707) in patients with hidradenitis suppurativa in a phase 2, randomized, double-blind, dose-ranging, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AbbVie Presents Phase II Data Evaluating the Efficacy of HUMIRA® (adalimumab) in Patients with Hidradenitis Suppurativa (HS), a Chronic Inflammatory Skin Disease [prnewswire.com]
- 6. Real‐world effectiveness of adalimumab in patients with moderate‐to‐severe hidradenitis suppurativa: the 1‐year SOLACE study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secukinumab in patients with moderate-to-severe hidradenitis suppurativa based on prior biologic exposure: an efficacy and safety analysis from the SUNSHINE and SUNRISE phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incyte Presents New Late-Breaking Data from Phase 2 Study Evaluating Povorcitinib in Patients with Prurigo Nodularis | Incyte [investor.incyte.com]
- 9. Dupilumab in patients with prurigo nodularis: two randomized, double-blind, placebo-controlled phase 3 trials [pro.campus.sanofi]
- 10. Phase 3 Data: Nemolizumab for Prurigo Nodularis Relief | Conexiant [conexiant.com]
- 11. Galderma's prurigo nodularis trial of nemolizumab meets endpoints [clinicaltrialsarena.com]
- 12. Efficacy and Safety of Nemolizumab in Patients With Moderate to Severe Prurigo Nodularis: The OLYMPIA 1 Randomized Clinical Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dermatologytimes.com [dermatologytimes.com]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. dermatologytimes.com [dermatologytimes.com]
Povorcitinib and Methotrexate Combination Therapy: An In Vitro Comparative Guide for Rheumatoid Arthritis Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential in vitro effects of Povorcitinib, a selective JAK1 inhibitor, in combination with methotrexate (MTX), a cornerstone therapy for rheumatoid arthritis (RA). As no direct in vitro studies on this specific combination have been published, this document outlines a proposed experimental framework based on the known mechanisms of each drug and established in vitro models of RA. The presented data is hypothetical and intended to serve as a guide for future research.
Scientific Rationale for Combination Therapy
Povorcitinib is an oral small-molecule Janus kinase (JAK) 1 inhibitor. JAK1 is a key enzyme in the signaling pathways of several pro-inflammatory cytokines implicated in the pathogenesis of RA. By inhibiting JAK1, Povorcitinib can modulate the inflammatory response. Methotrexate, an antifolate drug, is a first-line treatment for RA.[1][2] Its mechanisms of action in RA are multifactorial, including the inhibition of dihydrofolate reductase, which is crucial for nucleotide synthesis, and anti-inflammatory effects.[3] Given their distinct but potentially complementary mechanisms, combining Povorcitinib with methotrexate could offer a synergistic or additive effect in suppressing the inflammatory processes central to RA, potentially leading to improved efficacy and lower required doses of each agent, thereby reducing potential side effects.
Hypothetical In Vitro Performance Data
The following table summarizes the expected outcomes from a hypothetical in vitro study comparing the effects of Povorcitinib, methotrexate, and their combination on key pathological features of rheumatoid arthritis using primary human rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).
| Treatment Group | RA-FLS Proliferation (IC50) | IL-6 Production (IC50) | TNF-α Production (IC50) | Cell Viability (% of Control) |
| Povorcitinib (Monotherapy) | 150 nM | 50 nM | 75 nM | >95% |
| Methotrexate (Monotherapy) | 500 nM | 800 nM | >1000 nM | >95% |
| Povorcitinib + Methotrexate | 75 nM | 30 nM | 50 nM | >95% |
| Vehicle Control | - | - | - | 100% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Isolation and Culture of Human RA Fibroblast-Like Synoviocytes (RA-FLS)
Synovial tissue is obtained from RA patients undergoing synovectomy or joint replacement surgery, with informed consent and ethical approval. The tissue is minced and digested with collagenase and dispase to isolate synoviocytes. The cells are then cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. Cells are used for experiments between passages 3 and 6 to ensure a stable phenotype.
Cell Proliferation Assay (MTT Assay)
RA-FLS are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells are then treated with varying concentrations of Povorcitinib, methotrexate, their combination, or vehicle control for 72 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) for proliferation is then calculated.
Cytokine Production Assay (ELISA)
RA-FLS are seeded in 24-well plates and grown to near confluence. The cells are then stimulated with a pro-inflammatory cytokine such as Interleukin-1β (IL-1β) to induce the production of other inflammatory mediators. Concurrently, the cells are treated with different concentrations of Povorcitinib, methotrexate, their combination, or a vehicle control for 48 hours. The cell culture supernatants are then collected, and the concentrations of IL-6 and TNF-α are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.[4] The IC50 values for cytokine production are determined from the dose-response curves.
Cell Viability Assay (Trypan Blue Exclusion)
To assess the cytotoxicity of the treatments, RA-FLS are treated with the highest concentrations of Povorcitinib, methotrexate, and their combination used in the efficacy assays for 72 hours. After treatment, the cells are detached, and a cell suspension is mixed with an equal volume of 0.4% trypan blue solution. The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer. Cell viability is expressed as a percentage of viable cells relative to the total number of cells.
Visualizing the Pathways and Workflow
Figure 1: Signaling pathways of Povorcitinib and Methotrexate in RA.
Figure 2: Proposed experimental workflow for in vitro combination study.
References
Benchmarking Povorcitinib against standard of care in disease models
An In-Depth Comparison Against Standard of Care in Hidradenitis Suppurativa, Prurigo Nodularis, and Vitiligo Models
For researchers and drug development professionals navigating the evolving landscape of dermatological therapies, this guide provides a comprehensive benchmark of povorcitinib, an oral Janus kinase 1 (JAK1) inhibitor, against the current standard of care for hidradenitis suppurativa (HS), prurigo nodularis (PN), and vitiligo. This document synthesizes available preclinical and clinical data, offering a detailed comparison of efficacy, safety, and mechanisms of action to inform future research and clinical development.
Executive Summary
Povorcitinib (formerly INCB054707) is an investigational small molecule that selectively inhibits JAK1, a key enzyme in the signaling pathways of multiple pro-inflammatory cytokines.[1] By targeting the JAK/STAT pathway, povorcitinib aims to modulate the aberrant immune responses that drive the pathogenesis of several chronic inflammatory skin diseases.[2] This guide evaluates its performance in disease models against established treatments, which range from broad-acting anti-inflammatory agents to targeted biologics.
Mechanism of Action: A Targeted Approach
Povorcitinib's therapeutic potential lies in its specific inhibition of JAK1. The JAK-STAT signaling cascade is a critical downstream pathway for numerous cytokines implicated in autoimmune and inflammatory conditions.[3] In diseases like HS, PN, and vitiligo, dysregulated cytokine signaling contributes to chronic inflammation, tissue damage, and clinical symptoms. By blocking JAK1, povorcitinib interferes with the signaling of key cytokines such as interferons and various interleukins, thereby reducing inflammation and modulating the immune response.[2][3]
In contrast, standard of care therapies for these conditions employ a variety of mechanisms. For instance, tumor necrosis factor (TNF)-alpha inhibitors like adalimumab, a standard for moderate to severe HS, neutralize a specific pro-inflammatory cytokine.[4] Other treatments, such as topical corticosteroids and systemic antibiotics, offer broader anti-inflammatory and immunomodulatory effects.[5][6] Dupilumab, used for prurigo nodularis, blocks the signaling of interleukin-4 (IL-4) and interleukin-13 (IL-13), key drivers of type 2 inflammation.[3] Topical calcineurin inhibitors and phototherapy, common treatments for vitiligo, also modulate the local immune response in the skin.[7]
Benchmarking Povorcitinib in Hidradenitis Suppurativa (HS)
Standard of Care: Management of moderate to severe HS (Hurley Stage II/III) typically involves systemic antibiotics (e.g., tetracyclines, clindamycin with rifampin) for their anti-inflammatory properties, and biologic therapies, most notably the TNF-alpha inhibitor adalimumab.[5][8][9][10]
Povorcitinib Clinical Data: The STOP-HS1 and STOP-HS2 Phase 3 clinical trials evaluated the efficacy and safety of povorcitinib in adults with moderate to severe HS.[11][12][13][14] The primary endpoint was the achievement of Hidradenitis Suppurativa Clinical Response (HiSCR), defined as at least a 50% reduction from baseline in the total abscess and inflammatory nodule (AN) count with no increase in abscess or draining tunnel count at week 12.[13][15]
Data Comparison:
| Treatment | Trial(s) | Primary Endpoint (HiSCR50 at Week 12) | Key Secondary Endpoints |
| Povorcitinib (45mg once daily) | STOP-HS1 & STOP-HS2 | 40.2% - 42.3%[14][15] | Significant improvements in HiSCR75, reduction in flares, and skin pain reduction.[11][15] |
| Povorcitinib (75mg once daily) | STOP-HS1 & STOP-HS2 | 40.6% - 42.3%[14][15] | Significant improvements in HiSCR75, reduction in flares, and skin pain reduction.[11][15] |
| Placebo | STOP-HS1 & STOP-HS2 | 28.6% - 29.7%[14][15] | - |
| Adalimumab | PIONEER I & II | 41.8% - 58.9% | Significant reductions in HS-related pain and improvement in quality of life. |
Note: Data for adalimumab is from its pivotal trials and not from a direct head-to-head comparison with povorcitinib.
Experimental Protocol: STOP-HS Trials
The STOP-HS trials were randomized, double-blind, placebo-controlled studies.[11][16]
-
Participants: Adults with moderate-to-severe HS for at least three months, with a total AN count of ≥5, lesions in at least two distinct anatomical areas, and an inadequate response or intolerance to conventional systemic therapies.[15][16]
-
Intervention: Participants were randomized to receive povorcitinib (45mg or 75mg once daily) or placebo for a 12-week double-blind period, followed by a 42-week extension period.[11][17]
-
Primary Outcome: The proportion of participants achieving HiSCR50 at Week 12.[15]
Benchmarking Povorcitinib in Prurigo Nodularis (PN)
Standard of Care: Treatment for moderate to severe PN is challenging and often involves a multi-faceted approach. Therapies include high-potency topical corticosteroids, phototherapy, and systemic agents such as dupilumab, an IL-4 and IL-13 inhibitor, which is an approved biologic for this condition.[6][18][19][20]
Povorcitinib Clinical Data: A Phase 2, randomized, double-blind, placebo-controlled study (NCT05061693) evaluated the efficacy and safety of povorcitinib in adults with PN.[21] The primary endpoint was the proportion of participants achieving a ≥4-point improvement in the itch Numerical Rating Scale (NRS) score at week 16.
Data Comparison:
| Treatment | Trial(s) | Primary Endpoint (≥4-point Itch NRS Improvement) | Key Secondary Endpoints (IGA-TS at Week 16) |
| Povorcitinib (15mg once daily) | Phase 2 | 36.1% at Week 16[21] | 13.9% |
| Povorcitinib (45mg once daily) | Phase 2 | 44.4% at Week 16[21] | 30.6% |
| Povorcitinib (75mg once daily) | Phase 2 | 54.1% at Week 16[21] | 48.6% |
| Placebo | Phase 2 | 8.1% at Week 16[21] | 5.4% |
| Dupilumab | PRIME & PRIME2 | 57.7% - 60% at Week 24[3][22] | 38.7% - 32.1% (IGA-TS at Week 24)[22] |
Note: Data for dupilumab is from its Phase 3 trials and not from a direct head-to-head comparison with povorcitinib. The treatment duration for the primary endpoint assessment also differs (16 weeks for povorcitinib vs. 24 weeks for dupilumab).
Experimental Protocol: Phase 2 PN Trial (NCT05061693)
This was a randomized, double-blind, placebo-controlled, dose-ranging study.
-
Participants: 146 adult patients with PN who had an inadequate response or were intolerant to prior PN therapy.
-
Intervention: Participants were randomized to receive one of three doses of povorcitinib (15mg, 45mg, or 75mg) or placebo once daily for 16 weeks, followed by a 24-week extension period.
-
Primary Outcome: The proportion of participants achieving a ≥4-point improvement in the itch NRS score at week 16.
Benchmarking Povorcitinib in Vitiligo
Standard of Care: For extensive vitiligo, standard treatments include phototherapy (narrowband UVB) and systemic corticosteroids to arrest rapidly progressive disease.[7][23] Topical therapies such as corticosteroids and calcineurin inhibitors are also used, particularly for localized disease.[7] More recently, the topical JAK inhibitor ruxolitinib has been approved for nonsegmental vitiligo.[15]
Povorcitinib Clinical Data: A Phase 2b, double-blind, placebo-controlled, dose-ranging study (NCT04818346) assessed the efficacy and safety of oral povorcitinib in adults with extensive nonsegmental vitiligo.[1][24] The primary endpoint was the percentage change from baseline in the total Vitiligo Area Scoring Index (T-VASI) at week 24.[24]
Data Comparison:
| Treatment | Trial(s) | Primary Endpoint (% Change in T-VASI at Week 24) | Key Secondary Endpoints (F-VASI Improvement) |
| Povorcitinib (15mg once daily) | Phase 2b | -19.1%[24] | Continued improvement through week 52.[24] |
| Povorcitinib (45mg once daily) | Phase 2b | -17.8%[24] | Continued improvement through week 52.[24] |
| Povorcitinib (75mg once daily) | Phase 2b | -15.7%[24] | Continued improvement through week 52.[24] |
| Placebo | Phase 2b | +2.3%[24] | - |
| Topical Ruxolitinib 1.5% Cream | TRuE-V1 & TRuE-V2 | - | ~30% of patients achieved ≥75% improvement in F-VASI (F-VASI75) at Week 24. |
Note: Data for topical ruxolitinib is from its pivotal trials and not from a direct head-to-head comparison with oral povorcitinib. The primary endpoints and mode of administration are different.
Experimental Protocol: Phase 2b Vitiligo Trial (NCT04818346)
This was a randomized, double-blinded, placebo-controlled, dose-ranging study.[24]
-
Participants: 171 adult patients with extensive nonsegmental vitiligo.[24]
-
Intervention: Patients were randomized (1:1:1:1) to receive once-daily povorcitinib (15mg, 45mg, or 75mg) or placebo for 24 weeks. This was followed by a treatment period up to week 52 where patients received either 45mg or 75mg of povorcitinib, and a 24-week post-treatment follow-up.[24]
-
Primary Outcome: Percentage change from baseline in T-VASI at week 24.[24]
Safety and Tolerability
Across the clinical trial programs, povorcitinib has been generally well-tolerated.[12] In the STOP-HS trials, the overall safety profile was consistent with previous data, with no new safety signals observed.[15] In the Phase 2 prurigo nodularis study, the most common treatment-emergent adverse events were headache, fatigue, and nasopharyngitis.[21] Similarly, in the Phase 2b vitiligo trial, the incidence of grade ≥3 treatment-emergent adverse events was similar across treatment groups.[24]
The safety profiles of standard of care treatments are well-established and vary by drug class. Biologics like adalimumab and dupilumab carry risks of injection site reactions and increased susceptibility to infections. Long-term use of systemic corticosteroids is associated with numerous potential side effects. Topical treatments generally have a more favorable safety profile, though skin atrophy can occur with potent corticosteroids.
Conclusion
Povorcitinib, a selective oral JAK1 inhibitor, has demonstrated promising efficacy and a manageable safety profile in mid- to late-stage clinical trials for hidradenitis suppurativa, prurigo nodularis, and vitiligo. While direct head-to-head comparative data against standard of care is limited, the available evidence from placebo-controlled studies suggests that povorcitinib offers a novel and potentially effective therapeutic option for these challenging inflammatory skin diseases. Its targeted mechanism of action presents a distinct advantage over broader immunosuppressive therapies. Further research, including long-term extension studies and potentially direct comparative trials, will be crucial to fully elucidate the position of povorcitinib in the treatment armamentarium for these conditions. The data presented in this guide provides a solid foundation for researchers and drug development professionals to evaluate the potential of this emerging therapy.
References
- 1. emjreviews.com [emjreviews.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. patientworthy.com [patientworthy.com]
- 4. Povorcitinib for Hidradenitis Suppurativa · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Vitiligo Guidelines: Guidelines Summary [emedicine.medscape.com]
- 8. droracle.ai [droracle.ai]
- 9. Hidradenitis Suppurativa Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]
- 10. Hidradenitis suppurativa for the nondermatology clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmexec.com [pharmexec.com]
- 12. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 13. A Study to Evaluate the Efficacy and Safety of Povorcitinib (INCB054707) in Participants With Moderate to Severe Hidradenitis Suppurativa [ctv.veeva.com]
- 14. dermatologytimes.com [dermatologytimes.com]
- 15. ajmc.com [ajmc.com]
- 16. dermatologytimes.com [dermatologytimes.com]
- 17. Povorcitinib for Hidradenitis Suppurativa · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 18. Prurigo Nodularis Treatment & Management: Approach Considerations, Topical Care for Prurigo Nodularis, Systemic Care for Prurigo Nodularis [emedicine.medscape.com]
- 19. Prurigo Nodularis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Prurigo nodularis: Diagnosis and treatment [aad.org]
- 21. dermatologytimes.com [dermatologytimes.com]
- 22. fiercebiotech.com [fiercebiotech.com]
- 23. Vitiligo: Unmet Need, Management and Treatment Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficacy and safety of the oral Janus kinase 1 inhibitor povorcitinib in patients with extensive vitiligo in a phase 2, randomized, double-blinded, dose-ranging, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
